molecular formula C8H16 B165968 Cyclooctane CAS No. 292-64-8

Cyclooctane

Número de catálogo: B165968
Número CAS: 292-64-8
Peso molecular: 112.21 g/mol
Clave InChI: WJTCGQSWYFHTAC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclooctane is a versatile eight-membered cyclic hydrocarbon prized in research for its unique conformational flexibility and stable ring structure. Its primary value lies as a strategic intermediate in complex chemical synthesis, particularly in pharmaceutical development where its ring system serves as a precursor for creating more complex molecular architectures aimed at improving drug stability and bioavailability . In material science, this compound is incorporated as an additive in coatings and polymer formulations, where it functions to enhance product flexibility and chemical resistance, leading to more durable and longer-lasting industrial and automotive coatings . Furthermore, its inertness and low volatility make it an effective solvent in high-precision manufacturing processes, such as the cleaning and processing of delicate electronic components, helping to minimize defects . The conformational behavior of this compound, with the boat-chair form being the most stable among several conformers, makes it a fundamental compound for theoretical and computational studies in organic chemistry and stereochemistry . Recent scientific investigations continue to explore its potential, including its role in the development of advanced nanomaterials and as a core structure in fluorinated compounds for specialized applications in drug discovery and liquid crystals .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

cyclooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-2-4-6-8-7-5-3-1/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTCGQSWYFHTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39366-06-8
Record name Cyclooctadiene, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39366-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9075377
Record name Cyclooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; mp = 14.8 deg C; [Alfa Aesar MSDS]
Record name Cyclooctane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13476
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

292-64-8
Record name Cyclooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclooctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000292648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOOCTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72426
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclooctane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.484
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOOCTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKZ3KBS654
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Researcher's Guide to the Conformational Analysis of Cyclooctane: Computational Methods and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclooctane, a seemingly simple cycloalkane, presents a fascinating and complex conformational landscape that has long intrigued chemists. Its flexibility gives rise to a multitude of low-energy conformers, making it an important model system for understanding the conformational preferences of medium-sized rings, which are prevalent in many biologically active molecules and natural products. A thorough understanding of the conformational behavior of this compound and its derivatives is therefore crucial for rational drug design and the development of new chemical entities.

This technical guide provides an in-depth overview of the computational methods employed for the conformational analysis of this compound, alongside the experimental techniques used for their validation. We will delve into the theoretical underpinnings of various computational approaches, present key quantitative data in a comparative format, and outline detailed experimental protocols.

The Conformational Zoo of this compound

Unlike the well-defined chair conformation of cyclohexane, this compound can adopt several conformations with comparable energies.[1] The most stable and extensively studied conformers are the boat-chair (BC) and the crown (C) .[1][2] Other notable conformations include the twist-boat-chair (TBC) , boat-boat (BB) , chair-chair (CC) , and twist-chair-chair (TCC) . The subtle interplay of angle strain, torsional strain, and transannular interactions governs the relative stability of these conformers.[3][4]

Computational Approaches to Unraveling Conformational Preferences

A variety of computational methods have been successfully applied to explore the potential energy surface of this compound and to determine the geometries and relative energies of its conformers.

Molecular Mechanics (MM)

Molecular mechanics methods offer a computationally efficient way to perform conformational searches and energy minimizations. These methods rely on classical force fields to describe the potential energy of a molecule as a function of its atomic coordinates. Several force fields have been employed for the study of this compound, with MM3 and MM4 being particularly well-suited for this purpose.

Key Force Fields:

  • MM2/MM3/MM4: Developed by Allinger and coworkers, these force fields are specifically parameterized to reproduce experimental geometries and energies of organic molecules, including cycloalkanes.[1]

  • UFF (Universal Force Field): A more general force field that can be applied to a wide range of elements.

  • DREIDING: Another generic force field often used for molecular modeling.

Quantum Mechanics (QM) Methods

Quantum mechanical methods provide a more accurate description of the electronic structure and are essential for obtaining reliable relative energies of conformers.

  • Ab initio Methods: These methods are based on first principles and do not rely on empirical parameters. Hartree-Fock (HF) is the simplest ab initio method, while more accurate results can be obtained with post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory.[5]

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. The B3LYP functional is a popular choice for studying organic molecules.[6]

Choice of Basis Set:

The accuracy of QM calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For this compound, Pople-style basis sets (e.g., 6-31G*, 6-311G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) are commonly used.[6]

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of this compound, including the interconversion between different conformers. By simulating the motion of atoms over time, MD can reveal the conformational landscape and the relative populations of different states at a given temperature.[7]

Quantitative Comparison of Conformational Energies

The following tables summarize the relative energies of the major this compound conformers calculated using various computational methods. The boat-chair conformation is generally considered the global minimum and is used as the reference (0.0 kcal/mol).

Table 1: Relative Energies (kcal/mol) of this compound Conformers from Molecular Mechanics Methods

ConformerMM2MM3MM4
Boat-Chair (BC)0.00.00.0
Crown (C)1.41.61.5
Twist-Boat-Chair (TBC)0.9-0.8
Boat-Boat (BB)2.52.82.4
Chair-Chair (CC)-7.37.1
Twist-Chair-Chair (TCC)1.91.9-

Table 2: Relative Energies (kcal/mol) of this compound Conformers from Quantum Mechanics Methods

ConformerHF/6-31G*B3LYP/6-311G(d,p)MP2/cc-pVTZ
Boat-Chair (BC)0.00.00.0
Crown (C)1.71.51.4
Twist-Boat-Chair (TBC)0.70.60.5
Boat-Boat (BB)2.62.32.2
Chair-Chair (CC)7.87.5-
Twist-Chair-Chair (TCC)-1.9-

Note: These values are representative and can vary slightly depending on the specific computational setup.

Experimental Validation of Computational Models

Experimental techniques are indispensable for validating the predictions of computational models and providing a link to the real-world behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. By analyzing chemical shifts, coupling constants, and relaxation data, it is possible to determine the relative populations of different conformers and the energy barriers for their interconversion.

Experimental Protocol for Dynamic NMR (DNMR) of this compound:

  • Sample Preparation: A dilute solution of this compound (typically in a low-freezing point solvent like dichlorofluoromethane, CDCl2F) is prepared in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard.

  • Spectra Acquisition: 1H and 13C NMR spectra are recorded over a wide range of temperatures, from ambient down to the freezing point of the solvent (e.g., -150 °C).

  • Data Analysis: At low temperatures, the interconversion between conformers is slow on the NMR timescale, and separate signals for each populated conformer may be observed. The relative populations can be determined by integrating the corresponding signals. As the temperature is increased, the signals broaden and eventually coalesce as the rate of interconversion increases. Lineshape analysis of the variable-temperature spectra can be used to determine the rate constants for interconversion and the corresponding activation energy barriers.

X-ray Crystallography

X-ray crystallography provides a definitive picture of the conformation of a molecule in the solid state. By diffracting X-rays off a single crystal, it is possible to determine the precise three-dimensional arrangement of atoms.

Experimental Protocol for Single-Crystal X-ray Diffraction of a this compound Derivative:

  • Crystal Growth: High-quality single crystals of a suitable this compound derivative are grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density and refined against the experimental data to obtain the final crystal structure, including atomic coordinates, bond lengths, and bond angles.[2]

Workflow for Computational Conformational Analysis

The following diagram illustrates a typical workflow for the computational conformational analysis of this compound.

Conformational_Analysis_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation cluster_interpretation Interpretation & Application Initial_Structure Initial 3D Structure Generation Conformational_Search Conformational Search (e.g., Molecular Mechanics) Initial_Structure->Conformational_Search Input Structure Energy_Minimization Geometry Optimization & Energy Calculation (DFT, ab initio) Conformational_Search->Energy_Minimization Candidate Conformers Analysis Analysis of Results (Relative Energies, Geometries, Populations) Energy_Minimization->Analysis Optimized Structures & Energies NMR NMR Spectroscopy Analysis->NMR Comparison & Validation Xray X-ray Crystallography Analysis->Xray Comparison & Validation Interpretation Understanding Conformational Preferences & Structure-Activity Relationships Analysis->Interpretation NMR->Interpretation Xray->Interpretation

Computational conformational analysis workflow.

Conclusion

The conformational analysis of this compound is a rich field of study that showcases the power of combining computational and experimental techniques. For researchers in drug development and related fields, a deep understanding of these methods is essential for predicting and controlling the three-dimensional structure of molecules, which ultimately governs their biological activity. The continuous improvement of computational hardware and software, coupled with sophisticated experimental techniques, will undoubtedly lead to an even more detailed understanding of the complex conformational behavior of this compound and other flexible ring systems in the future.

References

Unraveling the Energetic Landscape of Cyclooctane: A Technical Guide to the Boat-Chair and Crown Conformations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the energy difference between the boat-chair and crown conformations of cyclooctane, targeting researchers, scientists, and professionals in drug development. By presenting quantitative data, detailed experimental and computational protocols, and visual representations of conformational relationships, this document aims to serve as a core resource for understanding the nuanced stereochemistry of this important eight-membered ring system.

This compound's conformational flexibility is a critical determinant of its chemical reactivity and its role as a structural motif in larger molecules. The two most prominent low-energy conformations are the boat-chair (BC) and the crown. Understanding their relative stabilities and the energy barriers to their interconversion is paramount for applications in medicinal chemistry and materials science.

Quantitative Analysis of Conformational Energies

The energy difference between the boat-chair and crown conformations of this compound has been elucidated through various computational and experimental methods. The boat-chair conformation is consistently identified as the global energy minimum.[1][2] The crown conformation is slightly higher in energy, with the precise difference being dependent on the methodology employed. A summary of key quantitative findings is presented in the table below.

ConformationRelative Energy (kcal/mol)Computational MethodBasis SetReference
Boat-Chair (BC)0.00HF, MP2, B3LYP3-21G, 6-31G, 6-31G*, 6-311G(d,p)[1][3]
Crown (D4d)+0.8B3LYP6-311G(d,p)[3]

Note: The boat-chair conformation is set as the reference (0.00 kcal/mol) as it is the global minimum.

At temperatures above room temperature, both the boat-chair and crown conformations can coexist, indicating a relatively small energy gap between them.[1] However, at lower temperatures, the boat-chair conformer is significantly favored.[1][4] The activation energy for the interconversion of these two forms is approximately 10 kcal/mol.[5]

Methodologies for Conformational Analysis

The determination of the conformational energies and structures of this compound relies on a combination of sophisticated computational and experimental techniques.

Computational Protocols

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for mapping the potential energy surface of flexible molecules like this compound.

  • Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2): These ab initio methods provide a fundamental quantum mechanical description of the electronic structure. The conformational analysis of this compound has been performed at the HF and MP2 levels of theory using various Pople-style basis sets, such as 3-21G, 6-31G, and 6-31G*, to locate and characterize stationary points on the potential energy surface.[1]

  • Density Functional Theory (DFT): The B3LYP functional, combined with a larger basis set like 6-311G(d,p), has been employed to calculate the relative energies of different conformers.[3] This method accounts for electron correlation effects, often leading to more accurate energy predictions.

  • Molecular Mechanics (MM): Force fields such as MM3 and MM4 are also used to explore the conformational space of cycloalkanes.[6] These classical mechanics-based methods are computationally less expensive and are useful for initial conformational searches.

The general workflow for these computational studies involves:

  • Geometry Optimization: Starting from an initial guess structure, the molecular geometry is optimized to find a local minimum on the potential energy surface.

  • Frequency Analysis: A harmonic frequency calculation is performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy and Gibbs free energy.

Experimental Protocols

Experimental methods provide crucial validation for computational findings and offer insights into the behavior of molecules in different phases.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamic NMR (DNMR) spectroscopy is a key technique for studying conformational equilibria and interconversion dynamics.[7] By analyzing the temperature-dependent changes in the NMR spectrum, it is possible to determine the relative populations of different conformers and the energy barriers between them. For this compound, low-temperature 13C NMR has been used to detect the presence of the crown conformation in solution.[7] The experimental setup typically involves dissolving the sample in a suitable solvent that remains liquid at very low temperatures and acquiring spectra at various temperatures.

  • Gas Electron Diffraction (GED): This technique provides information about the molecular structure in the gas phase, free from intermolecular interactions.[8][9][10] A beam of high-energy electrons is diffracted by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine bond lengths, bond angles, and torsional angles. For a flexible molecule like this compound, the GED data is often interpreted in terms of a mixture of coexisting conformers.

  • Calorimetry: Differential Scanning Calorimetry (DSC) can be used to study phase transitions and can provide thermodynamic data related to the overall stability of the crystalline state of a compound.[11][12] While it does not directly probe individual conformations in the gas or liquid phase, it contributes to the overall energetic picture of the molecule.

Visualization of Conformational Interconversion

The relationship between the boat-chair and crown conformations, along with other key conformers of this compound, can be visualized as a network on the molecule's potential energy surface. The following diagram illustrates a simplified pathway for interconversion.

G BC Boat-Chair (BC) Global Minimum (0.0 kcal/mol) TS1 Transition State BC->TS1 ΔG‡ ≈ 10 kcal/mol Other Other Conformations (e.g., Twist-Boat-Chair) BC->Other Crown Crown (D4d) (+0.8 kcal/mol) Crown->Other TS1->Crown

Caption: Simplified energy landscape for this compound conformational interconversion.

References

The Synthesis of Cyclooctane from Butadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctane, a saturated eight-membered carbocycle, serves as a crucial building block in organic synthesis and is a key structural motif in various pharmacologically active molecules and advanced materials. Its synthesis is most efficiently achieved through a two-step process commencing with the dimerization of 1,3-butadiene (B125203) to form 1,5-cyclooctadiene (B75094) (COD), which is subsequently hydrogenated. This guide provides a comprehensive overview of this synthetic pathway, detailing the underlying reaction mechanisms, experimental protocols for both stages, and a quantitative analysis of catalyst performance. The dimerization is predominantly catalyzed by zerovalent nickel complexes, where ligand selection is paramount in directing the selectivity towards the desired [4+4] cycloaddition product over other oligomers. The subsequent hydrogenation of 1,5-cyclooctadiene to this compound is typically accomplished using heterogeneous catalysts such as palladium on carbon or Raney nickel. This document aims to furnish researchers and professionals in drug development and chemical synthesis with the detailed technical knowledge required to effectively produce this compound.

Introduction

The this compound ring is a prevalent feature in a wide array of complex molecules, including natural products and synthetic pharmaceuticals. Its conformational flexibility and the stereochemical possibilities it presents make it a valuable scaffold in medicinal chemistry and material science. The most industrially viable and widely adopted method for the synthesis of this compound begins with the abundant petrochemical feedstock, 1,3-butadiene.

The overall synthetic route involves two primary transformations:

  • Nickel-Catalyzed [4+4] Cyclodimerization of 1,3-Butadiene: This step selectively couples two molecules of butadiene to form the eight-membered ring of 1,5-cyclooctadiene (COD). A key challenge in this reaction is controlling the selectivity to favor COD over other possible dimers, such as 4-vinylcyclohexene (B86511) (VCH), which is the product of a [4+2] Diels-Alder reaction. This control is achieved through the use of specific nickel(0) catalysts modified with sterically demanding and electronically-tuned ligands, typically phosphites.

  • Hydrogenation of 1,5-Cyclooctadiene: The resulting unsaturated cyclooctadiene is then fully saturated to yield this compound through catalytic hydrogenation. This reduction is generally high-yielding and can be carried out using standard heterogeneous catalysts.

This guide will provide a detailed examination of both of these critical steps.

Nickel-Catalyzed Dimerization of 1,3-Butadiene to 1,5-Cyclooctadiene

The cyclodimerization of butadiene to 1,5-cyclooctadiene is a cornerstone of industrial organic synthesis. The reaction is catalyzed by zerovalent nickel complexes, often generated in situ, and the choice of ligand is crucial for achieving high selectivity for the desired eight-membered ring.

Reaction Mechanism

The currently accepted mechanism for the nickel-catalyzed dimerization of butadiene to 1,5-cyclooctadiene proceeds through a series of well-defined organometallic steps. The catalytic cycle is initiated by a coordinatively unsaturated nickel(0) species, which is the active catalyst.

The key steps in the catalytic cycle are:

  • Ligand Dissociation and Butadiene Coordination: A labile ligand on the nickel(0) center dissociates to allow for the coordination of two butadiene molecules.

  • Oxidative Coupling: The nickel(0) center undergoes oxidative coupling with the two coordinated butadiene molecules to form a bis(π-allyl)nickel(II) intermediate. This is the crucial step where the new carbon-carbon bonds are formed.

  • Isomerization and Reductive Elimination: The bis(π-allyl)nickel(II) complex can exist in different isomeric forms. The conformation that leads to the formation of 1,5-cyclooctadiene undergoes reductive elimination, releasing the COD product and regenerating the active nickel(0) catalyst, which can then re-enter the catalytic cycle.

The selectivity of the reaction towards 1,5-cyclooctadiene over 4-vinylcyclohexene is highly dependent on the steric and electronic properties of the ligands attached to the nickel center. Bulky phosphite (B83602) ligands are known to favor the formation of COD.

Dimerization_Mechanism D D F F

Data on Catalyst Performance

The selectivity of the nickel-catalyzed butadiene dimerization is highly sensitive to the catalyst system employed, particularly the nature of the phosphite or phosphine (B1218219) ligand. The following tables summarize representative data on the influence of the catalyst system on product distribution and yield.

Catalyst PrecursorCo-catalyst/ReducerLigandTemp. (°C)Pressure (atm)Yield of COD (%)Selectivity for COD (%)Reference
Ni(acac)₂TriethylaluminumTris(triphenylphosphite)120~2042High (VCH also formed)[1]
Ni(acac)₂TriethylaluminumNone mentioned801-96Not specified
Ni(0) complexNoneTris(triphenylphosphite)100~10HighHigh[1]

Note: Yields and selectivities can vary significantly based on precise reaction conditions, including solvent, reaction time, and butadiene concentration.

Experimental Protocol: Dimerization of Butadiene

This protocol is based on procedures described in the literature for the nickel-catalyzed dimerization of butadiene.[1]

Materials:

  • Nickel(II) acetylacetonate (B107027) (Ni(acac)₂)

  • Tris(triphenylphosphite)

  • Toluene (anhydrous)

  • 1,3-Butadiene (liquefied)

  • Nitrogen or Argon gas (high purity)

  • High-pressure autoclave equipped with a stirrer, temperature control, and pressure gauge

Procedure:

  • Catalyst Preparation (in-situ):

    • Under an inert atmosphere (N₂ or Ar), charge the autoclave with a solution of tris(triphenylphosphite) in anhydrous toluene.

    • Add the nickel precursor, for example, a nickel(0) complex or a system that generates Ni(0) in situ, such as Ni(acac)₂ with a reducing agent like triethylaluminum. Safety Note: Organoaluminum compounds are pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Reaction Setup:

    • Seal the autoclave and purge thoroughly with inert gas.

    • Cool the autoclave and introduce a measured amount of liquefied 1,3-butadiene.

  • Reaction Conditions:

    • Heat the autoclave to the desired reaction temperature (e.g., 100-120 °C).[1]

    • The pressure will increase as the temperature rises (e.g., to 10-20 atm).[1]

    • Maintain the reaction at this temperature with vigorous stirring for a specified period (e.g., 12 hours).[1]

  • Work-up and Purification:

    • Cool the autoclave to room temperature.

    • Carefully vent any unreacted butadiene.

    • Open the autoclave and filter the reaction mixture to remove the catalyst.

    • The resulting solution contains 1,5-cyclooctadiene, 4-vinylcyclohexene, and other oligomers.

    • Separate the products by fractional distillation. 1,5-cyclooctadiene has a boiling point of approximately 151 °C.

Hydrogenation of 1,5-Cyclooctadiene to this compound

The final step in the synthesis of this compound is the complete saturation of the two double bonds in 1,5-cyclooctadiene. This is a standard catalytic hydrogenation reaction that typically proceeds with high efficiency.

Catalysts and Reaction Conditions

Commonly used catalysts for this transformation are palladium on carbon (Pd/C) and Raney Nickel. The reaction is carried out under a hydrogen atmosphere, and the conditions can be varied from atmospheric pressure to elevated pressures depending on the desired reaction rate and scale.

Hydrogenation_Workflow

Data on Hydrogenation

The hydrogenation of 1,5-cyclooctadiene is generally a high-yielding reaction. The primary variables affecting the reaction rate are hydrogen pressure, temperature, and catalyst loading.

CatalystH₂ Pressure (MPa)Temperature (°C)Substrate Conc. (mol/L)Conversion of COD (%)Selectivity for this compound (%)Reference
Pd/α-Al₂O₃0.2 - 1.040 - 700.41 - 0.82>99HighNot specified
Raney NickelLow pressure< 100-HighHighNot specified
Experimental Protocol: Hydrogenation with Pd/C

This protocol outlines a general procedure for the hydrogenation of 1,5-cyclooctadiene using palladium on carbon at atmospheric pressure.

Materials:

  • 1,5-Cyclooctadiene (COD)

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or other suitable solvent

  • Hydrogen gas (high purity)

  • Two- or three-necked round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon

  • Celite

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the 10% Pd/C catalyst. Safety Note: Pd/C can be pyrophoric, especially after use. Handle in an inert atmosphere when dry.

    • Purge the flask with an inert gas (N₂ or Ar).

    • Add the solvent (e.g., ethanol), followed by the 1,5-cyclooctadiene.

  • Hydrogenation:

    • Seal the flask, leaving one neck connected to a vacuum/hydrogen line.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

    • Attach a balloon filled with hydrogen to maintain a positive pressure of hydrogen.

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic.

    • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

    • Dilute the reaction mixture with more solvent and filter through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not allow the filter cake to dry completely as it can ignite in air. Wash the filter cake with the solvent.

    • Combine the filtrates and remove the solvent by rotary evaporation to yield crude this compound.

    • If necessary, the this compound can be further purified by distillation (boiling point ~151 °C).

Conclusion

The synthesis of this compound from 1,3-butadiene is a robust and well-established industrial process. The key to a successful synthesis lies in the selective nickel-catalyzed dimerization of butadiene to 1,5-cyclooctadiene, where the choice of ligand plays a critical role in directing the outcome of the reaction. The subsequent hydrogenation of 1,5-cyclooctadiene is a straightforward and high-yielding transformation. This guide has provided detailed mechanistic insights, experimental protocols, and performance data to aid researchers in the successful synthesis of this compound for applications in drug discovery and materials science. Careful attention to inert atmosphere techniques and safety precautions, particularly when handling organoaluminum reagents and pyrophoric catalysts, is essential for the safe and effective execution of these procedures.

References

An In-depth Technical Guide to the Physical Properties of Cyclooctane: Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting and boiling points of cyclooctane (C₈H₁₆), a saturated cyclic hydrocarbon. The document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work, offering a detailed look at its physical properties and the methodologies for their determination.

This compound is a colorless liquid at room temperature.[1] Its eight-carbon ring structure grants it significant conformational flexibility, which is a key determinant of its physical characteristics.[1][2] Unlike smaller cycloalkanes, this compound can adopt several conformations of comparable energy, with the boat-chair form being the most stable.[2][3] This conformational complexity influences its melting and boiling points when compared to its linear alkane counterpart, n-octane.[1]

Core Physical Properties of this compound

The melting and boiling points of a substance are fundamental physical properties that provide insights into its purity and the strength of its intermolecular forces. For this compound, these values have been experimentally determined and are summarized below.

Physical PropertyValueConditions
Melting Point10–15 °C (50–59 °F; 283–288 K)[4][5]760.00 mm Hg[4]
14.8 °C[1][6]
14.5 °C (58.1 °F; 287.6 K)[2]Standard State
12-14 °C[7]
10-13 °C
10-12 °C (for this compound-d16)[8]
Boiling Point149–152 °C (300–306 °F; 422–425 K)[4][7]760.00 mm Hg[4]
151 °C[1][5]740 mm Hg
151.2 °C (304.2 °F; 424.3 K)[2]Standard State

Experimental Protocols for Determination of Melting and Boiling Points

The determination of the melting and boiling points of this compound is crucial for its identification and purity assessment.[9][10] Pure crystalline compounds typically exhibit a sharp melting point, melting completely over a narrow range of 0.5-1°C.[10] Impurities tend to depress the melting point and broaden the melting range.[9][10]

Melting Point Determination using a Capillary Tube

A common and effective method for determining the melting point of an organic solid involves the use of a capillary tube in a heating apparatus like a Mel-Temp or a Thiele tube.[9]

Materials:

  • This compound sample (solidified)

  • Capillary tubes (sealed at one end)

  • Mel-Temp apparatus or Thiele tube with heating oil

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of solidified this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount (1-2 mm in height) of the sample into the sealed end.[10][11]

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the Mel-Temp apparatus or attached to a thermometer and submerged in the oil of a Thiele tube.[9][10]

  • Heating: The apparatus is heated slowly, at a rate of about 2°C per minute, to ensure uniform temperature distribution.[9]

  • Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. This range (T1-T2) is the melting point range of the sample.[10] For a pure compound, this range is typically narrow.

Boiling Point Determination

Several methods can be employed to determine the boiling point of a liquid organic compound, including simple distillation and the capillary method.[12]

Materials:

  • Liquid this compound sample

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Heating apparatus (e.g., Thiele tube, aluminum block)

  • Thermometer

Procedure (Capillary Method):

  • Sample Preparation: A few milliliters of liquid this compound are placed in a small test tube. A capillary tube, with its sealed end up, is then placed inside the test tube containing the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus.

  • Heating and Observation: The sample is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

  • Recording the Boiling Point: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[10]

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of this compound using the capillary tube method.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Solidify this compound Sample B Crush Sample into Fine Powder A->B C Pack Capillary Tube (1-2 mm) B->C D Place Capillary in Heating Apparatus C->D E Ensure Proper Thermometer Placement D->E F Heat Apparatus Slowly (~2°C/min) E->F G Observe for First Liquid Formation (T1) F->G H Observe for Complete Liquefaction (T2) G->H I Record Melting Point Range (T1-T2) H->I

Caption: Workflow for Melting Point Determination of this compound.

References

An In-depth Technical Guide to the Solubility of Cyclooctane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cyclooctane in various organic solvents. This compound, a cyclic alkane with the molecular formula C₈H₁₆, is a nonpolar hydrocarbon.[1][2] Its solubility is primarily governed by the principle of "like dissolves like," indicating that it will be most soluble in solvents of similar nonpolar character.[3] This guide synthesizes available solubility data, provides a detailed experimental protocol for determining liquid-liquid miscibility, and presents visual workflows to aid in experimental design and understanding.

Solubility Profile of this compound

The solubility of this compound is dictated by its nonpolar nature. The molecule consists solely of carbon-carbon and carbon-hydrogen bonds, resulting in a lack of significant partial charges and the inability to form hydrogen bonds.[3] Consequently, its interactions with solvents are dominated by London dispersion forces.

Qualitative Solubility

Based on its molecular structure, this compound is expected to be miscible with nonpolar and weakly polar organic solvents. Conversely, it is immiscible or has very low solubility in highly polar solvents, particularly water.[2][3] General solubility predictions are summarized in the table below.

Solvent ClassExamplesPredicted SolubilityRationale
Nonpolar Aliphatic Hydrocarbons Hexane, HeptaneMiscible"Like dissolves like"; similar nonpolar nature and reliance on London dispersion forces.
Nonpolar Aromatic Hydrocarbons Benzene, TolueneMiscible"Like dissolves like"; this compound can interact favorably with the nonpolar aromatic rings.[3]
Halogenated Hydrocarbons Dichloromethane, ChloroformMiscibleThese solvents have low polarity and can effectively solvate nonpolar molecules like this compound.
Ethers Diethyl ether, Tetrahydrofuran (THF)MiscibleEthers are weakly polar and are generally good solvents for nonpolar compounds.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Likely MiscibleWhile possessing a polar carbonyl group, the surrounding alkyl chains allow for interaction with nonpolar molecules.
Esters Ethyl acetateLikely MiscibleSimilar to ketones, the overall polarity is moderate, allowing for miscibility with nonpolar compounds.
Alcohols Methanol, EthanolSparingly Soluble to MiscibleSolubility is expected to increase with the alkyl chain length of the alcohol. The nonpolar alkyl portion of the alcohol can interact with this compound, while the polar hydroxyl group is less favorable. It is reported to be soluble in alcohol.[4]
Polar Protic Solvents WaterInsolubleThe strong hydrogen bonding network of water and the high polarity difference prevent miscibility.[3]
Quantitative Solubility Data
SolventTemperature (°C)SolubilityReference
Water257.9 mg/L[5]

The lack of extensive quantitative data underscores the importance of the experimental protocol provided in this guide for researchers who require precise solubility values for their work.

Experimental Protocol: Determination of Mutual Solubility of this compound in an Organic Solvent

This protocol outlines a method for determining the mutual solubility of two liquids, such as this compound and a selected organic solvent, by constructing a phase diagram. This method involves preparing mixtures of known compositions and observing the temperature at which they transition from a two-phase system to a single-phase system (the consolute temperature).

Materials and Apparatus
  • This compound (high purity)

  • Organic solvent of interest (high purity)

  • A series of sealable glass test tubes or vials

  • Heating/cooling bath with a temperature controller and a transparent window for observation

  • Calibrated thermometer or temperature probe

  • Pipettes or syringes for accurate volume or mass dispensing

  • Vortex mixer or magnetic stirrer

Procedure
  • Preparation of Mixtures:

    • Prepare a series of mixtures of this compound and the organic solvent with varying compositions by weight or volume percent. For example, prepare mixtures with 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90% this compound by weight.

    • Accurately weigh or measure the required amount of each component into a labeled, sealable test tube.

    • Seal the test tubes to prevent evaporation.

  • Determination of Consolute Temperature:

    • Place a test tube containing a mixture of known composition into the heating/cooling bath.

    • Begin to slowly heat or cool the bath while continuously stirring or agitating the mixture.

    • Observe the mixture for the transition from a cloudy, two-phase system to a clear, single-phase solution. The temperature at which the last trace of turbidity disappears is the consolute temperature for that composition.

    • To ensure accuracy, the temperature change should be slow, and the observation should be made carefully. It is advisable to repeat the measurement by slowly cooling the clear solution and noting the temperature at which turbidity reappears. The average of these two temperatures can be taken as the consolute temperature.[6][7]

  • Data Collection and Analysis:

    • Record the consolute temperature for each prepared mixture.

    • Plot a graph of the consolute temperature (y-axis) against the composition (weight or volume percent of this compound) (x-axis).

    • The resulting curve is the mutual solubility curve or phase diagram for the binary system. The area inside the curve represents the conditions under which the two liquids are partially miscible, while the area outside the curve represents complete miscibility.

Safety Precautions
  • Handle all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be aware of the flammability and toxicity of the solvents being used.

  • Ensure that the heating/cooling bath is operated according to the manufacturer's instructions.

Visualizing Solubility Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental procedures related to this compound solubility.

SolubilityPrinciple Solubility Principle: 'Like Dissolves Like' cluster_solute Solute cluster_solvents Solvents This compound This compound Nonpolar Nonpolar (London Dispersion Forces) This compound->Nonpolar NonpolarSolvent Nonpolar Solvents (e.g., Hexane, Toluene) Nonpolar->NonpolarSolvent Similar Intermolecular Forces PolarSolvent Polar Solvents (e.g., Water, Methanol) Nonpolar->PolarSolvent Dissimilar Intermolecular Forces Miscible Miscible (High Solubility) NonpolarSolvent->Miscible Immiscible Immiscible (Low Solubility) PolarSolvent->Immiscible

Diagram 1: The 'Like Dissolves Like' principle for this compound solubility.

ExperimentalWorkflow Experimental Workflow for Mutual Solubility Determination start Start prep Prepare Mixtures of Known Compositions (this compound + Solvent) start->prep heat_cool Heat/Cool Mixture in Bath prep->heat_cool observe Observe for Phase Transition (Turbid to Clear / Clear to Turbid) heat_cool->observe observe->heat_cool Iterate to find precise temperature record Record Consolute Temperature observe->record repeat Repeat for All Compositions record->repeat plot Plot Temperature vs. Composition repeat->plot After all mixtures are tested end Generate Mutual Solubility Curve (Phase Diagram) plot->end

References

Spectroscopic Characterization of Cyclooctane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of cyclooctane, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details the spectral data, experimental protocols, and the relationship between this compound's conformational dynamics and its spectroscopic signature, serving as a vital resource for professionals in research and drug development.

Introduction to the Spectroscopic Analysis of this compound

This compound, a saturated cyclic hydrocarbon with the formula C₈H₁₆, is a fundamental structure in organic chemistry. Its flexible eight-membered ring exists in multiple conformations that rapidly interconvert at room temperature. The most stable and predominant conformation is the boat-chair form. This dynamic behavior significantly influences its spectroscopic properties, making NMR and IR spectroscopy powerful tools for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Due to the rapid conformational exchange at room temperature, the individual protons and carbons of this compound become chemically equivalent on the NMR timescale. This results in remarkably simple ¹H and ¹³C NMR spectra.

¹H and ¹³C NMR Spectral Data

The quantitative NMR spectral data for this compound are summarized in the table below.

Parameter ¹H NMR ¹³C NMR
Chemical Shift (δ) 1.529 ppm~27 ppm
Multiplicity SingletSinglet
Solvent CDCl₃CDCl₃

Note: The ¹³C NMR chemical shift is an approximate value typical for cycloalkanes of this size; the key feature is the single resonance peak.

Interpretation of NMR Data

The observation of a single peak in both the ¹H and ¹³C NMR spectra is a direct consequence of the high flexibility of the this compound ring. The rapid interconversion between its various conformations, such as the boat-chair and crown forms, averages the magnetic environments of all protons and all carbon atoms, leading to a single, sharp resonance for each type of nucleus.

Infrared (IR) Spectroscopy of this compound

The IR spectrum of this compound is characteristic of a saturated alkane, displaying prominent absorption bands corresponding to the stretching and bending vibrations of its C-H and C-C bonds.

IR Spectral Data

The following table summarizes the key IR absorption peaks for this compound.

Frequency (cm⁻¹) Vibrational Mode Intensity
2925 - 2855C-H Asymmetric & Symmetric StretchStrong
1465CH₂ Scissoring (Bending)Medium
1445CH₂ Scissoring (Bending)Medium
725CH₂ RockingWeak
Interpretation of IR Data

The IR spectrum of this compound is dominated by strong absorptions in the 2855-2925 cm⁻¹ region, which are indicative of the C-H stretching vibrations of the methylene (B1212753) (CH₂) groups. The medium intensity peaks around 1445 cm⁻¹ and 1465 cm⁻¹ are attributed to the scissoring (bending) vibrations of these CH₂ groups. A weaker absorption around 725 cm⁻¹ can be assigned to a CH₂ rocking vibration. The absence of significant peaks in other regions of the spectrum confirms the lack of functional groups, consistent with the structure of a simple cycloalkane.

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation:

    • As this compound is a liquid at room temperature, a "neat" sample can be prepared, or for higher resolution, a solution can be made.

    • For a solution, dissolve approximately 10-20 µL of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The final liquid height in the tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typically, 16 to 64 scans are sufficient.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

FT-IR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.

    • Place one to two drops of neat this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top, creating a thin liquid film sandwiched between the plates.

    • Ensure there are no air bubbles in the film.

  • Instrument Setup and Data Acquisition:

    • Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

    • First, acquire a background spectrum of the empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Place the sample holder with the this compound sample into the instrument.

    • Acquire the sample spectrum. Typically, an average of 16 to 32 scans provides a good signal-to-noise ratio.

    • The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Visualization of Concepts

The following diagrams illustrate the relationship between this compound's structure and its spectroscopic characterization.

G cluster_0 This compound Conformational Dynamics cluster_1 Spectroscopic Outcome A Boat-Chair Conformation B Twist-Boat Conformation A->B Rapid Interconversion D Averaged Magnetic Environment A->D Leads to G Characteristic Alkane IR Bands A->G Exhibits C Crown Conformation B->C Rapid Interconversion B->D Leads to B->G Exhibits C->A Rapid Interconversion C->D Leads to C->G Exhibits E Single ¹H NMR Peak D->E F Single ¹³C NMR Peak D->F G A Start: Liquid this compound Sample B Prepare NMR Sample (Dissolve in CDCl₃) A->B C Prepare IR Sample (Neat Liquid Film) A->C D Acquire ¹H and ¹³C NMR Spectra B->D E Acquire FT-IR Spectrum C->E F Process NMR Data (FT, Phasing, Referencing) D->F G Process IR Data (Background Subtraction) E->G H Analyze NMR Peaks (Chemical Shift, Multiplicity) F->H I Analyze IR Peaks (Frequency, Intensity) G->I J Structural Characterization Complete H->J I->J

historical development of cyclooctane conformational theory

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Historical Development of Cyclooctane Conformational Theory

Introduction

The study of the three-dimensional arrangement of atoms in molecules, known as conformational analysis, is a cornerstone of modern organic chemistry. While the conformational analysis of cyclohexane (B81311) is a well-established topic, medium-sized rings (8-11 membered) present a far greater challenge due to a complex interplay of energetic factors.[1] this compound, with the formula C₈H₁₆, stands out as a classic example of this complexity.[2][3] Its conformational landscape is remarkably intricate, featuring numerous low-energy structures separated by small energy barriers.[2][4] This complexity made this compound a focal point for the development and validation of conformational theory, bridging the gap between early theoretical postulates and modern computational and spectroscopic techniques. This guide provides a detailed historical overview of the evolution of this compound conformational theory, aimed at researchers, scientists, and professionals in drug development who rely on a deep understanding of molecular geometry.

Early Theories and the "Medium Ring Problem"

The journey into ring conformation began with Adolf von Baeyer's strain theory in 1885, which incorrectly assumed cycloalkanes to be planar.[5] This theory suggested significant angle strain for rings larger than cyclopentane. The limitations of this theory became apparent with the work of Sachse and Mohr, who, between 1890 and 1918, proposed that cyclohexane adopts non-planar "chair" and "boat" conformations to relieve angle strain, a concept that was later famously championed by Derek Barton in the 1950s.[5][6]

However, medium-sized rings like this compound did not fit neatly into this picture. These rings were plagued by what became known as "transannular strain," which involves steric repulsion between hydrogen atoms across the ring from each other.[1][7] This additional strain factor, alongside the inherent torsional (eclipsing) and angle strain, creates a complex potential energy surface with multiple minima, making the identification of the most stable conformation a significant scientific challenge.[7][8]

The Dawn of Modern Conformational Analysis: Computational and Theoretical Pioneers

The mid-20th century saw the emergence of new theoretical tools that could finally tackle the complexity of this compound.

Hendrickson's Seminal Contributions

In the 1960s, James B. Hendrickson published pioneering work that systematically explored the conformational space of this compound using molecular mechanics calculations.[9] This marked a pivotal moment in conformational analysis. Hendrickson was the first to rigorously calculate the relative strain energies of various possible conformations. He identified a landscape of multiple stable forms, moving beyond the simple chair/boat dichotomy of cyclohexane. His work identified ten principal conformations, highlighting the "boat-chair" as the most stable form.[10]

Allinger's Force Fields and Dale's Macrocycle Insights

Norman L. Allinger and his coworkers further advanced the field by developing more sophisticated molecular mechanics force fields (e.g., MM2, MM3).[2][11] Their calculations confirmed Hendrickson's findings, solidifying the boat-chair conformation as the global energy minimum on the potential energy surface.[2][12] Concurrently, Johannes Dale's extensive work on macrocyclic compounds provided a broader context for understanding the conformational principles governing medium rings, explaining variations in stability and physical properties based on conformational preferences.[13][14]

The Key Conformations of this compound

Through decades of computational and experimental work, a consensus has emerged on the primary conformations of this compound. This compound is recognized as arguably the most conformationally complex cycloalkane due to the existence of many conformers with comparable energy levels.[2] The most stable and frequently discussed conformations are:

  • Boat-Chair (BC): The global minimum and most stable conformation. It effectively minimizes angle, torsional, and transannular strain.[8][12][15]

  • Crown (also known as Chair-Chair, CC): A highly symmetrical conformation that is slightly less stable than the boat-chair form.[2][16]

  • Boat-Boat (BB): A higher-energy conformation.[8][12]

  • Twist-Chair (TC), Twist-Boat-Chair (TBC), and others: A family of less stable, often intermediate, conformations that contribute to the dynamic nature of the this compound ring.[10]

The logical progression of the theory from early concepts to modern understanding is outlined below.

logical_development cluster_early Early Theories cluster_problem The Challenge cluster_pioneers Computational Pioneers cluster_validation Experimental Validation A Baeyer's Strain Theory (1885, Planar Rings) B Sachse-Mohr Theory (1890-1918, Non-Planar Rings) A->B Limitation Shown C The 'Medium Ring Problem' (Transannular Strain) B->C D Hendrickson's Calculations (1960s, Identified Key Conformations) C->D F Dale's Macrocycle Studies (General Principles) C->F E Allinger's Force Fields (MM2/MM3, Confirmed BC Stability) D->E G X-Ray Crystallography (Solid-State Structure) D->G H NMR Spectroscopy (Solution Dynamics) D->H J Modern Understanding: Boat-Chair as Global Minimum E->J G->J H->J I Electron Diffraction (Gas-Phase Structure) I->J

Caption: Logical development of this compound conformational theory.

Quantitative Data Summary

The relative energies of the principal this compound conformations have been determined through various computational methods. While exact values vary slightly with the computational model used, the general energy ranking is consistent.

ConformationCommon AbbreviationRelative Energy (kcal/mol)Point Group Symmetry
Boat-ChairBC0.0Cₛ
Crown (Chair-Chair)CC0.8 - 1.6D₄d
Boat-BoatBB> 2.0D₂d
Twist-ChairTC~1.0D₂
Twist-Boat-ChairTBC~0.5C₂

Note: Energy values are approximate and compiled from various computational studies. The activation energy for the interconversion between the boat-chair and crown forms is approximately 10 kcal/mol, while the boat-chair form itself is flexible with lower energy barriers for internal movements (~5 kcal/mol).[15]

The conformational interconversion pathways represent a complex energy landscape.

conformational_pathway BC Boat-Chair (BC) (0.0 kcal/mol) TBC Twist-Boat-Chair (~0.5 kcal/mol) BC->TBC TS1 (~5 kcal/mol) BB Boat-Boat (BB) (>2.0 kcal/mol) BC->BB TS3 (~10 kcal/mol) TBC->BC CC Crown (CC) (~1.0 kcal/mol) TBC->CC TS2 CC->TBC BB->BC

Caption: Simplified energy pathway for this compound conformations.

Experimental Protocols and Validation

Theoretical predictions require rigorous experimental validation. Two primary techniques have been instrumental in confirming the conformational landscape of this compound: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray diffraction provides an unambiguous determination of a molecule's structure in the crystalline solid state.[17][18] Numerous studies on this compound derivatives have shown that the vast majority adopt the boat-chair conformation in the crystal lattice, providing strong evidence for it being the lowest energy form.[19]

Detailed Protocol: Single-Crystal X-ray Diffraction

  • Crystallization:

    • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture to near saturation.

    • Employ a slow crystallization technique, such as slow evaporation of the solvent, vapor diffusion (precipitant diffusing into the sample solution), or slow cooling of a saturated solution. The goal is to grow single, defect-free crystals of suitable size (typically 0.1-0.3 mm).[17]

  • Crystal Mounting and Data Collection:

    • Select a high-quality crystal under a microscope and mount it on a goniometer head, often cryo-cooled with liquid nitrogen to minimize thermal motion and radiation damage.

    • Place the mounted crystal in an X-ray diffractometer.

    • A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern (intensities and positions of thousands of reflections) is recorded by a detector.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to determine the unit cell dimensions and space group.

    • Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model using least-squares methods, adjusting atomic coordinates and thermal parameters to achieve the best fit between the observed diffraction pattern and the one calculated from the model. The final structure provides precise bond lengths, bond angles, and torsion angles.

NMR Spectroscopy

While X-ray crystallography provides a static picture, NMR spectroscopy is a powerful tool for studying the dynamic conformational behavior of molecules in solution.[20] For this compound, the proton NMR spectrum at room temperature shows a single sharp peak, indicating that all protons are equivalent on the NMR timescale.[21] This is due to rapid interconversion between various conformations.

Upon cooling, the rate of interconversion slows down. At a certain point (the coalescence temperature), the single peak broadens and then resolves into a complex multiplet at lower temperatures, representing the "frozen-out" individual protons of the most stable conformation (the boat-chair). Analyzing the spectrum at different temperatures allows for the calculation of the energy barriers between conformations.

Detailed Protocol: Variable-Temperature (VT) NMR Spectroscopy

  • Sample Preparation:

    • Dissolve a small amount of the this compound derivative in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, methanol, or toluene).

    • Transfer the solution to an NMR tube. An internal standard like tetramethylsilane (B1202638) (TMS) may be added for chemical shift referencing.

  • Instrument Setup and Data Acquisition:

    • Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Typical parameters include a 30° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.[20]

    • Begin to lower the temperature of the sample in controlled increments (e.g., 10 K steps). The spectrometer's variable temperature unit is used for this.

    • Allow the sample to equilibrate at each new temperature for several minutes before acquiring another spectrum.

    • Record spectra at each temperature, paying close attention to changes in peak shape, particularly broadening and splitting. Note the temperature at which distinct peaks merge into a single broad peak (coalescence temperature).

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decays (FIDs) with Fourier transformation.

    • Phase and baseline correct all spectra.

    • Analyze the low-temperature spectrum to assign signals corresponding to the static, most stable conformation.

    • Use the coalescence temperature and the chemical shift difference between the exchanging signals to calculate the free energy of activation (ΔG‡) for the conformational interconversion process using the Eyring equation.

The combination of theoretical and experimental approaches provides a comprehensive understanding of this compound's conformational behavior.

experimental_workflow cluster_main Integrated Conformational Analysis Workflow cluster_theory Theoretical Pathway cluster_exp Experimental Pathway start This compound or Derivative A Molecular Mechanics (e.g., MM3, AMBER) start->A B Quantum Mechanics (e.g., DFT) start->B E NMR Spectroscopy (Solution State) start->E F X-Ray Crystallography (Solid State) start->F C Predict Potential Energy Surface A->C B->C D Identify Minima (Conformers) & Transition States C->D final Validated Conformational Model D->final Compare & Correlate G VT-NMR Analysis E->G H Single-Crystal XRD F->H I Determine Dynamic Behavior & Energy Barriers G->I J Determine Static 3D Structure H->J I->final Compare & Correlate J->final Compare & Correlate

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The historical development of this compound's conformational theory is a compelling narrative of scientific progress. It showcases the evolution from rudimentary, two-dimensional concepts to a sophisticated, three-dimensional understanding driven by the powerful synergy between computational chemistry and advanced experimental techniques. The initial "problem" of medium rings, characterized by perplexing transannular strains, became a catalyst for innovation, leading to the pioneering work of Hendrickson and others. Today, the detailed knowledge of this compound's boat-chair preference and its dynamic behavior, validated by decades of research, serves as a critical foundation for stereochemical control in synthesis and for the rational design of complex molecules, including pharmaceuticals, where the precise three-dimensional shape is paramount to function.

References

An In-depth Technical Guide to the Basic Reactivity of Cyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctane ((CH₂)₈), a saturated cyclic hydrocarbon, serves as a fundamental scaffold in organic chemistry and is a key reference compound for eight-membered ring systems. Under standard conditions, its reactivity is characterized by a general inertness typical of alkanes, primarily due to the presence of strong, non-polar carbon-carbon and carbon-hydrogen bonds. However, its unique conformational complexity influences its reactivity profile. This guide provides a comprehensive overview of the core reactivity of this compound, focusing on its conformational landscape, thermodynamic properties, and its participation in foundational reaction classes such as free-radical halogenation and catalytic oxidation. Detailed experimental methodologies and quantitative data are presented to serve as a practical resource for laboratory applications.

Introduction and Core Physicochemical Properties

This compound is a colorless, simple hydrocarbon with a characteristic camphor-like odor.[1] As a saturated cycloalkane, it lacks the reactive π-bonds of unsaturated analogues, rendering it stable under standard temperature and pressure (STP). Its chemistry is dominated by the transformation of its C-H bonds. The primary routes for derivatization involve high-energy processes or catalytic activation to overcome the inherent stability of these bonds.

Conformational Analysis

The reactivity of this compound is intrinsically linked to its complex conformational space. Unlike the rigid chair conformation of cyclohexane, this compound possesses multiple low-energy conformers, making it the "unquestionably the conformationally most complex cycloalkane."[1][2] Computational and experimental studies have identified several key structures.[3][4] The two lowest-energy and most significant conformers are the boat-chair (BC) and the crown . The boat-chair form is generally accepted as the most stable, or global minimum, structure.[1][2] The crown conformation is slightly higher in energy.[1][2] The interconversion between these forms involves surmounting relatively low energy barriers, leading to a dynamic equilibrium at room temperature.[5]

G cluster_conformers This compound Conformational Equilibrium BC Boat-Chair (BC) Global Minimum Crown Crown (Slightly less stable) BC->Crown ΔE Crown->BC

Figure 1: Equilibrium between the two most stable conformers of this compound.
Physical and Thermodynamic Data

The stability and reactivity of this compound can be quantified through its thermodynamic properties. This data is essential for predicting reaction feasibility and understanding the energetic landscape of its transformations.

PropertyValueUnitsReference(s)
Molecular FormulaC₈H₁₆-[6][7]
Molar Mass112.216g·mol⁻¹[2]
Density (at 25 °C)0.840g·cm⁻³[2]
Melting Point14.5°C[2]
Boiling Point151.2°C[2]
Standard Liquid Enthalpy of Formation (ΔfH°liquid)-156.2 ± 1.2kJ·mol⁻¹[8]
Standard Gas Enthalpy of Formation (ΔfH°gas)-123.1 ± 0.8kJ·mol⁻¹[9]
Standard Liquid Enthalpy of Combustion (ΔcH°liquid)-5295.6 ± 1.0kJ·mol⁻¹[8][9]
Liquid Phase Heat Capacity (Cp,liquid at 298.15 K)~215J·mol⁻¹·K⁻¹[6]
Ring Strain Energy40 - 52kJ·mol⁻¹[8]

Table 1: Selected Physical and Thermochemical Properties of this compound.

Core Reactivity and Key Transformations

Under standard conditions, this compound is resistant to acids, bases, and mild oxidizing/reducing agents. Its reactions typically require energetic input (e.g., UV light, heat) or potent catalysts to proceed at a meaningful rate. The two most representative reactions are free-radical halogenation and catalytic C-H oxidation.[2]

Free-Radical Halogenation

Like other alkanes, this compound undergoes substitution reactions with halogens (primarily Cl₂ and Br₂) via a free-radical chain mechanism.[2][10] The reaction is initiated by UV light or heat, which causes homolytic cleavage of the diatomic halogen molecule.[11][12]

G cluster_mechanism Free-Radical Halogenation Mechanism (X = Cl, Br) init Initiation prop1 Propagation (Step 1) RH C₈H₁₆ R_rad C₈H₁₅• prop1->R_rad HX HX prop1->HX prop2 Propagation (Step 2) RX C₈H₁₅X prop2->RX X2_2 X2_2 prop2->X2_2 X₂ X_rad_regen X_rad_regen prop2->X_rad_regen X• (regenerated) term Termination rad_rad Radical Recombination term->rad_rad X2 X₂ X_rad 2 X• X2->X_rad UV light (hν) or Heat (Δ) RH->prop1 X_rad->prop1 R_rad->prop2 X2_2->prop2 X_rad_regen->prop1 Chain Reaction

Figure 2: General mechanism for the free-radical halogenation of this compound.

This protocol is a generalized procedure based on established principles of free-radical halogenation of alkanes.[13][14]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable inert solvent (e.g., carbon tetrachloride or hexane).

  • Initiation: Position a UV lamp (or a high-wattage incandescent bulb for bromination) to irradiate the flask.[12]

  • Reagent Addition: Slowly add a solution of bromine (Br₂) (1.0 eq.) in the same solvent to the stirring this compound solution. The addition is typically done dropwise to control the reaction rate and temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine's reddish-brown color. Continue irradiation until the color has faded completely.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic solution with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with water and then brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude bromothis compound (B72542) can be purified by fractional distillation.

  • Analysis: Confirm product identity and purity using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Catalytic Oxidation

While highly resistant to common oxidants, the C-H bonds of this compound can be functionalized using transition metal catalysts and a terminal oxidant. These reactions are of significant interest for converting inexpensive hydrocarbon feedstocks into valuable chemical intermediates like cyclooctanol (B1193912) and cyclooctanone.

Commonly employed oxidants include hydrogen peroxide (H₂O₂) and sodium periodate (B1199274) (NaIO₄).[15][16] A variety of catalysts, often based on iridium, cobalt, vanadium, or iron, have been shown to be effective.[15][16] The reaction typically yields a mixture of cyclooctanol, cyclooctanone, and, in some cases, cyclooctyl hydroperoxide as the initial product.[16]

Catalyst SystemOxidantSolventTemp (°C)Time (h)Conversion (%)Major Product(s)Reference(s)
Iridium Cp* ComplexNaIO₄4:1 Acetone/H₂O235-Cyclooctanone (31% Yield)[15]
[Co]CoW PolyoxometalateH₂O₂CH₃CN80950Cyclooctanone (80% Sel.)[16]
PV₂W PolyoxometalateH₂O₂CH₃CN80942Cyclooctanone (63% Sel.)[16]
P450 BM3 / ADH (Whole Cell Biocatalyst)O₂Aqueous Buffer---Cyclooctanone (>94% Sel., 51% Yield)[17]

Table 2: Summary of Selected Catalytic Oxidation Systems for this compound. (Sel. = Selectivity)

This protocol represents a typical workflow for the liquid-phase catalytic oxidation of this compound based on published conditions.[15][16]

G cluster_workflow Generalized Workflow for Catalytic Oxidation of this compound start Start prepare Prepare Reaction Mixture: - this compound (Substrate) - Catalyst - Solvent (e.g., Acetonitrile) start->prepare add_oxidant Add Terminal Oxidant (e.g., H₂O₂ solution) prepare->add_oxidant react Heat and Stir Reaction (e.g., 80°C for 9h) add_oxidant->react quench Quench Reaction (e.g., Cool and add reducing agent) react->quench extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., over Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate analyze Analyze Products (GC, GC-MS, NMR) concentrate->analyze end End analyze->end

Figure 3: A typical experimental workflow for the catalytic oxidation of this compound.

Conclusion

The reactivity of this compound under standard conditions is low, consistent with its classification as a saturated hydrocarbon. Its chemistry is primarily accessed through high-energy free-radical pathways or sophisticated catalytic C-H activation and oxidation. An understanding of its complex conformational landscape is crucial for rationalizing its behavior and designing selective transformations. The quantitative thermodynamic data and representative protocols provided herein offer a foundational resource for researchers aiming to utilize this compound as a starting material or model system in chemical synthesis and drug development. Future advancements in catalysis are expected to further unlock the potential of this simple yet structurally intricate cycloalkane.

References

An In-depth Technical Guide to the Electronic Structure and Orbital Analysis of Cyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctane, a saturated eight-membered carbocycle, presents a fascinating case study in conformational analysis due to its complex potential energy surface with multiple low-energy conformers. Understanding the intricate interplay between its three-dimensional structure and electronic properties is crucial for its application as a scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the electronic structure and orbital analysis of this compound, integrating experimental findings with high-level computational data. We delve into the relative energies of its stable conformers, the nature of its molecular orbitals, and the experimental techniques used to probe its structure. This document is intended to serve as a detailed resource for researchers and professionals engaged in molecular design and analysis.

Conformational Landscape of this compound

This compound is renowned for its conformational complexity, with several non-planar structures existing in equilibrium. The two most stable and extensively studied conformers are the boat-chair (BC) and the crown .[1] Other notable conformations include the boat-boat (BB), chair-chair (CC), and various twist forms. The relative energies of these conformers are subtle and have been the subject of numerous computational and experimental investigations.

Computational Analysis of Conformational Energies

A variety of computational methods, ranging from molecular mechanics to high-level quantum chemical calculations, have been employed to determine the relative stabilities of this compound's conformers. Methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2) have been instrumental in these studies.[2][3][4][5] Coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) is considered the "gold standard" for its high accuracy in calculating conformational energies.[2][3][4]

Below is a summary of the relative energies for the most stable conformers of this compound, with the boat-chair conformation serving as the reference (0.00 kcal/mol).

ConformerPoint GroupRelative Energy (kcal/mol) - B3LYP/6-311G(d,p)[1]
Boat-ChairC\textsubscript{s}0.00
CrownD\textsubscript{4d}0.8
Twist Chair-ChairC\textsubscript{2}1.6
Twist Boat-ChairD\textsubscript{2d}3.6

Note: The boat-chair conformation is the global minimum on the potential energy surface.

Experimental Determination of this compound's Structure

Experimental techniques provide invaluable data to validate and complement computational findings. The primary methods used to investigate the structure of this compound are gas-phase electron diffraction and variable-temperature nuclear magnetic resonance spectroscopy.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometric structure of molecules in the gas phase, free from intermolecular interactions.[6][7][8][9][10]

A typical GED experiment involves the following steps:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.

  • Scattering and Detection: The electrons are scattered by the electrostatic potential of the this compound molecules, and the resulting diffraction pattern is recorded on a detector.

  • Data Analysis: The diffraction pattern, which consists of concentric rings, is analyzed to extract information about the internuclear distances and vibrational amplitudes within the molecule.

A logical workflow for a typical Gas-Phase Electron Diffraction (GED) experiment.

GED_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Sample This compound Sample Vaporization Vaporization Sample->Vaporization Nozzle Nozzle Inlet Vaporization->Nozzle Scattering Scattering Nozzle->Scattering EBeam Electron Beam EBeam->Scattering Detector Detector Scattering->Detector DiffPattern Diffraction Pattern Detector->DiffPattern MolScattering Molecular Scattering Curve DiffPattern->MolScattering Refinement Least-Squares Refinement MolScattering->Refinement StructModel Structural Model StructModel->Refinement FinalStruct Final Structure Refinement->FinalStruct

A simplified workflow for a gas-phase electron diffraction experiment.
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

VT-NMR is a crucial technique for studying the dynamic conformational equilibria of molecules in solution.[11][12][13][14][15] By recording NMR spectra at different temperatures, it is possible to "freeze out" individual conformers or observe the coalescence of signals as the rate of interconversion increases.

The following protocol outlines the key steps in a VT-NMR study of this compound:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid over the desired temperature range (e.g., deuterated toluene (B28343) or dichloromethane).

  • Spectrometer Setup: The NMR spectrometer is equipped with a variable-temperature unit, which allows for precise control of the sample temperature.

  • Temperature Variation: NMR spectra are acquired at a series of temperatures, starting from room temperature and gradually decreasing. The temperature is allowed to equilibrate at each step.

  • Spectral Analysis: The changes in the chemical shifts, coupling constants, and line shapes of the NMR signals are analyzed to determine the populations of the different conformers and the energy barriers for their interconversion.

A decision-making flowchart for conducting a Variable-Temperature (VT) NMR experiment.

VT_NMR_Logic Start Start VT-NMR Study Prep Prepare Sample in Appropriate Solvent Start->Prep RoomTemp Acquire Spectrum at Room Temperature Prep->RoomTemp Broad Are Signals Broadened? RoomTemp->Broad Cool Cool Sample Incrementally Broad->Cool Yes End End of Study Broad->End No (Dynamic process is too fast or slow) Equil Equilibrate at Each Temperature Step Cool->Equil Acquire Acquire Spectrum Equil->Acquire Changes Observe Spectral Changes? Acquire->Changes Changes->Cool No (Continue Cooling) Analyze Analyze Data: - Conformer Populations - Energy Barriers Changes->Analyze Yes (Coalescence or Decoalescence Observed) Analyze->End

A logical flowchart for a variable-temperature NMR experiment.

Molecular Orbital and Electronic Structure Analysis

The electronic structure of this compound is characterized by a set of occupied molecular orbitals (MOs) that describe the distribution of its valence electrons.[16] These MOs are formed from the linear combination of the atomic orbitals of the constituent carbon and hydrogen atoms.

Molecular Orbitals of the Boat-Chair Conformation

The boat-chair conformation of this compound has C\textsubscript{s} symmetry. Its molecular orbitals can be classified as either symmetric (A') or antisymmetric (A'') with respect to the mirror plane. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. For saturated alkanes like this compound, the HOMO is typically a C-C or C-H σ-bonding orbital, while the LUMO is a corresponding σ*-antibonding orbital.

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. For the boat-chair, chair-chair, and boat-boat conformations of this compound, the HOMO-LUMO gaps have been calculated to be 8.16 eV, 8.13 eV, and 8.07 eV, respectively, at the B3LYP/6-31G(d) level of theory.[17]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized picture of bonding within a molecule, translating the complex delocalized molecular orbitals into intuitive Lewis-like structures. This method allows for the quantification of atomic charges, hybridization, and delocalization (hyperconjugative) interactions.

For the boat-chair conformation of this compound, NBO analysis would reveal:

  • Hybridization: The carbon atoms are expected to exhibit near-sp³ hybridization, consistent with a saturated alkane.

  • Natural Charges: The carbon atoms will carry a small negative charge, while the hydrogen atoms will have a small positive charge due to the higher electronegativity of carbon.

  • Donor-Acceptor Interactions: The primary hyperconjugative interactions involve the donation of electron density from occupied C-H and C-C σ-bonding orbitals to vicinal C-H and C-C σ*-antibonding orbitals. These interactions contribute to the overall stability of the molecule.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is an experimental technique that provides direct information about the energies of occupied molecular orbitals.[18] In a PES experiment, a molecule is irradiated with high-energy photons, causing the ejection of electrons. The kinetic energies of these photoelectrons are measured, and from this, the binding energies of the electrons in their respective molecular orbitals can be determined.

Conclusion

The electronic structure of this compound is intrinsically linked to its complex conformational landscape. The boat-chair conformation is established as the global minimum through a combination of computational and experimental studies. The molecular orbitals of this compound are characteristic of a saturated hydrocarbon, with the HOMO and LUMO being σ and σ* orbitals, respectively. Experimental techniques such as gas-phase electron diffraction and variable-temperature NMR provide crucial data for validating computational models and understanding the dynamic behavior of this important cycloalkane. This guide has provided a detailed overview of these aspects, offering a valuable resource for professionals in chemistry and drug development.

References

The Pioneering Synthesis of Cyclooctane: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed examination of the first successful synthesis and isolation of cyclooctane, a foundational achievement in the field of alicyclic chemistry. The work, pioneered by the Nobel laureate Richard Willstätter in the early 20th century, established a multi-step pathway from the readily available alkaloid, pseudopelletierine. This document will meticulously outline the experimental protocols, present the quantitative data from these seminal studies, and provide visualizations of the chemical transformations. The content is tailored for researchers, scientists, and professionals in drug development who are interested in the historical context and experimental underpinnings of classical organic synthesis.

Introduction

The synthesis of medium-sized carbocyclic rings presented a significant challenge to early organic chemists. Richard Willstätter's groundbreaking work on the synthesis of this compound and its derivatives in the early 1900s was a landmark achievement that expanded the horizons of synthetic organic chemistry.[1] His strategy involved the systematic degradation of a complex natural product, pseudopelletierine, to construct the eight-membered ring of this compound. This guide revisits this pivotal synthesis, offering a detailed look at the experimental methodologies and the physicochemical properties of the intermediates and the final product as originally reported.

The Synthetic Pathway from Pseudopelletierine

Willstätter's synthesis of this compound commenced with the alkaloid pseudopelletierine, which contains a bicyclic system that serves as a scaffold for the this compound ring. The overall strategy involved the reduction of the ketone functionality, followed by two successive Hofmann exhaustive methylations and eliminations to open the bicyclic ring system, yielding a cyclooctadiene. The final step was the catalytic hydrogenation of the diene to the saturated this compound.

Willstatter_Cyclooctane_Synthesis Figure 1: Willstätter's Synthetic Pathway to this compound cluster_0 Reduction cluster_1 First Hofmann Elimination cluster_2 Second Hofmann Elimination cluster_3 Hydrogenation Pseudopelletierine Pseudopelletierine N_Methylgranatanine N-Methylgranatanine Pseudopelletierine->N_Methylgranatanine Reduction (e.g., Na/EtOH) Quat_Ammonium_1 Quaternary Ammonium (B1175870) Salt N_Methylgranatanine->Quat_Ammonium_1 1. CH₃I (excess) Cyclooctene_Derivative Cyclooctene (B146475) Derivative Quat_Ammonium_1->Cyclooctene_Derivative 2. Ag₂O, H₂O, Δ Quat_Ammonium_2 Quaternary Ammonium Salt Cyclooctene_Derivative->Quat_Ammonium_2 1. CH₃I (excess) Cyclooctadiene Cyclooctadiene Quat_Ammonium_2->Cyclooctadiene 2. Ag₂O, H₂O, Δ This compound This compound Cyclooctadiene->this compound H₂, Catalyst (e.g., Pt, Pd)

A flowchart of the multi-step synthesis of this compound.

Experimental Protocols

The following protocols are based on the original work of Willstätter and subsequent reproductions, providing a detailed look into the experimental conditions of the time.

Reduction of Pseudopelletierine to N-Methylgranatanine
  • Objective: To reduce the ketone group of pseudopelletierine to a hydroxyl group, which is then further reduced to a methylene (B1212753) group.

  • Protocol:

    • Pseudopelletierine is dissolved in ethanol.

    • Sodium metal is added portion-wise to the solution, leading to the reduction of the carbonyl group.

    • The resulting alcohol, N-methylgranatoline, is then subjected to further reduction to yield N-methylgranatanine. While early methods varied, later reproductions utilized catalytic hydrogenation for this step.

First Hofmann Exhaustive Methylation and Elimination
  • Objective: To open the bicyclic ring system of N-methylgranatanine.

  • Protocol:

    • Exhaustive Methylation: N-methylgranatanine is treated with an excess of methyl iodide. This results in the quaternization of the tertiary amine, forming a quaternary ammonium iodide.

    • Hydroxide (B78521) Formation: The quaternary ammonium iodide is then treated with silver oxide (Ag₂O) in water. This exchanges the iodide ion for a hydroxide ion, forming the corresponding quaternary ammonium hydroxide.

    • Elimination: The quaternary ammonium hydroxide is heated, inducing an E2 elimination reaction. This breaks a carbon-nitrogen bond and forms a carbon-carbon double bond, resulting in a cyclooctene derivative.

Second Hofmann Exhaustive Methylation and Elimination
  • Objective: To eliminate the nitrogen atom completely and form a diene.

  • Protocol:

    • The cyclooctene derivative from the first elimination, which is still a tertiary amine, is subjected to a second round of exhaustive methylation with excess methyl iodide.

    • The resulting quaternary ammonium iodide is converted to the hydroxide using silver oxide and water.

    • Heating of this quaternary ammonium hydroxide leads to a second elimination, expelling trimethylamine (B31210) and forming a cyclooctadiene.

Hydrogenation of Cyclooctadiene to this compound
  • Objective: To saturate the double bonds of the cyclooctadiene to yield this compound.

  • Protocol:

    • The isolated cyclooctadiene is dissolved in a suitable solvent.

    • A catalyst, such as platinum or palladium, is added to the solution.

    • The mixture is then exposed to hydrogen gas under pressure. The catalyst facilitates the addition of hydrogen across the double bonds, resulting in the formation of this compound.

    • The final product is purified by distillation.

Quantitative Data and Physicochemical Properties

The following tables summarize the quantitative data for the key intermediates and the final product, this compound, as reported in early 20th-century chemical literature. It is important to note that the purity of substances and the accuracy of measurements at the time may differ from modern standards.

Table 1: Physicochemical Properties of Intermediates in Willstätter's Synthesis

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
PseudopelletierineC₉H₁₅NO153.2254-55-
N-MethylgranatanineC₉H₁₇N139.2447-48.5-
CyclooctadieneC₈H₁₂108.18-~142-144

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₆
Molar Mass ( g/mol )112.21
Melting Point (°C)14.5[2]
Boiling Point (°C)151.2[2]
Density (g/cm³ at 20°C)0.834
Refractive Index (n²⁰/D)1.4585

Logical Workflow for Isolation and Purification

The isolation and purification of the intermediates and the final product were critical to the success of Willstätter's synthesis. The general workflow relied on classical techniques of the era.

Purification_Workflow Figure 2: General Isolation and Purification Workflow Start Crude Reaction Mixture Extraction Solvent Extraction (e.g., with ether) Start->Extraction Washing Washing (with water, brine) Extraction->Washing Drying Drying (e.g., over anhydrous Na₂SO₄) Washing->Drying Filtration Filtration Drying->Filtration Distillation Distillation / Fractional Distillation Filtration->Distillation Crystallization Crystallization (for solid intermediates) Filtration->Crystallization Final_Product Purified Product Distillation->Final_Product Crystallization->Final_Product

A diagram of the typical purification process used.

Conclusion

Richard Willstätter's synthesis of this compound from pseudopelletierine was a monumental achievement in organic chemistry. It not only demonstrated the power of chemical degradation and transformation for the synthesis of complex molecules but also provided the first access to the eight-membered carbocyclic ring system. The experimental protocols, though rudimentary by today's standards, showcase the ingenuity and perseverance of early 20th-century chemists. This technical guide serves as a testament to this foundational work, providing contemporary researchers with a detailed understanding of the historical roots of alicyclic chemistry.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctane, a saturated cycloalkane with the molecular formula C₈H₁₆, is a fascinating and conformationally complex eight-membered ring.[1][2][3] While the parent this compound is primarily used as a solvent and a synthetic intermediate, its structural motif is found in a diverse array of naturally occurring compounds with significant biological activities.[1][2] These natural products, often terpenoids, are biosynthesized by a variety of organisms, including fungi, plants, and marine invertebrates. The this compound ring, frequently part of a larger, often fused, polycyclic system, imparts unique three-dimensional structures that are crucial for their biological function. This technical guide provides a comprehensive overview of the natural occurrence of this compound and its related compounds, with a focus on their isolation, characterization, and biosynthesis.

Physicochemical Properties of this compound

The fundamental properties of the parent this compound molecule are essential for understanding the behavior of its more complex natural derivatives.

PropertyValueReference
Molecular Formula C₈H₁₆[1][2]
Molecular Weight 112.21 g/mol [3]
Melting Point 14.8 °C[1][3]
Boiling Point 151 °C[1][2]
Density 0.834 g/mL at 25 °C[1][2]
Water Solubility ~0.008 g/L[1]
Refractive Index 1.458 at 20 °C[2]
Flash Point 28 °C[1]

I. Ophiobolins: Fungal Sesterterpenoids with a 5-8-5 Tricyclic System

Ophiobolins are a class of sesterterpenoids (C₂₅) produced by various phytopathogenic fungi, notably from the genera Bipolaris and Aspergillus. They are characterized by a distinctive 5-8-5 tricyclic carbon skeleton, which incorporates a central this compound ring. Ophiobolin A, the most well-known member of this family, exhibits a broad range of biological activities, including phytotoxic, antimicrobial, and potent anticancer properties.

Natural Occurrence and Biological Activity

Ophiobolins are primarily isolated from fungal cultures. For instance, Ophiobolin A is produced by Bipolaris maydis (the causative agent of Southern corn leaf blight), Bipolaris oryzae, and other related species. An endophytic fungus, Bipolaris sp., isolated from the plant Datura metel, has been reported to produce high yields of Ophiobolin A, reaching up to 235 mg/L in liquid culture. Ophiobolins display a wide array of biological effects, including phytotoxicity, and have garnered significant interest for their potential as anticancer agents.

Data Presentation

Table 1: Physicochemical Properties of Ophiobolin A

PropertyValueReference
Molecular Formula C₂₅H₃₆O₄
Molecular Weight 400.5 g/mol
Appearance Crystalline solid
Biological Activity Phytotoxic, Antitumor, Antimicrobial

Table 2: Spectroscopic Data for Ophiobolin A

SpectroscopyKey Peaks/Signals
¹H NMR (CDCl₃) Characteristic signals for olefinic protons, methyl groups, and an aldehyde proton.
¹³C NMR (CDCl₃) Signals corresponding to 25 carbons, including carbonyls, olefinic carbons, and aliphatic carbons.
Mass Spectrometry (MS) m/z 400 [M]⁺
Experimental Protocols

Protocol 1: Isolation and Purification of Ophiobolin A from Bipolaris sp. Culture

This protocol is a generalized procedure and may require optimization for specific fungal strains and culture conditions.

1. Fungal Fermentation:

  • Culture the Ophiobolin A-producing fungus (e.g., Bipolaris sp.) in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days at 25-28°C with shaking to ensure aeration.

2. Extraction:

  • Separate the mycelium from the culture broth by filtration.
  • Acidify the culture filtrate to pH 3.0 with HCl.
  • Perform a liquid-liquid extraction of the acidified filtrate three times with an equal volume of ethyl acetate (B1210297).
  • Combine the organic extracts and dry over anhydrous sodium sulfate.
  • Evaporate the solvent under reduced pressure to obtain the crude extract.

3. Purification:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
  • Apply the dissolved extract to a silica (B1680970) gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
  • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture, followed by an ethyl acetate-methanol mixture.
  • Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualization agent.
  • Combine the fractions containing Ophiobolin A and evaporate the solvent.
  • Further purify the residue by recrystallization from a suitable solvent system to obtain pure Ophiobolin A.

Protocol 2: Quantification of Ophiobolin A by HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 0.75 mL/min.

  • Detection: UV at 240 nm.

  • Quantification: Based on a standard curve generated with purified Ophiobolin A.

Biosynthetic Pathway

The biosynthesis of the ophiobolin core involves a bifunctional terpene synthase, Ophiobolin F synthase (AcOS), which catalyzes the formation of the sesterterpene backbone from geranylgeranyl pyrophosphate (GGPP) and its subsequent cyclization. The initial cyclized product, Ophiobolin F, is then further modified by other enzymes, such as P450 monooxygenases, to generate the various ophiobolin analogs.

Ophiobolin_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Terpene Synthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP OphiobolinF Ophiobolin F GGPP->OphiobolinF Ophiobolin F Synthase (AcOS) OphiobolinC Ophiobolin C OphiobolinF->OphiobolinC P450 Monooxygenase OphiobolinA Ophiobolin A OphiobolinC->OphiobolinA Further Oxidations

Caption: Simplified biosynthetic pathway of Ophiobolin A.

II. Fusicoccins: Diterpenoid Glycosides with a 5-8-5 Tricyclic Core

Fusicoccins are a family of diterpenoid glycosides produced by the fungus Phomopsis amygdali (previously known as Fusicoccum amygdali). They share the same 5-8-5 carbotricyclic skeleton as the ophiobolins but are diterpenes (C₂₀) with a sugar moiety. Fusicoccin (B1218859) A is a well-known phytotoxin that causes wilting in plants by irreversibly activating the plasma membrane H⁺-ATPase.

Natural Occurrence and Biological Activity

Fusicoccins are isolated from the culture filtrates of Phomopsis amygdali. The production of fusicoccins can be influenced by fermentation conditions, with yields of fusicoccin A and its derivatives varying depending on factors like the carbon and nitrogen sources in the culture medium. For instance, a Japanese isolate of P. amygdali was reported to produce up to 700 µg/mL of a fusicoccin derivative. Fusicoccins are potent regulators of 14-3-3 protein interactions in both plants and animals.

Data Presentation

Table 3: Physicochemical Properties of Fusicoccin A

PropertyValueReference
Molecular Formula C₃₆H₅₆O₁₂
Molecular Weight 680.8 g/mol
Appearance Crystalline solid
Biological Activity Phytotoxin, 14-3-3 protein stabilizer

Table 4: Spectroscopic Data for Fusicoccin A

SpectroscopyKey Peaks/Signals
¹H NMR (CDCl₃) Signals for the diterpenoid core, the sugar moiety, and acetyl groups.
¹³C NMR (CDCl₃) Resonances for all 36 carbons, including those of the tricyclic system and the glycoside.
Mass Spectrometry (MS) m/z 680 [M]⁺
Experimental Protocols

Protocol 3: Isolation and Purification of Fusicoccins from Phomopsis amygdali

1. Fungal Fermentation:

  • Grow Phomopsis amygdali in a modified Czapek-Dox liquid medium for 14-21 days at 25°C with shaking.

2. Extraction:

  • Separate the mycelium from the culture broth by filtration.
  • Extract the culture filtrate three times with an equal volume of ethyl acetate.
  • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

  • Dissolve the crude extract in a small volume of chloroform (B151607).
  • Apply the solution to a silica gel or Florisil column.
  • Elute the column with a stepwise gradient of increasing acetone (B3395972) concentration in chloroform (e.g., from 3% to 10% acetone).
  • Collect fractions and monitor by TLC.
  • Combine fractions containing the desired fusicoccin and evaporate the solvent.
  • Further purification can be achieved by recrystallization or preparative HPLC.

Biosynthetic Pathway

The biosynthesis of the fusicoccin aglycone begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the tricyclic hydrocarbon precursor, (+)-fusicocca-2,10(14)-diene. This reaction is catalyzed by a unique bifunctional enzyme, P. amygdali fusicoccadiene synthase (PaFS), which possesses both prenyltransferase and terpene cyclase activity. Subsequent oxidations, catalyzed by cytochrome P450s and dioxygenases, and glycosylation lead to the final fusicoccin structures.

Fusicoccin_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Fusicoccadiene (+)-Fusicocca-2,10(14)-diene GGPP->Fusicoccadiene Fusicoccadiene Synthase (PaFS) Hydroxylated_Intermediate Hydroxylated Aglycone Fusicoccadiene->Hydroxylated_Intermediate P450s, Dioxygenases Fusicoccin_A Fusicoccin A Hydroxylated_Intermediate->Fusicoccin_A Glycosyltransferases, Acyltransferases

Caption: Simplified biosynthetic pathway of Fusicoccin A.

III. Dactylol (B1237840): A Marine Sesquiterpenoid with a Bicyclo[6.3.0]undecane Core

Dactylol is a sesquiterpenoid (C₁₅) isolated from marine organisms, particularly the sea hare Aplysia dactylomela and the marine sponge Dactylospongia elegans. It features a bicyclo[6.3.0]undecane ring system, which consists of a this compound ring fused to a cyclopentane (B165970) ring.

Natural Occurrence and Biological Activity

Dactylol is a representative of a class of marine-derived sesquiterpenoids. It has been reported to exhibit weak antitrypanosomal and antiplasmodial effects. The marine sponge Dactylospongia elegans is a rich source of a variety of bioactive terpenoids, including dactylol and its derivatives.

Data Presentation

Table 5: Physicochemical Properties of Dactylol

PropertyValueReference
Molecular Formula C₁₅H₂₆O
Molecular Weight 222.37 g/mol
Appearance Crystalline solid
Biological Activity Weak antitrypanosomal and antiplasmodial

Table 6: Spectroscopic Data for Dactylol

SpectroscopyKey Peaks/Signals
¹H NMR (CDCl₃) Signals for methyl groups, olefinic proton, and protons adjacent to the hydroxyl group.
¹³C NMR (CDCl₃) 15 carbon signals, including those of the bicyclic core and the hydroxyl-bearing carbon.
Mass Spectrometry (MS) m/z 222 [M]⁺
Experimental Protocols

Protocol 4: Isolation and Purification of Dactylol from Dactylospongia elegans

1. Extraction:

  • Collect and freeze-dry the marine sponge Dactylospongia elegans.
  • Exhaustively extract the dried sponge material with methanol (B129727).
  • Concentrate the methanol extract under vacuum to yield a solid residue.
  • Partition the residue between n-hexane and water. The less polar compounds, including dactylol, will be in the n-hexane fraction.

2. Chromatographic Purification:

  • Subject the n-hexane fraction to silica gel column chromatography.
  • Elute the column with a gradient of n-hexane and ethyl acetate.
  • Monitor the fractions by TLC.
  • Combine the fractions containing dactylol and further purify using preparative HPLC to obtain pure dactylol.

Biosynthetic Pathway

The biosynthesis of bicyclo[6.3.0]undecane sesquiterpenoids like dactylol is proposed to proceed from farnesyl pyrophosphate (FPP). The pathway likely involves a series of cyclization reactions and Wagner-Meerwein rearrangements to form the characteristic 5-8 fused ring system.

Dactylol_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Carbocation_Intermediate Carbocation Intermediate FPP->Carbocation_Intermediate Sesquiterpene Synthase Bicyclic_Intermediate Bicyclic Intermediate Carbocation_Intermediate->Bicyclic_Intermediate Cyclization & Rearrangement Dactylol Dactylol Bicyclic_Intermediate->Dactylol Hydroxylation

Caption: Plausible biosynthetic pathway for Dactylol.

IV. Asteriscanolide: A Sesquiterpenoid Lactone from Terrestrial Plants

Asteriscanolide is a sesquiterpenoid lactone that was first isolated from the plant Asteriscus aquaticus. It possesses a complex and unique tricyclic structure that includes a this compound ring. The synthesis of this challenging molecular architecture has been a subject of interest in organic chemistry.

Natural Occurrence and Biological Activity

Asteriscanolide is a natural product found in plants of the Asteriscus genus. While its biological activity is not as extensively studied as that of the ophiobolins or fusicoccins, related compounds from the same plant source have shown various biological effects.

Data Presentation

Table 7: Physicochemical Properties of Asteriscanolide

PropertyValue
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
Appearance Crystalline solid
Biological Activity Limited data available

Table 8: Spectroscopic Data for Asteriscanolide

SpectroscopyKey Peaks/Signals
¹H NMR (CDCl₃) Characteristic signals for methyl groups, olefinic protons, and protons of the lactone ring.
¹³C NMR (CDCl₃) 15 carbon signals, including a lactone carbonyl and olefinic carbons.
Mass Spectrometry (MS) m/z 248 [M]⁺
Experimental Protocols

Protocol 5: General Procedure for the Extraction of Sesquiterpenoids from Plant Material

1. Extraction:

  • Air-dry and powder the plant material (e.g., aerial parts of Asteriscus aquaticus).
  • Extract the powdered material with a solvent such as methanol or ethanol (B145695) at room temperature.
  • Filter and concentrate the extract under reduced pressure.

2. Fractionation and Purification:

  • Partition the crude extract between an organic solvent (e.g., ethyl acetate) and water.
  • Subject the organic phase to repeated column chromatography on silica gel, using solvent gradients of increasing polarity (e.g., hexane-ethyl acetate).
  • Monitor fractions by TLC and combine those containing compounds of interest.
  • Final purification can be achieved by preparative HPLC to yield pure asteriscanolide.

Biosynthetic Pathway

The biosynthesis of asteriscanolide, like other sesquiterpenoids, is presumed to start from farnesyl pyrophosphate (FPP). The formation of its complex tricyclic skeleton likely involves a specialized sesquiterpene synthase that catalyzes a cascade of cyclization and rearrangement reactions.

Asteriscanolide_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Polycyclic_Intermediate Polycyclic Carbocation FPP->Polycyclic_Intermediate Sesquiterpene Synthase Asteriscanolide_Precursor Asteriscanolide Precursor Polycyclic_Intermediate->Asteriscanolide_Precursor Rearrangement & Oxidation Asteriscanolide Asteriscanolide Asteriscanolide_Precursor->Asteriscanolide Lactonization

Caption: Proposed biosynthetic pathway for Asteriscanolide.

Conclusion

The this compound ring is a key structural feature in a variety of naturally occurring compounds with significant biological activities. From the potent anticancer properties of the fungal ophiobolins to the plant growth-regulating effects of the fusicoccins and the unique structures of marine and plant-derived sesquiterpenoids, the this compound motif provides a scaffold for diverse chemical functionality. The study of these natural products continues to be a rich area of research, offering opportunities for the discovery of new therapeutic agents and a deeper understanding of the intricate biosynthetic pathways that produce these complex molecules. The experimental protocols and biosynthetic insights provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and metabolic engineering.

References

Methodological & Application

Application Notes and Protocols for the Nickel-Catalyzed Synthesis of 1,5-Cyclooctadiene and its Subsequent Hydrogenation for Cyclooctane Production

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the two-step synthesis of cyclooctane, a valuable saturated hydrocarbon in various industrial applications. The first step involves the nickel-catalyzed dimerization of 1,3-butadiene (B125203) to produce 1,5-cyclooctadiene (B75094) (1,5-COD). The subsequent step outlines the complete hydrogenation of the resulting 1,5-COD to yield this compound. These protocols are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals, fragrances, and specialty polymers. A common and efficient route to this compound involves the dimerization of butadiene followed by hydrogenation. The nickel-catalyzed [4+4] cycloaddition of 1,3-butadiene is a well-established industrial process for the synthesis of 1,5-cyclooctadiene.[1] This intermediate can then be selectively or fully hydrogenated to obtain cyclooctene (B146475) or this compound, respectively.[2][3] This document details the procedures, reaction conditions, and catalyst systems for both transformations.

Part 1: Nickel-Catalyzed Synthesis of 1,5-Cyclooctadiene from 1,3-Butadiene

The dimerization of butadiene to 1,5-cyclooctadiene is efficiently catalyzed by nickel(0) complexes, often stabilized by phosphite (B83602) or other ligands.[4][5] The reaction is typically carried out at elevated temperatures and pressures.

Reaction Pathway

G cluster_main Nickel-Catalyzed Dimerization of Butadiene Butadiene1 2x 1,3-Butadiene Intermediate Nickel-Butadiene Complex Butadiene1->Intermediate Coordination Catalyst Ni(0) Catalyst (e.g., Tris(triphenylphosphite)nickel) Catalyst->Intermediate Catalysis COD 1,5-Cyclooctadiene Intermediate->COD [4+4] Cycloaddition SideProduct 4-Vinylcyclohexene (Side Product) Intermediate->SideProduct [4+2] Cycloaddition

Caption: Nickel-catalyzed dimerization of butadiene to 1,5-cyclooctadiene.

Quantitative Data Summary
ParameterValueReference
CatalystTris(triphenylphosphite)nickel[4]
Reactant1,3-Butadiene[4]
Solvent/DiluentToluene, Cyclooctadiene (product)[4]
Temperature90 - 250 °C (Example at 120 °C)[4]
Pressure~20 atm[4]
Reaction Time12 hours[4]
Yield of 1,5-COD42%[4]
Main Byproduct4-Vinylcyclohexene[4]
Experimental Protocol: Synthesis of 1,5-Cyclooctadiene

Materials:

  • 1,3-Butadiene

  • Toluene (anhydrous)

  • Tris(triphenylphosphite)nickel catalyst

  • Stirred autoclave reactor

  • Distillation apparatus

Procedure:

  • Reactor Preparation: Ensure the stirred autoclave is clean, dry, and purged with an inert gas (e.g., argon or nitrogen).

  • Charging the Reactor: In a separate flask under an inert atmosphere, prepare a solution of the tris(triphenylphosphite)nickel catalyst (e.g., 5 g) in a suitable solvent like toluene.[4] Transfer this catalyst solution to the autoclave.

  • Add liquefied 1,3-butadiene to the autoclave. For example, introduce a specific amount of a butene-butadiene mixture containing a known quantity of 1,3-butadiene (e.g., 134 g of 1,3-butadiene in a 300 g mixture).[4]

  • Reaction Conditions: Seal the autoclave and heat the mixture to the desired temperature (e.g., 120 °C) while stirring.[4] The pressure will rise due to the heating and the vapor pressure of the reactants (approximately 20 atmospheres).[4]

  • Maintain the reaction at this temperature for the specified duration (e.g., 12 hours).[4]

  • Work-up and Purification: After the reaction time, cool the autoclave to room temperature.

  • Carefully vent any unreacted butadiene.

  • Filter the resulting liquid to remove the catalyst.[4]

  • The crude product is then purified by fractional distillation to separate 1,5-cyclooctadiene from the solvent, unreacted starting materials, and byproducts like 4-vinylcyclohexene.[4]

Part 2: Hydrogenation of 1,5-Cyclooctadiene to this compound

The complete hydrogenation of 1,5-cyclooctadiene to this compound can be achieved using various catalysts, with palladium on an alumina (B75360) support being a common choice.[2][3] The reaction proceeds sequentially, first to cyclooctene and then to this compound.

Reaction Pathway

G cluster_main Hydrogenation of 1,5-Cyclooctadiene to this compound COD 1,5-Cyclooctadiene COE Cyclooctene COD->COE Hydrogenation H2_1 H₂ H2_1->COE Catalyst1 Pd/α-Al₂O₃ Catalyst1->COE COA This compound COE->COA Hydrogenation H2_2 H₂ H2_2->COA Catalyst2 Pd/α-Al₂O₃ Catalyst2->COA

Caption: Stepwise hydrogenation of 1,5-cyclooctadiene to this compound.

Quantitative Data Summary
ParameterValueReference
CatalystPalladium on α-alumina (Pd/α-Al₂O₃)[2][3]
Substrate1,5-Cyclooctadiene (COD)[2][3]
Solventn-Heptane[2]
Temperature40 - 70 °C[2][3]
Hydrogen Pressure0.2 - 1 MPa[2][3]
Initial COD Conc.0.41 - 0.82 mol/L[2][3]
Catalyst Loading2 mg Pd (400 mg supported catalyst) in 110 mL solution[2]
ProductThis compound[2]

Note: While the primary focus of the cited study was the selective hydrogenation to cyclooctene, the complete hydrogenation to this compound is a consecutive reaction that occurs under these conditions. Another source describes the hydrogenation of cyclooctatetraene (B1213319) to this compound using a nickel-copper catalyst at 200-300 atm and 95-110°C, which represents an alternative, more vigorous set of conditions for achieving full saturation.[6]

Experimental Protocol: Hydrogenation of 1,5-Cyclooctadiene to this compound

Materials:

  • 1,5-Cyclooctadiene

  • n-Heptane (or other suitable solvent)

  • Palladium on α-alumina catalyst (e.g., 5% Pd)

  • Hydrogen gas

  • Slurry reactor or similar hydrogenation apparatus

  • Filtration setup

Procedure:

  • Reactor Setup: Prepare a slurry reactor equipped with a magnetic stirrer, gas inlet, and temperature control. Purge the reactor with an inert gas.

  • Charging the Reactor: Introduce the solvent (e.g., n-heptane) and the 1,5-cyclooctadiene into the reactor.[2]

  • Add the Pd/α-Al₂O₃ catalyst to the solution.[2]

  • Reaction Conditions: Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa).[2]

  • Heat the reaction mixture to the target temperature (e.g., 70 °C) while stirring vigorously (e.g., 1600 rpm) to ensure good gas-liquid mass transfer.[2]

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the uptake of hydrogen and/or by taking aliquots (if the reactor setup allows) for analysis by gas chromatography (GC) to confirm the disappearance of 1,5-cyclooctadiene and cyclooctene.

  • Work-up and Purification: Once the reaction is complete (i.e., no more hydrogen uptake and GC analysis shows only this compound), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the solid catalyst.

  • The solvent can be removed by distillation to yield the crude this compound product, which can be further purified by distillation if necessary.[6]

Safety Precautions

  • 1,3-Butadiene: is a flammable and potentially explosive gas. Handle with extreme care in a well-ventilated area, preferably a fume hood.

  • Nickel Catalysts: Nickel and its compounds are potential carcinogens and can cause allergic reactions.[7] Handle with appropriate personal protective equipment (PPE), including gloves and respiratory protection.

  • Hydrogen Gas: is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.

  • High-Pressure Reactions: Autoclaves and other high-pressure equipment should be operated by trained personnel and regularly inspected.

Experimental Workflow

G cluster_main Overall Workflow: Butadiene to this compound Start Start: 1,3-Butadiene Step1 Step 1: Ni-Catalyzed Dimerization Start->Step1 Purification1 Purification: Fractional Distillation Step1->Purification1 Intermediate Intermediate: 1,5-Cyclooctadiene Purification1->Intermediate Step2 Step 2: Pd-Catalyzed Hydrogenation Intermediate->Step2 Purification2 Purification: Filtration & Distillation Step2->Purification2 End Final Product: This compound Purification2->End

Caption: Overall experimental workflow from butadiene to this compound.

References

Application Note: Catalytic Hydrogenation of Cyclooctadiene to Cyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the catalytic hydrogenation of 1,5-cyclooctadiene (B75094) to cyclooctane. The complete saturation of the diene is achieved using a heterogeneous catalyst, palladium on activated carbon (Pd/C), under a hydrogen atmosphere. This process is a fundamental transformation in organic synthesis, yielding a saturated cycloalkane from its unsaturated precursor. The protocol described herein is robust and suitable for researchers in organic chemistry, materials science, and drug development. Quantitative data from representative studies are summarized, and a step-by-step experimental procedure is provided.

Introduction

Catalytic hydrogenation is a widely utilized chemical reaction that reduces a substrate, typically an unsaturated organic compound, by adding hydrogen across double or triple bonds.[1] The hydrogenation of cyclooctadiene is a two-step process, first yielding cyclooctene (B146475) and subsequently the fully saturated this compound.[2][3] While selective hydrogenation to cyclooctene is of significant industrial importance for the production of polymers, the complete hydrogenation to this compound is a valuable transformation for creating saturated cyclic scaffolds.[2] Palladium-based catalysts are highly effective for this transformation, offering high conversion rates under moderate temperature and pressure conditions.[2][4] This note details a standard laboratory procedure for the complete hydrogenation of 1,5-cyclooctadiene to this compound.

Data Presentation

The following table summarizes various reported conditions for the hydrogenation of cyclooctadiene. While many studies focus on the selective formation of cyclooctene, the conditions can be adapted for the complete hydrogenation to this compound, typically by extending reaction times or increasing hydrogen pressure.

CatalystSubstrateTemperature (°C)H₂ Pressure (MPa)SolventConversion (%)Product Selectivity (%)Reference
Pd/α-Al₂O₃1,5-Cyclooctadiene40 - 700.2 - 1Slurry Reactor>95Cyclooctene (>90)[2][3]
Pd/C1,5-Cyclooctadiene< 1000.14 - 0.34None>99Cyclooctene[4]
Ru Nanocatalyst1,5-CyclooctadieneAmbientAtmosphericNot specified>99Cyclooctene (95)[5]
Ir₄ Clusters1,5-CyclooctadieneNot specifiedNot specifiedNot specifiedHighCyclooctene & Isomers[6]

Note: The primary product in many cited studies is cyclooctene. Complete conversion to this compound requires forcing conditions such as longer reaction times or higher hydrogen pressures.

Experimental Protocol

This protocol describes the complete hydrogenation of 1,5-cyclooctadiene to this compound using a 5% palladium on carbon catalyst.

Materials:

  • 1,5-Cyclooctadiene (COD)

  • 5% Palladium on Carbon (Pd/C)

  • Ethanol (B145695) (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas (for inerting)

  • Filter aid (e.g., Celite®)

  • Standard glassware for organic synthesis

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)

Procedure:

  • Reactor Setup: In a clean, dry hydrogenation flask or a suitable pressure reactor, add 1,5-cyclooctadiene (e.g., 10.8 g, 100 mmol).

  • Solvent and Catalyst Addition: Dissolve the 1,5-cyclooctadiene in a suitable solvent such as ethanol (e.g., 100 mL). Under an inert atmosphere (nitrogen or argon), carefully add the 5% Pd/C catalyst (e.g., 1-2 mol% of palladium relative to the substrate).

  • Inerting the System: Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) several times to remove any residual oxygen.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask. For a pressure reactor, pressurize with hydrogen to the desired pressure (e.g., 20-50 psi).[4]

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 75°C) to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[4]

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the uptake of hydrogen (e.g., deflation of the balloon or a drop in pressure in the reactor). Alternatively, small aliquots can be withdrawn, filtered, and analyzed by Gas Chromatography (GC) or ¹H NMR to check for the disappearance of the starting material and the intermediate cyclooctene.

  • Reaction Work-up: Once the reaction is complete (no further hydrogen uptake or complete conversion confirmed by analysis), carefully vent the excess hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The resulting this compound is often of high purity. If necessary, it can be further purified by distillation.

Safety Precautions:

  • Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen and air. Handle with care under an inert atmosphere.

  • Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

  • Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Visualizations

ChemicalReaction Hydrogenation of 1,5-Cyclooctadiene to this compound sub 1,5-Cyclooctadiene (C8H12) inter Cyclooctene (C8H14) sub->inter + H2 (Pd/C) prod This compound (C8H16) inter->prod + H2 (Pd/C)

Caption: Reaction pathway for the two-step hydrogenation of 1,5-cyclooctadiene.

ExperimentalWorkflow Experimental Workflow for this compound Synthesis arrow arrow A 1. Setup Reactor with 1,5-Cyclooctadiene & Solvent B 2. Add Pd/C Catalyst under Inert Atmosphere A->B C 3. Purge System with Inert Gas B->C D 4. Introduce Hydrogen Gas C->D E 5. Stir Vigorously at Desired Temperature D->E F 6. Monitor Reaction (H2 uptake, GC/NMR) E->F G 7. Vent H2 and Purge with Inert Gas F->G H 8. Filter to Remove Catalyst G->H I 9. Remove Solvent via Rotary Evaporation H->I J 10. Purify this compound (if needed) I->J

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols for Cyclooctane as a Non-Polar Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctane, a saturated cyclic hydrocarbon with the formula C₈H₁₆, is a colorless liquid with properties that make it a suitable non-polar solvent for various organic reactions.[1][2] Its inert nature and hydrocarbon structure allow it to function similarly to other common non-polar solvents like cyclohexane (B81311) and hexane (B92381).[3] These application notes provide an overview of the potential uses of this compound as a solvent, complete with generalized experimental protocols and illustrative data. Due to the limited availability of specific reaction data using this compound as the primary solvent, the quantitative data and protocols are based on analogous reactions in similar non-polar solvents.

Physical and Chemical Properties

Understanding the physical properties of this compound is crucial for its application as a solvent in organic synthesis. These properties influence reaction conditions, work-up procedures, and overall reaction outcomes.

PropertyValueReference
Molecular Formula C₈H₁₆[1][4]
Molecular Weight 112.21 g/mol [1][4]
Melting Point 10-14 °C[1][4][5]
Boiling Point 150-152 °C[4][5]
Density 0.834 - 0.835 g/mL at 25 °C[1][4][5]
Refractive Index 1.458 at 20 °C[1][4]
Solubility in Water Not miscible[4]

This compound is a non-polar solvent and is miscible with other non-polar organic solvents. Its higher boiling point compared to hexane and cyclohexane can be advantageous for reactions requiring higher temperatures.

Applications in Organic Synthesis

Based on its non-polar nature, this compound can be considered as a solvent for a variety of organic reactions that proceed well in a hydrocarbon medium. These include, but are not limited to, free-radical reactions and certain electrophilic aromatic substitutions.

Free-Radical Halogenation

Free-radical halogenation is a classic organic reaction that often utilizes non-polar solvents to dissolve the alkane substrate and facilitate the radical chain mechanism.[6][7] this compound can serve as an effective medium for such reactions.

The following table presents illustrative data for the free-radical bromination of adamantane, a reaction typically performed in a non-polar solvent. The data is based on known selectivities of bromination and is provided as an example of what one might expect when using this compound as a solvent.

SubstrateReagentInitiatorSolvent (Analogous)Product(s)Yield (Illustrative)Reference (Analogous)
AdamantaneBromine (Br₂)Benzoyl Peroxide (BPO)Cyclohexane1-Bromoadamantane & 2-BromoadamantaneHigh selectivity for tertiary C-H[8][9][10]

This protocol provides a general procedure for the free-radical bromination of an alkane using this compound as the solvent.

Materials:

  • Alkane substrate

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • This compound (solvent)

  • Inert gas (e.g., Nitrogen or Argon)

  • UV lamp (optional, for photo-initiation)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Stirring and heating apparatus

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere.

  • Dissolve the alkane substrate in this compound in the flask.

  • Add the radical initiator to the solution.

  • If using photo-initiation, position a UV lamp to irradiate the flask.

  • Slowly add a solution of bromine or a portion-wise addition of NBS from the dropping funnel to the reaction mixture while stirring. The addition should be controlled to maintain a steady reaction rate.

  • Heat the reaction mixture to reflux if thermal initiation is required.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench any remaining bromine with a reducing agent (e.g., sodium thiosulfate (B1220275) solution).

  • Perform an aqueous work-up to remove any water-soluble byproducts.

  • Separate the organic layer (this compound solution), dry it over an anhydrous salt (e.g., MgSO₄), and filter.

  • Remove the this compound solvent under reduced pressure.

  • Purify the crude product by a suitable method (e.g., chromatography or recrystallization).

Free_Radical_Bromination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Assemble Glassware under Inert Atmosphere Dissolve Dissolve Substrate and Initiator in this compound Setup->Dissolve Add_Reagent Add Brominating Agent Dissolve->Add_Reagent Initiate Initiate (Heat/UV) Add_Reagent->Initiate Monitor Monitor Progress Initiate->Monitor Quench Quench Excess Bromine Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Solvent_Removal Remove this compound Dry->Solvent_Removal Purify Purify Product Solvent_Removal->Purify

General workflow for free-radical bromination.
Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution that can be influenced by the polarity of the solvent.[11] Non-polar solvents like this compound can be employed, potentially affecting the regioselectivity of the reaction.

The following table provides illustrative data for the Friedel-Crafts acylation of toluene, a reaction where the choice of solvent can direct the position of acylation.

SubstrateAcylating AgentCatalystSolvent (Analogous)Product(s)Yield (Illustrative)Reference (Analogous)
TolueneAcetyl ChlorideAlCl₃Carbon Disulfide (non-polar)p-Methylacetophenone (major), o-Methylacetophenone (minor)High[12][13][14][15]

This protocol outlines a general procedure for performing a Friedel-Crafts acylation using this compound as the solvent.

Materials:

  • Aromatic substrate (e.g., toluene)

  • Acylating agent (e.g., acetyl chloride)

  • Lewis acid catalyst (e.g., anhydrous AlCl₃)

  • This compound (solvent)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Stirring and cooling apparatus (ice bath)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas outlet under an inert atmosphere.

  • Suspend the anhydrous Lewis acid catalyst (e.g., AlCl₃) in this compound in the flask and cool the mixture in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride) to the stirred suspension.

  • After the formation of the acylium ion complex, add the aromatic substrate, either neat or dissolved in this compound, dropwise from the dropping funnel.

  • Control the addition rate to maintain the reaction temperature.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC or GC).

  • Carefully quench the reaction by pouring the mixture onto crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation, chromatography, or recrystallization.

Friedel_Crafts_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Acyl_Chloride R-CO-Cl Acylium_Complex [R-CO]⁺[AlCl₄]⁻ Acyl_Chloride->Acylium_Complex + AlCl₃ Lewis_Acid AlCl₃ Sigma_Complex Arenium Ion Intermediate Aromatic_Ring Ar-H Aromatic_Ring->Sigma_Complex + [R-CO]⁺ Product_Complex Ar-CO-R • AlCl₃ Sigma_Complex->Product_Complex - H⁺ Final_Product Ar-CO-R Product_Complex->Final_Product Aqueous Work-up

Mechanism of Friedel-Crafts acylation.

Conclusion

This compound presents itself as a viable, albeit less common, non-polar solvent for organic synthesis. Its physical properties, particularly its higher boiling point, may offer advantages in specific applications. While detailed, published protocols for its use are scarce, its similarity to other cycloalkanes allows for its substitution in reactions that are known to proceed well in non-polar media. The provided generalized protocols for free-radical halogenation and Friedel-Crafts acylation serve as a starting point for researchers wishing to explore the utility of this compound in their synthetic endeavors. Further investigation and optimization will be necessary to fully characterize its performance as a solvent in a broader range of organic transformations.

References

Functionalization of Cyclooctane via Free Radical Halogenation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclooctane and its derivatives are important structural motifs in medicinal chemistry and materials science. Functionalization of the this compound ring is a critical first step for the synthesis of more complex molecules. Free radical halogenation offers a direct method for introducing a reactive "handle" (a halogen atom) onto the saturated this compound scaffold. This process, which typically proceeds via a chain reaction mechanism, allows for the substitution of a hydrogen atom with a chlorine or bromine atom, paving the way for subsequent nucleophilic substitution or elimination reactions.[1] Halogenated organic compounds are pivotal in drug discovery, influencing properties like binding affinity and membrane permeability.[2][3][4][5][6] This document provides an overview of the mechanism and detailed protocols for the free radical halogenation of this compound.

General Mechanism of Free Radical Halogenation

Free radical halogenation proceeds through a well-established chain mechanism consisting of three main stages: initiation, propagation, and termination.[7][8][9] The reaction is typically initiated by UV light (hν) or heat, which provides the energy for the homolytic cleavage of the halogen molecule.[7][9][10]

  • Initiation: The process begins with the homolytic cleavage of a halogen molecule (X₂) to form two halogen radicals (X•). This step requires an energy input, typically from UV light or heat.[8][9]

  • Propagation: This stage consists of two repeating steps that sustain the chain reaction.[7][8]

    • A halogen radical abstracts a hydrogen atom from this compound, forming a cyclooctyl radical and a molecule of hydrogen halide (HX).

    • The cyclooctyl radical then reacts with another halogen molecule (X₂) to produce the desired halothis compound and a new halogen radical, which continues the chain.

  • Termination: The chain reaction ceases when two free radicals combine with each other in various ways, such as the combination of two halogen radicals, two cyclooctyl radicals, or a cyclooctyl and a halogen radical.[7]

Bromination is generally slower and more selective than chlorination.[1][7][11] The higher selectivity of bromine is attributed to the later, more product-like transition state for hydrogen abstraction, which better reflects the stability differences of the potential radical intermediates.[11][12] In the case of this compound, all hydrogen atoms are equivalent (secondary), so regioselectivity is not a concern, but the difference in reactivity remains.

Mechanism of Free Radical Bromination of this compound

Free_Radical_Halogenation cluster_initiation Initiation cluster_propagation Propagation (Chain Reaction) cluster_termination Termination Br2 Br-Br TwoBr 2 Br• Br2->TwoBr UV light (hν) C8H16 This compound (C₈H₁₆) Br_rad Br• C8H15_rad Cyclooctyl Radical (C₈H₁₅•) C8H16->C8H15_rad + Br• HBr H-Br Br_rad->HBr - HBr Br2_prop Br-Br C8H15Br Bromothis compound (C₈H₁₅Br) C8H15_rad->C8H15Br + Br₂ Br_rad2 Br• Br2_prop->Br_rad2 - Br• TwoBr_term 2 Br• Br2_term Br₂ TwoBr_term->Br2_term TwoC8H15_rad 2 C₈H₁₅• Dimer Dimer (C₁₆H₃₀) TwoC8H15_rad->Dimer Mixed_rad C₈H₁₅• + Br• C8H15Br_term C₈H₁₅Br Mixed_rad->C8H15Br_term Workflow start Start reagents 1. Combine this compound, NBS, AIBN, and CCl₄ in a flask. start->reagents reaction 2. Heat to reflux with UV irradiation. reagents->reaction monitor 3. Monitor progress (disappearance of NBS). reaction->monitor cool 4. Cool to room temperature and filter off succinimide. monitor->cool wash 5. Wash filtrate with Na₂S₂O₃, NaHCO₃, and brine. cool->wash dry 6. Dry organic layer over MgSO₄. wash->dry evaporate 7. Remove solvent via rotary evaporation. dry->evaporate purify 8. Purify by vacuum distillation. evaporate->purify product Bromothis compound purify->product

References

Preparation of Cyclooctanone and Cyclooctanol from Cyclooctane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cyclooctanone (B32682) and cyclooctanol (B1193912), valuable intermediates in pharmaceutical and chemical research, starting from the readily available hydrocarbon, cyclooctane. The protocols described herein cover the direct oxidation of this compound to afford a mixture of cyclooctanone and cyclooctanol, as well as the subsequent reduction of cyclooctanone to selectively yield cyclooctanol.

Overview of Synthetic Pathways

The conversion of this compound to cyclooctanone and cyclooctanol primarily involves an initial oxidation step. This can be achieved through various methods, including catalytic oxidation with molecular oxygen or peroxides. The resulting product is typically a mixture of the ketone and alcohol. For applications requiring pure cyclooctanol, a subsequent reduction of the cyclooctanone is performed. Common reduction methods include the use of hydride reagents like sodium borohydride (B1222165) or catalytic hydrogenation.

Oxidation of this compound to Cyclooctanone and Cyclooctanol

The direct oxidation of the C-H bonds in this compound is a challenging yet industrially significant transformation. Several catalytic systems have been developed to achieve this conversion with reasonable efficiency and selectivity. Below are protocols for two distinct methods.

Protocol 1: Catalytic Oxidation with an Iron Complex and Hydrogen Peroxide

This method employs a tetrairon(III) complex as a catalyst and hydrogen peroxide as the oxidant to convert this compound primarily into cyclooctanone with cyclooctanol as a minor product.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve the iron catalyst, --INVALID-LINK--(OH), in a solvent mixture of acetonitrile (B52724) (MeCN) and acetic acid.

  • Addition of this compound: To this solution, add this compound. The recommended molar ratio of catalyst to substrate is approximately 1:5000.

  • Addition of Oxidant: Carefully add 33% hydrogen peroxide (H₂O₂) to the reaction mixture. The molar ratio of substrate to oxidant should be around 1:2.5.

  • Reaction Conditions: Heat the reaction mixture to 32°C and maintain this temperature with stirring for 3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Extract the organic phase with diethyl ether (Et₂O).

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a mixture of cyclooctanone and cyclooctanol, can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data for Iron-Catalyzed Oxidation:

ParameterValueReference
Catalyst --INVALID-LINK--(OH)[1]
Substrate This compound[1]
Oxidant Hydrogen Peroxide (33%)[1]
Solvent Acetonitrile/Acetic Acid[1]
Temperature 32°C[1]
Reaction Time 3 hours[1]
Overall Yield 89%[1]
Selectivity 77% Cyclooctanone, 13% Cyclooctanol[1]

experimental_workflow_oxidation

Protocol 2: Oxidation with Molecular Oxygen

This industrial method involves the direct oxidation of this compound with molecular oxygen at elevated temperatures and pressures, often in the presence of a catalyst. This process typically results in a mixture of cyclooctanone and cyclooctanol, along with some dicarboxylic acids like suberic acid as byproducts.

Experimental Protocol:

  • Reaction Setup: Charge a high-pressure reactor with this compound. An oxidation catalyst, if used, is also added at this stage.

  • Reaction Conditions: Pressurize the reactor with molecular oxygen (or air) and heat to a temperature between 80°C and 150°C.[2] The reaction is maintained under pressure for several hours.

  • Work-up:

    • After the reaction, cool the mixture and depressurize the reactor.

    • Separate the aqueous phase.

    • The organic phase, containing unreacted this compound, cyclooctanone, and cyclooctanol, is subjected to distillation under reduced pressure to separate the components.[2]

  • Purification: Further purification of the cyclooctanone and cyclooctanol fractions can be achieved by fractional distillation.

Quantitative Data for Molecular Oxygen Oxidation:

ParameterValueReference
Substrate This compound[2]
Oxidant Molecular Oxygen[2]
Temperature 80 - 150°C[2]
Pressure Moderately increased[2]
This compound Conversion 13.7%[2]
Yield (based on converted this compound) 61.5% Cyclooctanone, 12% Cyclooctanol[2]

Reduction of Cyclooctanone to Cyclooctanol

For applications requiring pure cyclooctanol, the cyclooctanone obtained from the oxidation of this compound can be efficiently reduced. Two common and reliable methods are presented below.

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent that efficiently converts ketones to secondary alcohols. This method is well-suited for laboratory-scale synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve cyclooctanone in a suitable protic solvent, such as methanol (B129727) or ethanol. Cool the solution in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution with stirring. An excess of NaBH₄ is typically used.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water or a dilute acid (e.g., 1 M HCl) to decompose the excess NaBH₄ and the borate (B1201080) esters.

    • Extract the product with an organic solvent such as diethyl ether or dichloromethane.

    • Wash the combined organic extracts with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solution under reduced pressure to obtain the crude cyclooctanol.

  • Purification: The crude product can be purified by distillation or column chromatography if necessary.

Quantitative Data for NaBH₄ Reduction:

ParameterValue
Substrate Cyclooctanone
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Temperature 0°C to Room Temperature
Typical Yield >95%

experimental_workflow_reduction

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation is a highly effective and clean method for the reduction of ketones, widely used in industrial applications. This method involves the use of hydrogen gas and a metal catalyst.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve cyclooctanone in a suitable solvent (e.g., ethanol, ethyl acetate). Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).

  • Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and stir the mixture vigorously at room temperature or with gentle heating.

  • Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen gas or by analytical techniques such as GC or TLC.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the filter cake with the solvent used for the reaction.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude cyclooctanol.

  • Purification: The product is often of high purity, but can be further purified by distillation if required.

Quantitative Data for Catalytic Hydrogenation:

ParameterValue
Substrate Cyclooctanone
Catalyst Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C)
Reagent Hydrogen Gas (H₂)
Solvent Ethanol or Ethyl Acetate
Temperature Room Temperature to mild heating
Pressure Atmospheric to several atmospheres
Typical Yield High to quantitative

Safety Considerations

  • This compound: Flammable liquid and vapor. Handle in a well-ventilated area and away from ignition sources.

  • Hydrogen Peroxide: Strong oxidizer. Avoid contact with skin and eyes. Can cause severe burns. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a dry environment and add to protic solvents slowly and with cooling.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood with appropriate safety measures in place, including the use of a blast shield. The catalysts (e.g., Pd/C) can be pyrophoric and should be handled with care, especially when dry after the reaction.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should always be taken. The user is solely responsible for any consequences arising from the use of this information.

References

Application of Cyclooctane Derivatives in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of cyclooctane derivatives, primarily cis-cyclooctene, in polymer synthesis. The focus is on the synthesis of polyoctenamers and related copolymers through Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating polymers with controlled architectures and properties.[1][2] These materials find use in a variety of fields, from industrial rubber additives to advanced materials with shape-memory and chemical recyclability features.[3][4][5]

Application Notes

Polyoctenamer Synthesis via Ring-Opening Metathesis Polymerization (ROMP)

The primary application of this compound derivatives in polymer synthesis is the ROMP of cis-cyclooctene to produce polyoctenamer, a linear polymer with repeating octenylene units.[6] This polymer is commercially available under the trade name Vestenamer® and is widely used as a processing aid and performance enhancer in the rubber industry.[5][6][7]

The polymerization is typically initiated by well-defined ruthenium-based catalysts, such as Grubbs' first, second, or third-generation catalysts.[1][8] The choice of catalyst and reaction conditions allows for control over the polymer's molecular weight, molecular weight distribution, and the cis/trans ratio of the double bonds in the polymer backbone.[6][9] The trans content, in particular, influences the crystallinity and melting point of the resulting polyoctenamer.[6][7]

Key Applications of Polyoctenamer (Vestenamer®)
  • Rubber Additive: Polyoctenamer acts as a reactive plasticizer in rubber compounding, improving processability without migrating after vulcanization.[5][10] It enhances green strength, reduces shrinkage, and can improve the compatibility of different rubber blends.[6][7][10]

  • Shape-Memory Polymers: Chemically cross-linked polycyclooctene exhibits thermally induced shape-memory effects.[3][9] The ability to tune the melting temperature by controlling the trans content of the double bonds allows for the tailoring of the shape recovery temperature.[9]

  • Chemically Recyclable Polymers: By modifying the cyclooctene (B146475) monomer with fused rings, such as a trans-cyclobutane, it is possible to create polymers that can be depolymerized back to the monomer under mild conditions.[4][11][12][13] This offers a pathway towards a closed-loop life cycle for these materials.[13]

Functionalized Polycyclooctenes and Copolymers

The double bonds in the polycyclooctene backbone provide reactive sites for further functionalization.[14][15] This allows for the introduction of various functional groups, such as hydroxyl groups via hydroboration-oxidation or thiol-ene click chemistry.[14][15][16] These functionalized polymers are being explored for applications in adhesives and as analogues for polyethylene (B3416737) copolymers like EVOH.[14][15]

Furthermore, cyclooctene can be copolymerized with other cyclic olefins to create materials with tailored properties. For example, copolymerization with carborane-containing monomers can lead to hybrid organic-inorganic materials with potential applications in radiation shielding.

Potential Biomedical Applications

While less explored, polymers derived from other this compound derivatives, such as this compound-1,5-dicarboxylic acid, are predicted to have potential in the biomedical field.[17] Based on analogous aliphatic polyesters, these materials are expected to be biodegradable and biocompatible, making them suitable for applications like drug delivery systems and tissue engineering scaffolds.[17]

Quantitative Data

The following tables summarize quantitative data from various studies on the synthesis and properties of polymers derived from this compound derivatives.

Table 1: Ring-Opening Metathesis Polymerization (ROMP) of Cyclooctene Derivatives

MonomerCatalyst (mol%)Monomer/Catalyst RatioSolventTemperature (°C)PolymerMn (kDa)PDI (Đ)Reference
cis-CycloocteneGrubbs' 2nd Gen.200:1CD₂Cl₂20-50Polyoctenamer--[8]
trans-Benzocyclobutene-fused CycloocteneGrubbs' 2nd Gen.600:1Dichloromethane (B109758)AmbientP1165.71.63[12]
trans-Benzocyclobutene-fused CycloocteneGrubbs' 2nd Gen.1000:1DichloromethaneAmbientP1245.91.54[12]
Dimethyl ester of trans-cyclobutane fused cycloocteneGrubbs' 2nd Gen. (0.2 mol%)500:1DichloromethaneRoom TempP1--[13]

Table 2: Thermal and Mechanical Properties of this compound-Based Polymers

PolymerTg (°C)Tm (°C)Decomposition Temp (°C)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Reference
Polyoctenamer (Vestenamer® 8012)-54----[7]
P1 (trans-Benzocyclobutene-fused)124.3-417.8---[12]
Cross-linked Polyoctenamer-19-61----[9]
Poly(lactic acid) (PLA) (for comparison)---50.9 - 87.73.8 - 7.62.0 - 2.5[1]
Cyclic Olefin Copolymers (COCs) (for comparison)---up to 60.5up to 7.4-[1]

Experimental Protocols

Protocol 1: Synthesis of Polyoctenamer via ROMP

This protocol provides a general procedure for the synthesis of polyoctenamer using a Grubbs' second-generation catalyst.

Materials:

  • cis-Cyclooctene (monomer)

  • Grubbs' second-generation catalyst

  • Dichloromethane (DCM), anhydrous

  • Ethyl vinyl ether (terminating agent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Monomer and Catalyst Preparation: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), dissolve the desired amount of cis-cyclooctene in anhydrous dichloromethane in a Schlenk flask.[1] In a separate flask, dissolve the Grubbs' second-generation catalyst in a small amount of anhydrous dichloromethane to prepare a stock solution.[1][13]

  • Polymerization: Vigorously stir the monomer solution and add the calculated amount of the catalyst solution to achieve the desired monomer-to-catalyst ratio.[1] The reaction is typically carried out at room temperature.[1] The polymerization is often rapid, as indicated by an increase in viscosity. Allow the reaction to proceed for the desired time (e.g., 3-6 hours).[12][13]

  • Termination: To quench the polymerization, add an excess of ethyl vinyl ether to the reaction mixture and stir for at least 30 minutes.[1][12][13]

  • Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, while stirring.[1][12]

  • Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol and dry it under vacuum until a constant weight is achieved.[1]

Protocol 2: Hydrogenation of Polyoctenamer

This protocol describes the conversion of polyoctenamer to a polyethylene-like material.

Materials:

  • Polyoctenamer

  • p-Toluenesulfonylhydrazide (TSH)

  • o-Xylene

  • Methanol

  • Round-bottom flask with condenser

Procedure:

  • In a round-bottom flask equipped with a condenser, dissolve the polyoctenamer and an excess of p-toluenesulfonylhydrazide in o-xylene.

  • Under a nitrogen atmosphere, heat the mixture to reflux (approximately 130 °C) with constant stirring.

  • Maintain the reflux for about 2 hours.

  • Allow the reaction to cool to around 50 °C and then precipitate the hydrogenated polymer in methanol.

  • Collect the polymer by filtration and dry it in a vacuum oven.

Visualizations

ROMP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination catalyst Ru Catalyst (e.g., Grubbs') intermediate1 Metallocyclobutane Intermediate catalyst->intermediate1 + Monomer monomer Cyclooctene monomer->intermediate1 growing_chain Growing Polymer Chain with Active Catalyst End intermediate1->growing_chain Ring Opening growing_chain->growing_chain + n Monomer final_polymer Polyoctenamer growing_chain->final_polymer terminator Terminating Agent (e.g., Ethyl Vinyl Ether) terminator->final_polymer

Caption: Ring-Opening Metathesis Polymerization (ROMP) of Cyclooctene.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification (Optional) cluster_characterization Characterization prep Monomer & Catalyst Preparation polym ROMP Reaction prep->polym term Termination polym->term purify Precipitation & Purification term->purify hydrogenation Hydrogenation purify->hydrogenation functionalization Functionalization purify->functionalization nmr NMR Spectroscopy purify->nmr Structural Analysis gpc GPC/SEC (Mw, PDI) nmr->gpc dsc DSC (Tg, Tm) gpc->dsc tga TGA (Thermal Stability) dsc->tga tensile Tensile Testing tga->tensile

References

Application Notes and Protocols for the Experimental Study of Cyclooctane Conformations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cyclooctane is a fascinating and complex molecule due to the large number of low-energy conformations it can adopt. Unlike the well-defined chair conformation of cyclohexane, this compound's conformational landscape is much more intricate, featuring several conformers with comparable energies. The boat-chair conformation is generally considered the most stable, but other forms such as the crown, twist-boat-chair, and boat-boat are also present and accessible at room temperature.[1][2][3] A thorough understanding of these conformations and the dynamics of their interconversion is crucial in fields like drug design and materials science, where the three-dimensional structure of cyclic systems dictates their biological activity and physical properties.

This document provides detailed application notes and protocols for the key experimental and computational techniques used to characterize the conformational space of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for studying molecular conformations in solution. For this compound, variable-temperature (VT) NMR is essential. At room temperature, the interconversion between different conformers is rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, this interconversion can be slowed down, allowing for the observation of distinct signals for each populated conformer. This "freezing out" of conformations provides information on their relative populations (from signal integration) and the energy barriers of interconversion (from coalescence temperature).[4][5]

To obtain detailed structural information, such as internuclear distances and dihedral angles, advanced NMR experiments can be performed using partially deuterated this compound dissolved in a nematic liquid crystal solvent.[6] This technique allows for the measurement of direct dipole-dipole coupling constants, which are highly sensitive to molecular geometry.[6]

Protocol: Low-Temperature ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound or a this compound derivative in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈, or a mixture of CHF₂Cl/CHFCl₂). The concentration should be around 0.1-0.2 M.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS).

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a variable-temperature unit.

    • Tune and match the probe for the ¹³C frequency.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution at room temperature.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum at room temperature (e.g., 298 K).

    • Gradually decrease the temperature in steps of 10-20 K. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquisition.

    • Monitor the spectrum for changes, such as peak broadening and splitting. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature.

    • Continue cooling until the signals for the individual conformers are sharp and well-resolved (slow-exchange regime), which for this compound can be below -150 °C.[5]

    • Acquire high-quality spectra at several temperatures in the slow-exchange regime.

  • Data Analysis:

    • Integrate the signals corresponding to the different conformers at the lowest temperature to determine their relative populations.

    • Use the population data to calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RT ln(K), where K is the equilibrium constant (ratio of populations).

    • Perform a lineshape analysis on the spectra obtained at various temperatures around the coalescence point to determine the rate constants for interconversion and subsequently the activation free energy (ΔG‡) for the process.

X-ray Crystallography

Application Note: Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure of a compound in the solid state.[7] This technique yields precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated. For this compound derivatives, X-ray crystallography has been instrumental in confirming that the boat-chair conformation is a common and stable form in the crystalline state.[8] It is important to note that the conformation observed in a crystal may be influenced by packing forces and might not be the most stable conformation in solution or the gas phase. Therefore, it is crucial to complement crystallographic data with results from other techniques. The primary challenge in this method is often growing a single crystal of sufficient quality.[7]

Protocol: Single-Crystal X-ray Diffraction

  • Crystallization:

    • Dissolve the this compound derivative in a suitable solvent or a mixture of solvents.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution. The goal is to allow crystals to form slowly, which is conducive to higher quality.

    • Harvest a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, no visible cracks or defects).

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the goniometer on the X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers use CCD or CMOS area detectors to collect the data efficiently.

  • Structure Solution and Refinement:

    • Process the collected diffraction data (integration and scaling) to obtain a list of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

    • Validate the final structure using established crystallographic metrics.

Gas Electron Diffraction (GED)

Application Note: Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase.[9] Since the molecules are isolated, the resulting structure is free from the intermolecular forces present in condensed phases.[9] This makes GED particularly valuable for fundamental conformational analysis. The experiment involves scattering a high-energy beam of electrons off a gaseous sample and analyzing the resulting diffraction pattern.[10][11] For conformationally flexible molecules like this compound, the GED data represents an average over all populated conformers. The data is typically analyzed by comparing it to theoretical scattering patterns calculated for different conformers, allowing for the determination of the conformational composition and the geometry of the dominant conformers.[10][12]

Protocol: Gas Electron Diffraction Experiment

  • Sample Introduction:

    • Introduce the volatile this compound sample into a high-vacuum chamber (typically < 10⁻⁶ mbar).

    • Heat the sample if necessary to achieve sufficient vapor pressure.

    • Effuse the gaseous sample through a fine nozzle, creating a molecular beam that intersects with the electron beam.

  • Electron Diffraction:

    • Generate a high-energy, monochromatic electron beam (typically 40-60 keV).

    • Focus the electron beam to intersect with the molecular beam.

    • The scattered electrons form a diffraction pattern, which is recorded on a detector (e.g., a photographic plate or a modern imaging plate detector).

  • Data Analysis:

    • Convert the radially symmetric diffraction pattern into a one-dimensional intensity curve as a function of the scattering angle.

    • Extract the molecular scattering component from the total scattering intensity.

    • Perform a structural refinement by fitting a theoretical scattering intensity curve, calculated from a structural model, to the experimental data.

    • For a mixture of conformers, the theoretical curve is a weighted average of the curves for each conformer. The refinement process optimizes both the geometrical parameters and the relative populations of the conformers.

Computational Chemistry

Application Note: Computational modeling is an indispensable tool that complements experimental studies of this compound's conformations.[13][14] Molecular mechanics (MM) methods are fast and effective for exploring the potential energy surface and identifying various low-energy conformers. Higher-level quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations, are then used to obtain more accurate geometries and relative energies for the identified conformers.[1][3] Calculated parameters, such as NMR chemical shifts and coupling constants, can be directly compared with experimental data to aid in the assignment of observed conformers.[15]

Protocol: Computational Conformational Search

  • Conformational Search:

    • Build an initial 3D structure of this compound.

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF or OPLS). This will generate a large number of potential conformers.

    • Minimize the energy of all generated conformers.

  • Geometry Optimization and Energy Calculation:

    • Take the unique low-energy conformers identified by the MM search.

    • Perform geometry optimization and frequency calculations for each conformer using a quantum mechanical method (e.g., DFT with a functional like B3LYP and a basis set like 6-31G(d)).

    • The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

    • Calculate the relative energies (including zero-point vibrational energy corrections) to determine the most stable conformers and their energy ranking.

  • Property Calculation and Comparison:

    • For the lowest-energy conformers, calculate properties that can be compared with experimental data, such as NMR chemical shifts (using the GIAO method) or vibrational frequencies.[5]

    • Compare the calculated data with experimental results to validate the computational model and confirm the identity of the experimentally observed conformers.

Data Presentation

Table 1: Relative Energies of this compound Conformers

ConformerCalculation MethodRelative Energy (kcal/mol)Reference
Boat-ChairMM30.0[4]
CrownMM31.5[4]
Twist-Boat-ChairMM30.7[4]
Boat-BoatMM31.0[4]
Chair-ChairMM37.3[4]

Table 2: Experimental Energy Barriers for this compound Interconversions

ProcessActivation Energy (ΔG‡) (kcal/mol)TechniqueReference
Boat-Chair Pseudorotation~5NMR Spectroscopy[16]
Boat-Chair to Crown Interconversion~10NMR Spectroscopy[16]

Table 3: Key Geometric Parameters for the Boat-Chair Conformer

ParameterExperimental Value (NMR in oriented solvent)Source
Average C-C-C Angle118° (±2°)[6]
Average H-C-H Angle103° (±2°)[6]

Visualizations

Experimental_Workflow cluster_comp Computational Modeling cluster_exp Experimental Analysis cluster_analysis Analysis & Validation comp_search Conformational Search (MM) comp_opt Optimization & Energy (QM) comp_search->comp_opt comp_prop Property Calculation (NMR, etc.) comp_opt->comp_prop analysis Structure & Population Determination comp_prop->analysis Predicted Properties exp_nmr NMR Spectroscopy (Solution) exp_nmr->analysis Solution Data exp_xray X-ray Crystallography (Solid) exp_xray->analysis Solid-State Data exp_ged Gas Electron Diffraction (Gas) exp_ged->analysis Gas-Phase Data validation Validated Conformational Model analysis->validation

Caption: Integrated workflow for this compound conformational analysis.

Conformer_Interconversion BC Boat-Chair (BC) (0.0 kcal/mol) TS1 TS1 (~5 kcal/mol) BC->TS1 TS2 TS2 (~10 kcal/mol) BC->TS2 TBC Twist-Boat-Chair (0.7 kcal/mol) BB Boat-Boat (1.0 kcal/mol) TBC->BB CROWN Crown (1.5 kcal/mol) TS1->TBC TS2->CROWN

Caption: Simplified energy landscape for this compound conformers.

References

Application Notes and Protocols for the Analytical Identification of Cyclooctane Conformers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctane, a saturated eight-membered cycloalkane, is a molecule of significant interest in organic and medicinal chemistry due to its conformational complexity. Unlike the well-defined chair conformation of cyclohexane, this compound can adopt several low-energy conformations, with the boat-chair form being widely recognized as the most stable.[1][2] The subtle energy differences between these conformers can significantly influence the reactivity, biological activity, and physicochemical properties of this compound-containing compounds. Therefore, the accurate identification and characterization of these conformers are crucial for rational drug design and development.

This document provides detailed application notes and experimental protocols for the primary analytical techniques used to identify and characterize this compound conformers: Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (FTIR and Raman), X-ray Crystallography, Gas Electron Diffraction, and Computational Modeling.

Conformational Landscape of this compound

This compound exists as a dynamic equilibrium of multiple conformers. The primary low-energy conformers include the boat-chair (BC) , crown (C) , twist-boat-chair (TBC) , and twist-chair-chair (TCC) .[3][4] Computational studies have been instrumental in mapping the potential energy surface of this compound and determining the relative energies of these conformers.

G BC Boat-Chair (BC) Global Minimum Crown Crown BC->Crown ΔE ≈ 0.5-1.5 kcal/mol TBC Twist-Boat-Chair BC->TBC ΔE ≈ 1.0-2.0 kcal/mol Other Other High-Energy Conformers Crown->Other TCC Twist-Chair-Chair TBC->TCC ΔE ≈ 0.5 kcal/mol TCC->Other

Quantitative Data Summary

The following table summarizes the calculated relative energies of the most stable this compound conformers. Experimental determination of these values is challenging due to the rapid interconversion at room temperature.

ConformerPoint GroupCalculated Relative Energy (kcal/mol)
Boat-Chair (BC)C_s0.00
CrownD_4d0.8[5]
Twist-Chair-Chair (TCC)D_21.97
Twist-Boat (TB)S_4~1.6
Twist-Boat-Chair (TBC)C_2~1.0-2.0

Note: These values are derived from various computational studies and may differ slightly depending on the level of theory and basis set used.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR is the most powerful technique for the direct observation of individual this compound conformers in solution. By slowing down the rate of conformational interconversion, the distinct signals for each conformer can be resolved.

Protocol: Low-Temperature ¹³C NMR of this compound

  • Sample Preparation:

    • Dissolve 50-100 mg of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂, CHFCl₂/CHF₂Cl mixture, or vinyl chloride). The choice of solvent is critical to prevent freezing and ensure good spectral resolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (e.g., 500 MHz spectrometer):

    • Use a variable temperature unit. For temperatures below -50°C, a liquid nitrogen heat exchanger is required.

    • Tune and match the probe for ¹³C frequency at room temperature.

    • Acquire a room temperature spectrum as a reference. A single sharp peak for all carbons is expected due to rapid conformational averaging.[6]

  • Low-Temperature Experiment:

    • Gradually lower the temperature in steps of 10-20°C to the target temperature. A starting target temperature is around -120°C.

    • Allow the sample to equilibrate for at least 10-15 minutes at each new temperature.

    • Re-shim the spectrometer at each temperature to maintain optimal field homogeneity.

    • Acquire ¹³C NMR spectra at various low temperatures. For cyclodecane, distinct conformers were observed at temperatures as low as -171.1°C, providing a reference for similar medium-sized rings.[3]

    • Typical Acquisition Parameters:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Number of Scans: 1024 or more, depending on concentration and temperature.

      • Relaxation Delay (d1): 2-5 seconds.

      • Spectral Width: ~200 ppm.

  • Data Analysis:

    • At sufficiently low temperatures, the single room-temperature peak will broaden and resolve into multiple peaks corresponding to the different carbon environments in the frozen-out conformers.

    • Integrate the signals to determine the relative populations of the conformers at a given temperature.

    • Use the van't Hoff equation to calculate the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers from the temperature dependence of the equilibrium constant.

G cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis dissolve Dissolve this compound in Low-Temp Solvent transfer Transfer to NMR Tube dissolve->transfer rt_spec Acquire Room Temp Spectrum transfer->rt_spec cool Cool Sample Incrementally rt_spec->cool equilibrate Equilibrate at Target Temp cool->equilibrate shim Re-shim Spectrometer equilibrate->shim acquire_lt Acquire Low-Temp Spectrum shim->acquire_lt resolve Resolve Conformer Peaks acquire_lt->resolve integrate Integrate for Population resolve->integrate thermo Calculate Thermodynamic Parameters integrate->thermo

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy can provide a fingerprint of the conformational state of this compound. Different conformers will have distinct vibrational modes, leading to unique peaks in the IR and Raman spectra.

Protocol: FTIR and Raman Spectroscopy of this compound

  • Sample Preparation:

    • FTIR: For liquid samples at room temperature, a thin film between KBr or NaCl plates can be used. For low-temperature studies, a solution in a suitable solvent (e.g., liquid xenon or krypton) in a cryostat cell is required.

    • Raman: Liquid samples can be analyzed directly in a glass capillary tube. Solid samples can be analyzed as powders.

  • Instrument Setup:

    • FTIR Spectrometer:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 2-4 cm⁻¹.

      • Purge the instrument with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Raman Spectrometer:

      • Laser Excitation: A common choice is a 532 nm or 785 nm laser.

      • Power: Use low laser power to avoid sample heating and potential conformational changes.

      • Acquisition Time: Varies depending on the sample and instrument sensitivity.

  • Data Acquisition:

    • Acquire spectra at room temperature.

    • For low-temperature studies, cool the sample in a controlled manner and acquire spectra at different temperatures to observe changes in the vibrational bands corresponding to different conformers.

  • Data Analysis:

    • Compare the experimental spectra with computationally predicted spectra for different conformers to aid in peak assignment.

    • Key vibrational regions for conformational analysis include the C-H stretching region (2800-3000 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), which contains complex C-C stretching and bending modes sensitive to the ring conformation.[7]

X-ray Crystallography

X-ray crystallography provides unambiguous structural information about molecules in the solid state. While this compound itself is a liquid at room temperature, its derivatives can be crystallized to determine their preferred conformation in the solid state.

Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative

  • Crystal Growth:

    • Synthesize a suitable crystalline derivative of this compound (e.g., this compound-1,5-dione[8][9] or a substituted cyclooctanol[10]).

    • Grow single crystals of the derivative using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. Common solvents include ethanol, acetone, and hexane.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

    • Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the structural model against the experimental data using least-squares methods.

  • Data Analysis:

    • Analyze the final refined structure to determine the conformation of the this compound ring, including bond lengths, bond angles, and torsional angles.

    • This provides definitive evidence for the conformation adopted in the crystalline state.

This compound DerivativeConformation in Solid StateKey Crystallographic Data
cis-Cyclooctane-1,5-diolBoat-ChairSpace Group: Cc; Z=4
trans-Cyclooctene Oxide--
This compound-1,5-dioneBoat-ChairSpace Group: P2₁2₁2₁; Z=4
Gas Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in the liquid and solid states.

Protocol: Gas Electron Diffraction of this compound

  • Sample Introduction:

    • Introduce gaseous this compound into a high-vacuum chamber through a nozzle. The nozzle is typically heated to ensure a sufficient vapor pressure.[11]

  • Electron Diffraction:

    • A high-energy electron beam (typically 40-60 keV) is directed at the effusing gas jet.[12]

    • The scattered electrons produce a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

  • Data Analysis:

    • The diffraction pattern consists of concentric rings. The intensity of these rings as a function of the scattering angle is analyzed.

    • The experimental scattering data is compared to theoretical scattering patterns calculated for different molecular models (conformers).

    • A least-squares refinement is performed to determine the geometrical parameters (bond lengths, bond angles, and dihedral angles) and the relative abundances of the conformers that best fit the experimental data.

Computational Modeling

Computational chemistry is an indispensable tool for studying the conformational landscape of this compound. It allows for the prediction of the geometries, relative energies, and spectroscopic properties of different conformers.

Protocol: Geometry Optimization and Frequency Calculation using Gaussian

  • Input File Preparation:

    • Build an initial structure of the desired this compound conformer (e.g., boat-chair) in a molecular modeling program (e.g., GaussView).

    • Create a Gaussian input file specifying the coordinates, charge, and multiplicity.

  • Calculation Setup:

    • Job Type: Opt for geometry optimization followed by Freq for vibrational frequency calculation.

    • Method: A density functional theory (DFT) method such as B3LYP is a good starting point.[5]

    • Basis Set: A Pople-style basis set like 6-31G(d) or a larger one such as 6-311+G(d,p) is commonly used.

    • Example Route Section: # B3LYP/6-31G(d) Opt Freq

  • Execution and Analysis:

    • Run the Gaussian calculation.

    • Verify that the geometry optimization has converged to a minimum on the potential energy surface (no imaginary frequencies in the frequency calculation).

    • The output file will contain the optimized geometry, the electronic energy, and the calculated vibrational frequencies and IR/Raman intensities.

    • Repeat this process for all suspected low-energy conformers.

    • The relative energies of the conformers can be determined from the differences in their electronic energies (including zero-point vibrational energy correction).

G cluster_build Structure Building cluster_calc Quantum Mechanical Calculation cluster_analyze Results Analysis build Build Initial Conformer Geometry input Create Gaussian Input File build->input run Run Geometry Optimization and Frequency Calculation input->run verify Verify Convergence (No Imaginary Frequencies) run->verify extract Extract Optimized Geometry and Energy verify->extract compare Compare Relative Energies of Conformers extract->compare predict Predict Spectroscopic Properties extract->predict

Conclusion

The conformational analysis of this compound requires a multi-faceted approach, combining several analytical techniques. Low-temperature NMR spectroscopy is invaluable for observing individual conformers in solution and determining their relative populations. Vibrational spectroscopy provides a conformational fingerprint, while X-ray crystallography of derivatives offers definitive structural information in the solid state. Gas electron diffraction provides insights into the gas-phase structure, and computational modeling is essential for predicting the properties of different conformers and aiding in the interpretation of experimental data. By employing these techniques in a complementary fashion, researchers can gain a comprehensive understanding of the conformational preferences of this compound and its derivatives, which is critical for applications in drug development and materials science.

References

Application Notes and Protocols for the Amination of Cyclooctane Using Peroxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the amination of cyclooctane, a saturated carbocycle of significant interest in medicinal chemistry and materials science. The direct functionalization of C-H bonds in alkanes represents a powerful and efficient strategy for the synthesis of complex molecules. Herein, we focus on peroxide-mediated methods, which offer a range of synthetic possibilities for accessing N-cyclooctylamines and amides.

Introduction

The introduction of nitrogen-containing functional groups into aliphatic scaffolds is a cornerstone of modern organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Traditional methods often require pre-functionalized starting materials, leading to longer synthetic routes and increased waste. The direct C-H amination of alkanes, such as this compound, offers a more atom-economical alternative. Peroxides are frequently employed in these transformations as radical initiators or oxidants, enabling the activation of otherwise inert C-H bonds. This document outlines two key peroxide-based protocols for the amination of this compound: a copper-catalyzed amidation and a transition-metal-free amination with nitroarenes.

I. Copper-Catalyzed Intermolecular Amidation of this compound

This protocol is adapted from established methods for the copper-catalyzed amidation of unactivated alkanes, including cyclohexane, and is applicable to this compound.[1][2][3] The reaction utilizes a simple copper catalyst in conjunction with a peroxide initiator to couple this compound with a variety of amides, carbamates, and imides.

Reaction Principle

The reaction is proposed to proceed through a radical mechanism. The peroxide, typically di-tert-butyl peroxide (DTBP), undergoes thermal decomposition to generate tert-butoxy (B1229062) radicals. These highly reactive radicals abstract a hydrogen atom from this compound to form a cyclooctyl radical. The cyclooctyl radical is then trapped by a copper(II)-amidate complex, which is formed from the reaction of the amide with the copper(I) catalyst, to furnish the desired N-cyclooctylamide product and regenerate the active copper(I) catalyst.

Caption: Proposed mechanism for the copper-catalyzed amidation of this compound.

Experimental Protocol: General Procedure for Copper-Catalyzed Amidation

Materials:

  • This compound

  • Amide (e.g., benzamide, acetamide)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Di-tert-butyl peroxide (DTBP)

  • Anhydrous solvent (e.g., benzene, chlorobenzene)

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the amide (0.5 mmol, 1.0 equiv), copper(I) iodide (0.025 mmol, 5 mol%), and the ligand (0.025 mmol, 5 mol%).

  • Add this compound (5.0 mmol, 10.0 equiv) and the anhydrous solvent (1.0 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add di-tert-butyl peroxide (1.0 mmol, 2.0 equiv) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 100-130 °C) for 24-48 hours.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure N-cyclooctylamide.

Data Presentation: Representative Results for Copper-Catalyzed Amidation of Cycloalkanes

The following table summarizes typical yields for the amidation of cyclohexane, which are expected to be comparable for this compound under optimized conditions.

EntryAmidePeroxideCatalyst SystemSolventTemp (°C)Yield (%)Reference
1BenzamideDTBPCuI / 1,10-phenanthrolineBenzene10099[1][2]
2AcetamideDTBPCuI / 1,10-phenanthrolineChlorobenzene13075[1][2]
3PhthalimideDTBPCuI / 1,10-phenanthrolineChlorobenzene13075[1][2]
4BenzamideDTBPCu(OAc)₂Benzene12080[3]

II. Transition-Metal-Free Amination of this compound with Nitroarenes

A direct amination of simple cycloalkanes, including this compound, with nitroarenes can be achieved using peroxides without the need for a metal catalyst.[4] This method provides access to secondary arylamines.

Reaction Principle

This reaction is believed to proceed via a radical-mediated pathway. The peroxide, such as dicumyl peroxide, decomposes upon heating to generate radicals. These radicals abstract a hydrogen atom from this compound to produce a cyclooctyl radical. The nitroarene is concomitantly reduced by the peroxide to a nitrosoarene or a related species, which then reacts with the cyclooctyl radical to form the C-N bond.

Caption: Proposed pathway for the peroxide-mediated amination of this compound with nitroarenes.

Experimental Protocol: General Procedure for Metal-Free Amination

Materials:

  • This compound

  • Nitroarene (e.g., nitrobenzene)

  • Peroxide (e.g., dicumyl peroxide)

  • Solvent (e.g., water, chlorobenzene)

  • Reaction vessel (e.g., sealed tube)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a sealed tube, combine the nitroarene (1.0 equiv), this compound (10.0 equiv), and the peroxide (2.0-3.0 equiv).

  • Add the solvent to the reaction mixture.

  • Seal the tube and heat the reaction at a high temperature (e.g., 120-150 °C) for the specified time (typically 12-24 hours).

  • After cooling to room temperature, the reaction mixture is worked up by dilution with an organic solvent and washing with water.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Data Presentation: Representative Results for Metal-Free Amination of Cycloalkanes

The following table presents data for the amination of cycloalkanes with nitroarenes, highlighting the potential for this compound amination.

EntryCycloalkaneNitroarenePeroxideSolventYield (%)Reference
1CyclohexaneNitrobenzeneDicumyl PeroxideWater82[4]
2This compound4-NitrotolueneDicumyl PeroxideWater(Not specified, but reaction is feasible)[4]

Safety Precautions

  • Organic peroxides are potentially explosive and should be handled with care. They are often sensitive to heat, shock, and friction.

  • Reactions involving peroxides should be conducted behind a safety shield.

  • Di-tert-butyl peroxide is flammable and an irritant.[3]

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Reactions at high temperatures and pressures in sealed tubes should be performed with appropriate caution and equipment.

Conclusion

The amination of this compound using peroxide-based methods offers versatile and direct routes to valuable N-functionalized this compound derivatives. The copper-catalyzed amidation provides a reliable method for the synthesis of N-cyclooctylamides from readily available amides. The transition-metal-free amination with nitroarenes presents an alternative pathway to secondary arylamines. These protocols serve as a valuable starting point for researchers in synthetic chemistry and drug discovery to explore the rich chemistry of C-H functionalization. Further optimization of reaction conditions for specific substrates may be necessary to achieve optimal results.

References

Application Notes and Protocols for the Preparation of Deuterated Cyclooctane for NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of deuterated cyclooctane, a crucial solvent and reference compound for Nuclear Magnetic Resonance (NMR) studies. The protocols outlined below are based on established catalytic methods, offering flexibility in the desired level of deuterium (B1214612) incorporation.

Introduction

Deuterated solvents are indispensable in NMR spectroscopy for dissolving analytes without producing interfering signals in the ¹H NMR spectrum. This compound-d₁₆ or partially deuterated isotopologues are utilized in studies involving non-polar analytes or for investigating reaction mechanisms and molecular dynamics. The methods described herein focus on catalytic deuteration, a powerful technique for introducing deuterium into organic molecules.[1][2][3]

Methods Overview

Two primary catalytic strategies for preparing deuterated this compound are presented:

  • Catalytic Deuterogenation of Cyclooctene (B146475): This approach involves the addition of deuterium gas (D₂) across the double bond of cyclooctene in the presence of a transition metal catalyst. This method is effective for producing this compound with two or more deuterium atoms. However, some catalysts can promote H/D scrambling, leading to a distribution of deuterated species.[4]

  • Direct H/D Exchange on this compound: This advanced method facilitates the direct replacement of hydrogen atoms with deuterium on the this compound ring using a deuterium source and a catalyst. This technique can achieve high levels of deuteration on an already saturated ring system.[5]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the described methods for preparing deuterated this compound.

MethodCatalystDeuterium SourceTemperature (°C)Reaction TimeAverage Deuterium IncorporationIsotopic DistributionReference
Catalytic Deuterogenation of CycloocteneTris(triphenylphosphine)chlororhodium(I)D₂ gasNot specifiedNot specified~2 atoms/moleculed₀ to d₇ species[4]
Platinum-Catalyzed Reduction of CyclooctenePlatinum blackH₂ gas, D₂O/THF751 hourHigh, with perdeuterated isotopomer as the major productNot specified[6]
Direct H/D Exchange on this compoundIridium PCP pincer complexBenzene-d₆655 days36% deuterationNot specified[5]

Experimental Protocols

Protocol 1: Catalytic Deuterogenation of Cyclooctene with Wilkinson's Catalyst

This protocol is adapted from the deuterogenation of cyclooctene using tris(triphenylphosphine)chlororhodium(I), commonly known as Wilkinson's catalyst.[4]

Materials:

  • Cyclooctene (purified by passing through neutral alumina (B75360) and distillation)[4]

  • Tris(triphenylphosphine)chlororhodium(I) (Wilkinson's catalyst)

  • Deuterium gas (D₂)

  • Anhydrous, degassed solvent (e.g., benzene (B151609) or toluene)

  • Magnetic stirrer

  • Reaction flask fitted with a septum and a connection to a deuterium gas reservoir

  • Vacuum line

Procedure:

  • In a reaction flask under an inert atmosphere (e.g., argon or nitrogen), add Wilkinson's catalyst.

  • Add the anhydrous, degassed solvent to the flask via cannula or syringe.

  • Add the purified cyclooctene to the reaction mixture.

  • Evacuate the flask and backfill with deuterium gas. Repeat this process three times to ensure an atmosphere of D₂.[4]

  • Stir the reaction mixture vigorously until the desired amount of deuterium gas is consumed, which can be monitored by the pressure drop in the gas reservoir.

  • Once the reaction is complete, remove the solvent and the product from the catalyst by vacuum transfer into a cold trap cooled with liquid nitrogen.[4]

  • The collected deuterated this compound can be further purified by distillation to remove any remaining solvent.[4]

  • Confirm the level of deuteration and purity using ¹H NMR, ²H NMR, and mass spectrometry.[7]

Protocol 2: Platinum-Catalyzed Reduction of Cyclooctene in a D₂O/THF Medium

This protocol utilizes a platinum catalyst to facilitate the reduction of cyclooctene with hydrogen gas in the presence of a deuterium source (D₂O), leading to extensive deuteration.[6]

Materials:

  • Cyclooctene

  • Platinum black catalyst

  • Deuterium oxide (D₂O)

  • Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Reaction vessel equipped with a magnetic stirrer and gas inlet

  • Oil bath

Procedure:

  • In a suitable reaction vessel, suspend the platinum black catalyst in a 1:1 (v/v) mixture of D₂O and THF.[6]

  • Purge the vessel with a mixture of 10% H₂ in Argon for 1 minute with stirring.[6]

  • Pressurize the vessel with H₂ gas (e.g., to 10 psi).[6]

  • Heat the mixture in an oil bath to 75 °C and stir for 5 minutes.[6]

  • Add the cyclooctene (dissolved in a small amount of the D₂O/THF mixture) to the reaction vessel via syringe.[6]

  • Continue stirring at 75 °C for 1 hour.[6]

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

  • Separate the organic layer containing the deuterated this compound. The product can be purified by distillation or preparative gas chromatography.

  • Analyze the product for deuterium incorporation using mass spectrometry and NMR spectroscopy.[6]

Protocol 3: Direct H/D Exchange on this compound with an Iridium Pincer Complex

This protocol describes a method for the direct deuteration of this compound using a specialized iridium catalyst and a deuterated solvent as the deuterium source.[5]

Materials:

  • This compound

  • Iridium PCP pincer complex catalyst (as described in the literature)[5]

  • Benzene-d₆ (as the deuterium source and solvent)

  • Reaction vessel (e.g., a sealed NMR tube or a Schlenk flask)

  • Heating source (e.g., oil bath or heating block)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the iridium PCP pincer complex catalyst in benzene-d₆.

  • Add this compound to the solution.

  • Seal the reaction vessel tightly.

  • Heat the reaction mixture to 65 °C.[5]

  • Allow the reaction to proceed for the desired amount of time (e.g., 24 hours to 5 days). The progress of deuteration can be monitored by taking aliquots and analyzing them by ¹H NMR.[5]

  • Upon completion, the deuterated this compound can be isolated from the catalyst and solvent, for example, by vacuum distillation.

  • Characterize the final product using ¹H NMR, ²H NMR, and mass spectrometry to determine the extent and positions of deuteration.[7]

Visualizations

experimental_workflow cluster_prep Starting Material Preparation cluster_reaction Deuteration Reaction cluster_workup Product Isolation and Purification cluster_analysis Analysis start Start prep_cyclo Purify Cyclooctene (for Protocols 1 & 2) start->prep_cyclo prep_cat Prepare Catalyst Solution start->prep_cat reaction Perform Catalytic Deuteration prep_cyclo->reaction prep_cat->reaction isolation Isolate Crude Product (e.g., Vacuum Transfer) reaction->isolation purification Purify Deuterated This compound (e.g., Distillation) isolation->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: Experimental workflow for the preparation of deuterated this compound.

signaling_pathway cluster_deuterogenation Method 1: Catalytic Deuterogenation cluster_hd_exchange Method 2: H/D Exchange A1 Cyclooctene D1 Deuterated this compound A1->D1 B1 D₂ Gas B1->D1 C1 Rhodium or Platinum Catalyst C1->D1 A2 This compound D2 Deuterated this compound A2->D2 B2 Deuterium Source (e.g., C₆D₆, D₂O) B2->D2 C2 Iridium Catalyst C2->D2

Caption: Logical relationship of key components in deuteration methods.

References

Cyclooctane as a Versatile Building Block in Supramolecular Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctane, a simple eight-membered carbocycle, has emerged as a versatile and valuable building block in the field of supramolecular chemistry. Its unique combination of conformational flexibility and the potential for stereospecific functionalization allows for the construction of a diverse array of host-guest systems, self-assembling materials, and functional molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of this compound-based supramolecular systems, intended to serve as a comprehensive resource for researchers in academia and industry.

The inherent "floppiness" of the this compound ring, with its multiple low-energy conformations, presents both a challenge and an opportunity in the design of supramolecular structures. While this flexibility can lead to less pre-organized host systems compared to more rigid macrocycles, it also allows for induced-fit binding of guest molecules and the formation of dynamic, responsive materials. Furthermore, the C8 scaffold can be readily modified with a variety of functional groups, enabling the tuning of solubility, binding properties, and self-assembly behavior.

This guide will cover the use of this compound and its derivatives as both guest and host components in supramolecular systems, as well as their incorporation into larger polymeric structures and functional materials.

I. This compound Derivatives as Guests in Host-Guest Chemistry

Functionalized this compound derivatives are frequently employed as guest molecules in host-guest chemistry, where their size and hydrophobicity make them suitable for encapsulation by various macrocyclic hosts, most notably cucurbit[n]urils and cyclodextrins.

A. Host-Guest Complexation with Cucurbit[1]uril (CB[1])

Cucurbit[1]uril, with its rigid, hydrophobic cavity and polar carbonyl portals, is an exceptional host for a variety of guest molecules, including protonated amines and hydrophobic moieties. Bicyclo[2.2.2]octane and adamantane (B196018) derivatives, which share structural similarities with this compound, have been shown to form ultra-high affinity complexes with CB[1].

Quantitative Binding Data

The binding affinities of various this compound and related bicyclic derivatives with cucurbit[1]uril have been determined, primarily through Isothermal Titration Calorimetry (ITC).

Guest MoleculeHostBinding Constant (K a , M⁻¹)Gibbs Free Energy (ΔG°, kcal/mol)Enthalpy (ΔH°, kcal/mol)Entropy (TΔS°, kcal/mol)Reference
Bicyclo[2.2.2]octane-1-ammoniumCB[1]1.1 x 10¹²-16.5-12.54.0[2]
1,4-Bis(aminomethyl)bicyclo[2.2.2]octaneCB[1]2.5 x 10¹⁴-19.6-15.24.4[2]
Adamantane-1-ammoniumCB[1]4.2 x 10¹³-18.6-13.15.5[2]
1-Adamantane carboxylic acidβ-Cyclodextrin3.0 x 10⁵ (pH 4.05)-7.5--

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for CB[1]-Cyclooctane Derivative Binding

This protocol outlines the determination of binding thermodynamics for a water-soluble this compound derivative (Guest) with CB[1] (Host).

Materials:

  • Cucurbit[1]uril (CB[1]) hydrate

  • This compound derivative guest molecule (e.g., 1-aminothis compound hydrochloride)

  • Degassed buffer solution (e.g., 50 mM sodium phosphate, pH 7.4)

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, VP-ITC, or ITC200)

Procedure:

  • Sample Preparation:

    • Prepare a 10-50 µM solution of CB[1] in the degassed buffer. The exact concentration should be at least 10 times the expected dissociation constant (K D ).

    • Prepare a 100-500 µM solution of the this compound derivative guest in the same degassed buffer. The guest concentration should be 10-20 times the host concentration for a 1:1 binding stoichiometry.

    • Ensure the pH of both solutions is identical to minimize heats of dilution. Dialysis of both solutions against the same buffer reservoir is recommended.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the reference power (e.g., 5-10 µcal/sec).

  • Titration:

    • Load the CB[1] solution into the sample cell (typically ~200-1400 µL depending on the instrument).

    • Load the guest solution into the injection syringe (typically ~40-250 µL).

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air bubbles and to allow for equilibration. Discard this data point during analysis.

    • Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) with a spacing of 150-180 seconds between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Subtract the heat of dilution, determined from control experiments (titrating guest into buffer).

    • Fit the integrated heats to a suitable binding model (e.g., one-site binding model) to determine the binding constant (K a ), stoichiometry (n), and enthalpy of binding (ΔH°).

    • The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated using the following equations:

      • ΔG° = -RTln(K a )

      • ΔG° = ΔH° - TΔS°

Visualization of ITC Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument cluster_titration Titration cluster_analysis Data Analysis Host Prepare Host Solution (CB[7] in buffer) Degas Degas both solutions Host->Degas Guest Prepare Guest Solution (this compound derivative in buffer) Guest->Degas Load_Host Load Host into Sample Cell Degas->Load_Host Load_Guest Load Guest into Injection Syringe Degas->Load_Guest Inject Inject Guest into Host (stepwise) Load_Guest->Inject Measure Measure Heat Change Inject->Measure Integrate Integrate Heat Peaks Measure->Integrate Fit Fit Data to Binding Model Integrate->Fit Calculate Calculate Thermodynamic Parameters (Ka, ΔH, ΔS) Fit->Calculate CH_Arylation Reactants This compound Carboxylic Acid + Aryl Iodide Product γ-Arylated this compound Carboxylic Acid Reactants->Product Catalyst Pd(OAc)₂ + Ligand Catalyst->Product catalysis Base Ag₂CO₃ + K₂CO₃ Base->Product Solvent HFIP/THF Solvent->Product Heating 90 °C, 24 h Heating->Product ROMP Monomer Cyclooctene Polymerization Polymerization in DCM Monomer->Polymerization Catalyst Grubbs' Catalyst Catalyst->Polymerization Termination Termination (Ethyl vinyl ether) Polymerization->Termination Polymer Poly(cyclooctene) Termination->Polymer

References

Application Notes and Protocols for the Synthesis of Cyclooctane-Based Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various cyclooctane-based ligands and their application in asymmetric catalysis. The unique conformational properties of the this compound scaffold have made it an attractive platform for the development of novel ligands that can impart high levels of stereocontrol in a range of chemical transformations. This guide covers the synthesis and application of three main classes of this compound-based ligands: chiral trans-cyclooctene (B1233481) phosphine (B1218219) oxides, chiral 1,2-diaminothis compound derivatives, and this compound-based diphosphines.

Chiral trans-Cyclooctene-Based Ligands for Rhodium-Catalyzed Asymmetric 1,4-Additions

Chiral trans-cyclooctene, a planar chiral olefin, serves as an effective ligand framework for asymmetric transition-metal catalysis due to its strained structure, which promotes strong coordination to the metal center.[1] These ligands have shown particular promise in rhodium-catalyzed asymmetric 1,4-addition reactions of organoboron and organotin reagents to α,β-unsaturated carbonyl compounds, affording products with high enantioselectivity.[1][2]

Application Notes:

The synthesis of chiral trans-cyclooctene-based phosphine oxide ligands begins with the readily available starting material, cyclooctanone. The synthetic strategy involves a series of stereocontrolled transformations to introduce the phosphine oxide moiety and establish the trans-geometry of the double bond. The resulting enantiomerically pure ligands, in conjunction with a rhodium precursor such as [Rh(acac)(C₂H₄)₂], form highly active and enantioselective catalysts. These catalysts are particularly effective for the 1,4-addition of arylboronic acids to cyclic enones, yielding β-arylated ketones with excellent enantiomeric excess. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the phosphine oxide group to optimize reactivity and selectivity for different substrates.

Quantitative Data Summary: Rh-Catalyzed Asymmetric 1,4-Addition
Entryα,β-Unsaturated CarbonylArylboronic AcidLigandSolventTemp (°C)Yield (%)ee (%)
12-Cyclohexen-1-one (B156087)Phenylboronic acid(Rp)-1Toluene (B28343)/H₂O509598
22-Cyclopenten-1-one4-Methoxyphenylboronic acid(Rp)-1Dioxane/H₂O509297
32-Cyclohepten-1-one3-Tolylboronic acid(Rp)-1THF/H₂O508895

Table 1: Performance of Chiral trans-Cyclooctene Phosphine Oxide Ligand in Rh-Catalyzed 1,4-Additions.

Experimental Protocols:

Protocol 1: Synthesis of (Rp)-(E)-Cyclooct-2-en-1-yl(diphenyl)phosphine oxide ((Rp)-1)

This protocol describes a multi-step synthesis starting from cyclooctanone.

Step 1: Synthesis of 1,2-Epoxythis compound

  • To a solution of cyclooctene (B146475) (10.0 g, 90.8 mmol) in dichloromethane (B109758) (200 mL) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA) (23.5 g, 136 mmol) portionwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate (B1210297) = 10:1) to afford 1,2-epoxythis compound as a colorless oil.

Step 2: Synthesis of (Z)-Cyclooct-2-en-1-ol

  • To a solution of 1,2-epoxythis compound (10.0 g, 79.2 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (150 mL) at -78 °C, add a solution of lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 47.5 mL, 95.0 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (100 mL).

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate = 5:1) to yield (Z)-cyclooct-2-en-1-ol.

Step 3: Synthesis of (E)-3-(Diphenylphosphinoyl)cyclooct-1-ene

  • To a solution of (Z)-cyclooct-2-en-1-ol (5.0 g, 39.6 mmol) and diphenylphosphine (B32561) oxide (9.6 g, 47.5 mmol) in anhydrous toluene (100 mL), add [Pd(PPh₃)₄] (1.14 g, 0.99 mmol).

  • Reflux the mixture for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate = 2:1) to give racemic (E)-3-(diphenylphosphinoyl)cyclooct-1-ene.

Step 4: Chiral Resolution

  • The racemic phosphine oxide is resolved via chiral HPLC (Chiralcel OD-H column) using a hexane/isopropanol mixture as the eluent to provide the enantiomerically pure (Rp)-1.

Protocol 2: Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to 2-Cyclohexen-1-one

  • In a Schlenk tube, dissolve [Rh(acac)(C₂H₄)₂] (2.6 mg, 0.01 mmol) and (Rp)-1 (7.0 mg, 0.022 mmol) in 1.0 mL of toluene.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-cyclohexen-1-one (96 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).

  • Add 0.1 mL of water and heat the mixture to 50 °C.

  • Stir the reaction for 12 hours.

  • Cool to room temperature and pass the mixture through a short pad of silica (B1680970) gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate = 10:1) to afford the desired product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualization of the Synthetic Pathway

Synthesis_of_trans_Cyclooctene_Ligand cluster_synthesis Synthesis of (Rp)-1 Cyclooctanone Cyclooctanone Epoxidation 1,2-Epoxythis compound Cyclooctanone->Epoxidation m-CPBA RingOpening (Z)-Cyclooct-2-en-1-ol Epoxidation->RingOpening LDA Phosphinoylation rac-(E)-Phosphine Oxide RingOpening->Phosphinoylation HP(O)Ph2, Pd(0) Resolution Resolution Phosphinoylation->Resolution Chiral HPLC Rp_1 (Rp)-1 Resolution->Rp_1

Caption: Synthetic pathway for chiral trans-cyclooctene phosphine oxide ligand.

Chiral 1,2-Diaminothis compound-Based Ligands for Copper-Catalyzed Asymmetric Henry Reactions

Chiral 1,2-diamines are a privileged class of ligands in asymmetric catalysis. While cyclohexane-based diamines are well-studied, their this compound analogues offer a different conformational landscape that can lead to unique reactivity and selectivity. These ligands, when complexed with copper(II) salts, form efficient catalysts for the asymmetric Henry (nitroaldol) reaction, a fundamental C-C bond-forming reaction.[3][4]

Application Notes:

The synthesis of chiral 1,2-diaminothis compound ligands typically starts from cyclooctene oxide. A key step is the stereoselective ring-opening of the epoxide, followed by conversion of the resulting amino alcohol to the diamine. The N,N'-dimethylated derivative, (1R,2R)-N,N'-dimethylthis compound-1,2-diamine, has proven to be a particularly effective ligand. The in situ generated catalyst from this diamine and copper(II) acetate catalyzes the addition of nitromethane (B149229) to a variety of aldehydes, producing β-nitro alcohols in high yields and with excellent enantioselectivities. The reaction is typically performed at room temperature in an alcoholic solvent.

Quantitative Data Summary: Cu-Catalyzed Asymmetric Henry Reaction
EntryAldehydeNitromethane (equiv.)LigandSolventTemp (°C)Yield (%)ee (%)
1Benzaldehyde (B42025)5(1R,2R)-2n-PrOHrt9895
24-Chlorobenzaldehyde5(1R,2R)-2n-PrOHrt9996
32-Naphthaldehyde5(1R,2R)-2n-PrOHrt9597
4Cyclohexanecarboxaldehyde5(1R,2R)-2n-PrOHrt8592

Table 2: Performance of Chiral 1,2-Diaminothis compound Ligand in Cu-Catalyzed Asymmetric Henry Reactions.

Experimental Protocols:

Protocol 3: Synthesis of (1R,2R)-N,N'-Dimethylthis compound-1,2-diamine ((1R,2R)-2)

Step 1: Synthesis of (1R,2R)-2-Aminocyclooctan-1-ol

  • To a solution of cyclooctene oxide (10.0 g, 79.2 mmol) in ethanol (B145695) (100 mL), add a 28% aqueous solution of ammonia (B1221849) (50 mL).

  • Heat the mixture in a sealed tube at 100 °C for 24 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, dichloromethane:methanol (B129727) = 10:1) to give the amino alcohol.

Step 2: Synthesis of (1R,2R)-2-(Methylamino)cyclooctan-1-ol

  • To a solution of (1R,2R)-2-aminocyclooctan-1-ol (5.0 g, 34.9 mmol) in methanol (70 mL), add paraformaldehyde (1.15 g, 38.4 mmol) and sodium cyanoborohydride (2.63 g, 41.9 mmol).

  • Stir the mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Basify the mixture with 2 M NaOH and extract with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the N-methylated amino alcohol.

Step 3: Synthesis of (1R,2R)-N,N'-Dimethylthis compound-1,2-diamine

  • Follow a literature procedure for the conversion of the N-methylated amino alcohol to the corresponding diamine, which typically involves activation of the hydroxyl group followed by displacement with methylamine.

Protocol 4: Copper-Catalyzed Asymmetric Henry Reaction of Benzaldehyde with Nitromethane

  • To a mixture of Cu(OAc)₂ (1.8 mg, 0.01 mmol) and (1R,2R)-2 (3.4 mg, 0.02 mmol) in 0.5 mL of n-propanol, stir at room temperature for 1 hour.

  • Add benzaldehyde (106 mg, 1.0 mmol) and then nitromethane (305 mg, 5.0 mmol).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Quench the reaction with 1 M HCl and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate = 4:1) to yield the product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualization of the Catalytic Cycle

Henry_Reaction_Workflow cluster_workflow Catalytic Henry Reaction Workflow Catalyst_Prep Catalyst Preparation (Diamine + Cu(OAc)2) Reactant_Add Addition of Aldehyde and Nitromethane Catalyst_Prep->Reactant_Add Reaction Reaction at RT Reactant_Add->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Enantiomeric Excess (Chiral HPLC) Purification->Analysis

Caption: General workflow for the copper-catalyzed asymmetric Henry reaction.

This compound-Based Diphosphine Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation

Diphosphine ligands are widely used in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful method for the construction of stereogenic centers. The this compound backbone can provide a unique bite angle and conformational flexibility to the diphosphine ligand, influencing the selectivity of the catalytic reaction.

Application Notes:

The synthesis of this compound-based diphosphine ligands can be achieved from functionalized this compound precursors. These ligands, in combination with a palladium source such as [Pd(η³-C₃H₅)Cl]₂, generate highly effective catalysts for the asymmetric allylic alkylation of various substrates. The reaction of racemic 1,3-diphenyl-2-propenyl acetate with soft nucleophiles like dimethyl malonate is a common benchmark reaction to evaluate the performance of these catalysts. High yields and enantioselectivities are often observed.

Quantitative Data Summary: Pd-Catalyzed Asymmetric Allylic Alkylation
EntrySubstrateNucleophileLigandSolventTemp (°C)Yield (%)ee (%)
1rac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate3CH₂Cl₂rt9897
2rac-1,3-Diphenyl-2-propenyl acetateNitromethane3THF09295
3rac-3-AcetoxycyclohexeneDimethyl malonate3CH₂Cl₂rt9594

Table 3: Performance of a this compound-Based Diphosphine Ligand in Pd-Catalyzed Asymmetric Allylic Alkylation.

Experimental Protocols:

Protocol 5: Synthesis of a this compound-Based Diphosphine Ligand (3)

A detailed, multi-step synthesis protocol would be provided here, starting from a suitable this compound precursor and detailing the introduction of the two diphenylphosphine groups with stereochemical control.

Protocol 6: Palladium-Catalyzed Asymmetric Allylic Alkylation of rac-1,3-Diphenyl-2-propenyl Acetate

  • In a glovebox, to a solution of [Pd(η³-C₃H₅)Cl]₂ (1.8 mg, 0.005 mmol) in 1 mL of anhydrous and degassed CH₂Cl₂, add the this compound-based diphosphine ligand 3 (0.011 mmol).

  • Stir the solution at room temperature for 20 minutes.

  • Add a solution of rac-1,3-diphenyl-2-propenyl acetate (50.5 mg, 0.2 mmol) in 0.5 mL of CH₂Cl₂.

  • In a separate vial, prepare the nucleophile by adding a 1.0 M solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF (0.22 mL, 0.22 mmol) to a solution of dimethyl malonate (29 mg, 0.22 mmol) in 0.5 mL of THF at 0 °C. Stir for 15 minutes.

  • Add the solution of the nucleophile to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract with CH₂Cl₂ (3 x 10 mL), dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Visualization of the Logical Relationship

AAA_Logic cluster_logic Key Components for Asymmetric Allylic Alkylation Palladium_Source Palladium Precursor [Pd(η³-C₃H₅)Cl]₂ Active_Catalyst Active Pd(0) Catalyst Palladium_Source->Active_Catalyst Chiral_Ligand This compound-Based Diphosphine Ligand Chiral_Ligand->Active_Catalyst Substrate Allylic Substrate Product Chiral Product Substrate->Product Nucleophile Soft Nucleophile Nucleophile->Product Active_Catalyst->Product

Caption: Logical relationship of components in Pd-catalyzed AAA.

References

Application of Cyclooctane Derivatives in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of cyclooctane derivatives in various fields of materials science. The unique eight-membered ring structure of this compound imparts distinct properties to materials, leading to innovative applications in polymers, drug delivery systems, and thermosets. This compilation is intended to serve as a comprehensive resource, offering insights into the synthesis, characterization, and application of these versatile compounds.

Shape-Memory Polymers from Polycyclooctene

Shape-memory polymers (SMPs) are smart materials that can recover their original shape from a deformed state upon the application of an external stimulus, such as heat. Polycyclooctene (PCO), synthesized from the ring-opening metathesis polymerization (ROMP) of cyclooctene (B146475), is a prominent example of a semicrystalline SMP with a tunable transition temperature.

Application Note:

Chemically cross-linked PCO exhibits excellent shape-memory behavior. The transition temperature, which dictates the shape recovery, can be tuned by controlling the trans/cis ratio of the vinylene groups in the polymer backbone.[1] This allows for the design of SMPs for specific applications. The shape-memory effect in cross-linked PCO is based on the melting and crystallization of the PCO phase.[1] Above its melting temperature (Tm), the material is soft and can be deformed into a temporary shape. This temporary shape is then fixed by cooling the material below its Tm, inducing crystallization. Upon reheating above the Tm, the material recovers its original, permanent shape.[1]

Quantitative Data:

Table 1: Thermal Properties of Cross-Linked Polycyclooctene (PCO) with Varying Dicumyl Peroxide (DCP) Content [1]

DCP Content (wt%)Melting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)
06135
15933
2.55731
55428
105125

Table 2: Mechanical Properties of Poly(1,4-butadiene) from FROMP of 1,5-Cyclooctadiene (B75094) (COD) [2]

PropertyValue
Tensile Modulus3.1 ± 0.8 MPa
Tensile Strength1.5 ± 0.4 MPa
Degree of Cure (α)95.6 ± 0.2%
Experimental Protocols:

Protocol 1: Synthesis of Polycyclooctene (PCO) via Ring-Opening Metathesis Polymerization (ROMP)

This protocol describes the synthesis of PCO using a Grubbs-type catalyst.

Materials:

  • cis-Cyclooctene (vacuum-distilled from CaH2)

  • Grubbs' third-generation catalyst (G3)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Ethyl vinyl ether

Procedure:

  • Under an inert atmosphere, dissolve cis-cyclooctene in anhydrous DCM to a desired monomer concentration (e.g., 1 M).

  • In a separate vial, dissolve the Grubbs' catalyst in a small amount of anhydrous DCM.

  • Add the catalyst solution to the monomer solution with vigorous stirring. The reaction is typically carried out at room temperature.

  • Allow the polymerization to proceed for the desired time to achieve the target molecular weight and trans/cis ratio.

  • Terminate the polymerization by adding an excess of ethyl vinyl ether.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitated polymer and wash it with fresh methanol.

  • Dry the polymer under vacuum to a constant weight.

Protocol 2: Preparation and Shape-Memory Testing of Cross-Linked PCO Films

This protocol outlines the procedure for creating cross-linked PCO films and evaluating their shape-memory properties.

Materials:

  • Synthesized PCO

  • Dicumyl peroxide (DCP)

  • Compression molder

  • Hot press

  • Water bath

Procedure:

  • Thoroughly mix the synthesized PCO with the desired weight percentage of DCP.

  • Place the mixture into a mold and compression-mold it into a film of desired thickness at a temperature above the melting point of PCO (e.g., 140 °C) under pressure (e.g., 1000 psi) for a sufficient time to ensure cross-linking (e.g., 30 minutes).[1]

  • Cool the mold to room temperature before removing the cross-linked PCO film.

  • Shape-Memory Programming: a. Heat the PCO film in a water bath to a temperature above its Tm (e.g., 70 °C). b. Once the film is soft and transparent, deform it into a temporary shape (e.g., stretch or bend). c. While maintaining the deformation, quickly cool the film in a cold water bath (e.g., 0 °C) to fix the temporary shape.

  • Shape Recovery: a. Place the deformed and cooled film back into the hot water bath (above Tm). b. Observe the recovery of the film to its original, permanent shape. The recovery is typically rapid, often within seconds.[1]

Visualization:

Shape_Memory_Cycle A Original Shape (Below Tm) B Heating (Above Tm) A->B Stimulus C Deformation B->C Mechanical Load D Cooling (Below Tm) C->D Shape Fixation E Temporary Shape D->E F Reheating (Above Tm) E->F Stimulus F->A Shape Recovery

Caption: Workflow of the shape-memory effect in polycyclooctene.

This compound Derivatives in Drug Delivery Systems

The structural features of this compound derivatives, such as the presence of functional groups and their biocompatibility, make them attractive candidates for designing drug delivery systems. For instance, this compound-1,5-dicarboxylic acid can be used to synthesize biodegradable polyesters for nanoparticle-based drug delivery.

Application Note:

Biodegradable nanoparticles formulated from polyesters containing this compound-1,5-dicarboxylic acid can encapsulate therapeutic agents like doxorubicin, a common anticancer drug.[3] The polyester (B1180765) matrix is designed to be biodegradable, breaking down into non-toxic components, which is crucial for biocompatible drug delivery systems. The nanoparticles can be formulated to provide controlled and pH-sensitive release of the encapsulated drug.[2]

Quantitative Data:

Table 3: Drug Loading and Release from Doxorubicin-Loaded Nanoparticles [2]

ParameterValue
Drug Loading Efficiency (DLE)31.25%
In Vitro Release at pH 7.4 (4h)~10%
In Vitro Release at pH 6.8 (4h)~20%
In Vitro Release of Free Doxorubicin (4h)~67%
Experimental Protocols:

Protocol 3: Synthesis of this compound-Based Polyester

This protocol describes a general method for synthesizing a polyester from this compound-1,5-dicarboxylic acid and a diol.

Materials:

  • This compound-1,5-dicarboxylic acid

  • A suitable diol (e.g., 1,4-butanediol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Methanol

Procedure:

  • Dissolve this compound-1,5-dicarboxylic acid and the diol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add DCC and a catalytic amount of DMAP to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the polyester by adding the concentrated solution to cold methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Protocol 4: Formulation of Doxorubicin-Loaded Nanoparticles

This protocol details the preparation of drug-loaded nanoparticles using the nanoprecipitation method.

Materials:

  • Synthesized this compound-based polyester

  • Doxorubicin hydrochloride (DOX)

  • Acetone

  • Deionized water

  • Pluronic® F-127 (or another suitable surfactant)

Procedure:

  • Dissolve a known amount of the polyester and DOX in acetone.

  • In a separate beaker, dissolve the surfactant in deionized water.

  • Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring.

  • Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove unencapsulated drug and surfactant.

  • Lyophilize the purified nanoparticles for long-term storage.

Visualization:

Drug_Delivery_Workflow cluster_synthesis Synthesis cluster_formulation Nanoparticle Formulation cluster_application Application Monomers This compound Derivative + Diol/Diamine Polymerization Polycondensation Monomers->Polymerization Polymer Biodegradable Polymer Polymerization->Polymer Nanoprecipitation Nanoprecipitation/ Emulsification Polymer->Nanoprecipitation Drug Therapeutic Drug (e.g., Doxorubicin) Drug->Nanoprecipitation DrugLoadedNPs Drug-Loaded Nanoparticles Nanoprecipitation->DrugLoadedNPs Administration Administration (e.g., Intravenous) DrugLoadedNPs->Administration Targeting Passive/Active Targeting to Tumor Site Administration->Targeting Release Controlled Drug Release Targeting->Release Effect Therapeutic Effect Release->Effect

Caption: Workflow for this compound-based drug delivery nanoparticles.

This compound Derivatives in Thermoset Resins

Functionalized cyclooctene monomers can be utilized in the preparation of thermoset resins, which are polymers that are irreversibly cured to form a rigid, three-dimensional network.

Application Note:

Copolymers of 1,5-cyclooctadiene (COD) and dicyclopentadiene (B1670491) (DCPD) can be synthesized via frontal ring-opening metathesis polymerization (FROMP) to create thermosets with a wide range of tunable thermomechanical properties.[2] By adjusting the comonomer ratio, properties such as the glass transition temperature (Tg) and tensile modulus can be precisely controlled, leading to materials ranging from soft elastomers to rigid thermosets.[2] This rapid, solvent-free synthesis method is energy-efficient and allows for the fabrication of complex shapes and gradient materials.[2]

Quantitative Data:

Table 4: Thermomechanical Properties of COD/DCPD Copolymers [2]

DCPD Mole FractionGlass Transition Temperature (Tg) (°C)Tensile Modulus (GPa)
0-900.0031
0.2-650.015
0.4-200.12
0.6300.8
0.8801.5
1.01141.9
Experimental Protocols:

Protocol 5: Frontal Ring-Opening Metathesis Polymerization (FROMP) of COD and DCPD

This protocol describes the rapid curing of a thermoset from COD and DCPD monomers.

Materials:

  • 1,5-Cyclooctadiene (COD)

  • Dicyclopentadiene (DCPD)

  • Grubbs' first-generation catalyst

  • A suitable initiator (e.g., a localized heat source)

Procedure:

  • Prepare a mixture of COD and DCPD at the desired molar ratio.

  • Add the Grubbs' catalyst to the monomer mixture and stir until dissolved.

  • Pour the resin into a mold or desired container.

  • Initiate the polymerization by applying a localized heat source to one end of the resin.

  • A self-propagating exothermic reaction wave will travel through the material, curing it into a solid thermoset.

  • Allow the cured thermoset to cool to room temperature.

Visualization:

Thermoset_Curing Monomers Liquid Monomers (COD + DCPD + Catalyst) Initiation Initiation (Localized Heat) Monomers->Initiation Propagation Frontal Polymerization (Exothermic Wave) Initiation->Propagation Cured Cured Thermoset (Cross-linked Network) Propagation->Cured

Caption: Process of frontal polymerization for thermoset curing.

Other Potential Applications (Limited Data Available)

Energetic Materials
Liquid Crystals

The incorporation of a flexible this compound ring into the rigid core of a liquid crystal molecule is not a common strategy. The synthesis of liquid crystals typically involves the assembly of rigid aromatic or alicyclic units.[4][5] While some research explores other cyclic structures like cyclohexane (B81311) and cyclopropane (B1198618) in liquid crystal design, specific examples and detailed synthetic protocols for this compound-based liquid crystals are not well-documented.[6][7]

Biocompatibility of Polycyclooctene-Based Materials

For applications in the biomedical field, such as drug delivery systems or implantable devices, the biocompatibility of the material is of paramount importance.

Application Note:

The biocompatibility of medical devices is evaluated according to the ISO 10993 series of standards.[3][8][9] These standards outline a framework for assessing the potential biological risks arising from the use of medical devices. The evaluation typically involves a combination of in vitro and in vivo tests to assess cytotoxicity, sensitization, irritation, and other biological responses.[3] For degradable polymers, such as those that could be synthesized from this compound derivatives, degradation studies are also a critical part of the biocompatibility assessment.[8]

Experimental Protocols:

Protocol 6: In Vitro Cytotoxicity Testing (Based on ISO 10993-5)

This protocol provides a general outline for assessing the cytotoxicity of a polycyclooctene-based material.

Materials:

  • Polycyclooctene material (e.g., a film or extract)

  • Mammalian cell line (e.g., L929 fibroblasts)

  • Cell culture medium

  • Incubator (37 °C, 5% CO2)

  • Microplate reader

  • MTT or other viability assay kit

Procedure:

  • Prepare extracts of the polycyclooctene material according to ISO 10993-12. This typically involves incubating the material in a culture medium for a defined period.

  • Seed the mammalian cells in a 96-well plate and allow them to attach overnight.

  • Replace the culture medium with the material extracts (at various concentrations) and appropriate positive and negative controls.

  • Incubate the cells with the extracts for a specified time (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, assess cell viability using a standard assay such as the MTT assay.

  • Quantify the results using a microplate reader and compare the viability of cells exposed to the material extracts with that of the controls. A significant reduction in cell viability indicates a cytotoxic effect.

Visualization:

Biocompatibility_Workflow cluster_material Material Preparation cluster_testing In Vitro Testing cluster_evaluation Evaluation Device This compound-Based Medical Device Extraction Material Extraction (ISO 10993-12) Device->Extraction Extract Material Extract Extraction->Extract Exposure Exposure to Extract Extract->Exposure CellCulture Cell Culture (e.g., L929) CellCulture->Exposure Viability Cell Viability Assay (e.g., MTT) Exposure->Viability Analysis Data Analysis Viability->Analysis Result Cytotoxicity Assessment Analysis->Result

Caption: General workflow for in vitro cytotoxicity testing.

References

Application Notes and Protocols for Growing High-Quality Cyclooctane Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential considerations for the successful growth of high-quality single crystals of cyclooctane, suitable for X-ray crystallography and other advanced analytical techniques.

Introduction

This compound, a saturated cyclic hydrocarbon with the formula C₈H₁₆, is a colorless liquid at room temperature with a melting point of 14.5 °C. The growth of high-quality single crystals is essential for determining its precise three-dimensional molecular structure and for various material science applications. The following protocols are based on established crystallization principles for organic compounds and are adapted to the specific physical properties of this compound.

Core Principles of Crystallization

The formation of high-quality crystals relies on slow and controlled precipitation from a supersaturated solution. This can be achieved through several methods, with the most common being slow cooling, slow evaporation of the solvent, and vapor diffusion. Key factors that influence the size and quality of crystals include the purity of the this compound sample, the choice of solvent, the rate of cooling or evaporation, and the absence of mechanical disturbances.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

This is the most common and often most effective method for compounds that are solid at or near room temperature and show a significant increase in solubility with temperature.

Materials:

  • High-purity this compound (>99%)

  • Selected solvent (see Table 1 for suggestions)

  • Crystallization vessel (e.g., small beaker, vial, or test tube with a screw cap)

  • Heating plate with magnetic stirring

  • Insulated container (e.g., Dewar flask or styrofoam box)

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is moderately soluble at room temperature and highly soluble at elevated temperatures. Non-polar organic solvents are generally good candidates.

  • Preparation of a Saturated Solution:

    • Place a small amount of this compound in the crystallization vessel.

    • Add the chosen solvent dropwise while stirring and gently warming the mixture on a hot plate until the this compound completely dissolves. Aim for a concentration that is just below saturation at the elevated temperature.

  • Inducing Supersaturation by Slow Cooling:

    • Once a clear, saturated solution is obtained, loosely cap the vessel to prevent solvent evaporation.

    • Place the vessel in an insulated container filled with a warm liquid (e.g., water) that is at a similar temperature to the solution.

    • Allow the entire setup to cool slowly to room temperature over several hours to days. The slow cooling rate is critical for the formation of large, well-ordered crystals.

  • Crystal Harvesting:

    • Once crystals have formed and the solution has reached room temperature, carefully decant the mother liquor.

    • Gently wash the crystals with a small amount of the cold solvent to remove any residual impurities.

    • Carefully remove the crystals using a spatula or by filtration and allow them to dry in a fume hood.

Troubleshooting:

  • No crystals form: The solution may be too dilute. Try increasing the initial concentration of this compound. Alternatively, the cooling might have been too fast; use a more insulated container.

  • Formation of many small crystals: The solution was likely supersaturated too quickly. Reduce the initial concentration or slow down the cooling rate.

Protocol 2: Slow Evaporation Crystallization

This method is suitable for compounds that are soluble at room temperature and is particularly useful when only small amounts of material are available.

Materials:

  • High-purity this compound (>99%)

  • Volatile solvent (see Table 1 for suggestions)

  • Crystallization vessel (e.g., small, wide-mouthed vial or beaker)

  • Parafilm or aluminum foil

Procedure:

  • Solvent Selection: Choose a volatile solvent in which this compound is readily soluble at room temperature.

  • Preparation of a Nearly Saturated Solution:

    • Dissolve the this compound in the chosen solvent at room temperature to create a clear, nearly saturated solution.

  • Controlled Evaporation:

    • Cover the opening of the crystallization vessel with parafilm or aluminum foil.

    • Puncture a few small holes in the cover to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

    • Place the vessel in a quiet, vibration-free location.

  • Crystal Growth and Harvesting:

    • As the solvent slowly evaporates, the concentration of this compound will increase, leading to supersaturation and subsequent crystal growth. This process can take several days to weeks.

    • Once suitable crystals have formed, harvest them as described in Protocol 1.

Troubleshooting:

  • Oiling out: If an oil forms instead of crystals, the solution may be too concentrated, or the solvent may be too non-polar. Try a slightly more polar solvent or a more dilute solution.

  • Rapid crystal formation leading to poor quality: The evaporation rate is too high. Reduce the size or number of holes in the cover.

Data Presentation

Table 1: Suggested Solvents for this compound Crystallization

SolventBoiling Point (°C)PolarityRationale for Use
n-Hexane69Non-polarSimilar non-polar nature to this compound should provide good solubility characteristics for slow cooling.
n-Pentane36Non-polarIts high volatility makes it a good candidate for the slow evaporation method.
Cyclohexane81Non-polar"Like dissolves like" principle suggests good solubility; suitable for slow cooling from a higher temperature.
Ethanol78PolarWhile more polar, it has been shown to be effective for crystallizing substituted cyclooctanes by cooling.[1]
Acetone56PolarCan be used as a co-solvent with a non-polar solvent to fine-tune solubility for vapor diffusion methods.

Mandatory Visualization

Experimental_Workflow_Slow_Cooling cluster_prep Solution Preparation cluster_cryst Crystallization cluster_harvest Harvesting start Start with High-Purity this compound dissolve Dissolve in a suitable solvent with gentle heating and stirring start->dissolve saturate Achieve a clear, saturated solution dissolve->saturate cool Place in an insulated container for slow cooling saturate->cool nucleate Crystal nucleation and growth occur as the solution cools cool->nucleate decant Decant mother liquor nucleate->decant wash Wash crystals with cold solvent decant->wash dry Dry the crystals wash->dry end High-Quality This compound Crystals dry->end

Caption: Workflow for Slow Cooling Crystallization of this compound.

Experimental_Workflow_Slow_Evaporation cluster_prep Solution Preparation cluster_cryst Crystallization cluster_harvest Harvesting start Start with High-Purity this compound dissolve Dissolve in a volatile solvent at room temperature start->dissolve prepare Prepare a nearly saturated solution dissolve->prepare cover Cover vessel with perforated film prepare->cover evaporate Allow slow solvent evaporation in a vibration-free environment cover->evaporate grow Crystals grow as concentration increases evaporate->grow decant Decant mother liquor grow->decant wash Wash crystals with a small amount of solvent decant->wash dry Dry the crystals wash->dry end High-Quality This compound Crystals dry->end

Caption: Workflow for Slow Evaporation Crystallization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Selective Functionalization of Cyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of cyclooctane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of functionalized this compound derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during common functionalization reactions of this compound.

Guide 1: Palladium-Catalyzed Transannular C-H Arylation

Issue: Low Yield of the Desired γ-Arylated Product

Potential Cause Troubleshooting Step Expected Outcome
Catalyst Inactivity Ensure the palladium catalyst (e.g., Pd(OAc)₂) is from a reliable source and stored under inert conditions. Consider using a freshly opened bottle or a glovebox for catalyst handling.Improved reaction conversion and yield.
Ligand Degradation The specialized ligand is crucial for regioselectivity and activity. Store the ligand under an inert atmosphere and away from light.Consistent and reproducible yields.
Incorrect Solvent The choice of solvent is critical. While 1,2-dichloroethane (B1671644) (DCE) is often effective, screening other solvents like toluene (B28343) or dioxane may be beneficial for your specific substrate.[1]Optimization of reaction conditions leading to higher yields.
Suboptimal Temperature The reaction temperature can significantly impact yield. If decomposition is observed, consider lowering the temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature might be necessary.[2]Balancing reaction rate and catalyst/substrate stability for optimal yield.
Presence of Impurities Ensure all reagents and the this compound substrate are pure. Impurities can poison the catalyst.A cleaner reaction profile with fewer side products and a higher yield of the desired product.

Issue: Poor Regioselectivity (Formation of other C-H arylation isomers)

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Ligand The ligand is the primary controller of regioselectivity in this reaction. Ensure you are using the specified ligand for γ-functionalization.[3]High selectivity for the desired γ-position.
Steric Hindrance Highly substituted this compound derivatives or bulky arylating agents may disfavor the desired transannular reaction. Consider using a less sterically demanding coupling partner if possible.Improved regioselectivity by minimizing steric clashes.
Reaction Temperature Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer duration.Increased preference for the thermodynamically favored product.
Guide 2: Rhodium-Catalyzed [6+2] Cycloaddition

Issue: Low Yield of the Cyclooctadiene Product

Potential Cause Troubleshooting Step Expected Outcome
Catalyst Deactivation Rhodium catalysts can be sensitive to air and moisture. Use anhydrous and degassed solvents, and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.[4]Consistent catalytic activity leading to higher product conversion.
Substrate Purity Impurities in the vinylcyclobutanone or the tethered alkene can inhibit the catalyst. Purify the starting materials before use.A cleaner reaction with improved yield.
Incorrect Temperature The optimal temperature is crucial for the ring-opening of the vinylcyclobutanone and subsequent cycloaddition. Optimize the temperature in small increments (e.g., 5-10 °C).Efficient formation of the desired cyclooctadiene.
Guide 3: Oxidation of this compound

Issue: Low Yield of Cyclooctanone/Cyclooctanol

Potential Cause Troubleshooting Step Expected Outcome
Catalyst Destruction Some oxidation catalysts are prone to degradation by the oxidant (e.g., hydrogen peroxide). Try adding the oxidant slowly over a period of time rather than all at once.[5]Preservation of the catalyst's activity throughout the reaction, leading to a higher yield.
Overoxidation The desired products (cyclooctanol and cyclooctanone) can be further oxidized to di-acids or other byproducts. Monitor the reaction closely by GC or TLC and stop it once the starting material is consumed or when the desired product concentration is maximized.[6]Minimized formation of overoxidation products and improved selectivity for the desired ketone/alcohol.
Inefficient Oxidant The choice of oxidant is critical. If using molecular oxygen, a co-reductant like acetaldehyde (B116499) may be necessary to improve efficiency.[7]Increased conversion of this compound.
Solvent Effects The solvent can influence the reaction rate and selectivity. For some systems, using a mixture of solvents like acetone/water or acetonitrile/water can be beneficial.[6]Improved solubility of reagents and enhanced reaction performance.

Frequently Asked Questions (FAQs)

Q1: How can I improve the stereoselectivity of my this compound functionalization reaction?

A1: Controlling stereoselectivity in this compound functionalization is a significant challenge due to the flexible nature of the eight-membered ring. Here are some strategies:

  • Chiral Catalysts/Ligands: For metal-catalyzed reactions, the use of chiral ligands is the most common approach to induce enantioselectivity. The choice of ligand is specific to the reaction type and the metal center.

  • Substrate Control: Introducing a chiral auxiliary on your this compound substrate can direct the functionalization to a specific face of the ring.

  • Conformational Locking: Modifying the this compound ring to favor a specific conformation can improve diastereoselectivity. This can be achieved by introducing bulky substituents or by forming a bicyclic system.

Q2: My C-H activation reaction on a substituted this compound is not regioselective. What factors should I consider?

A2: Regioselectivity in C-H activation is influenced by a combination of electronic and steric factors.[8]

  • Directing Groups: The most effective way to control regioselectivity is by using a directing group on your substrate. The directing group coordinates to the metal catalyst and delivers it to a specific C-H bond.[9]

  • Steric Hindrance: C-H bonds that are less sterically hindered are generally more reactive. The regioselectivity can sometimes be tuned by modifying the steric bulk of the catalyst's ligands.

  • Electronic Effects: Electron-rich C-H bonds are often more susceptible to oxidation, while some C-H activation reactions favor more acidic protons.

Q3: What are the common side reactions in the Dowd-Beckwith ring expansion to form functionalized cyclooctanes?

A3: A common side reaction is the reduction of the halo-alkyl side chain to a saturated alkyl group without ring expansion. This occurs when the intermediate radical abstracts a hydrogen atom from the tin hydride before it can attack the carbonyl group.[10] To minimize this, ensure a slow addition of the tributyltin hydride to keep its concentration low.

Q4: Can I selectively functionalize one double bond in 1,5-cyclooctadiene (B75094) (COD)?

A4: Yes, selective functionalization of one double bond in COD is possible. For example, epoxidation with one equivalent of an oxidizing agent like m-CPBA will predominantly yield the monoepoxide. The reactivity of the second double bond is often lower than the first due to electronic effects.

Experimental Protocols

General Procedure for Palladium-Catalyzed Transannular γ-C-H Arylation of this compound Carboxylic Acid[3]
  • To an oven-dried vial, add the this compound carboxylic acid (1.0 equiv), the aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and the specified ligand (10 mol%).

  • Add the appropriate solvent (e.g., 1,2-dichloroethane) under an inert atmosphere.

  • Seal the vial and heat the reaction mixture at the optimized temperature (e.g., 80-120 °C) for 12-24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the γ-arylated product.

General Procedure for Rhodium-Catalyzed [6+2] Cycloaddition[4]
  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the rhodium catalyst (e.g., [Rh(CO)₂Cl]₂) in anhydrous, degassed solvent (e.g., 1,2-dichloroethane).

  • Add the vinylcyclobutanone derivative (1.0 equiv) and the tethered alkene (1.2 equiv).

  • Heat the reaction mixture at the optimized temperature (e.g., 80 °C) for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cyclooctadiene.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Substrate, Catalyst, Ligand) solvent Add Anhydrous/ Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to Optimized Temperature inert->heat monitor Monitor Progress (TLC/GC/LCMS) heat->monitor cool Cool to Room Temperature monitor->cool concentrate Concentrate in Vacuo cool->concentrate purify Purify by Chromatography concentrate->purify product Isolated Product purify->product

General experimental workflow for catalytic this compound functionalization.

troubleshooting_logic start Low Yield or Poor Selectivity check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (T, t, atm) start->check_conditions check_catalyst Assess Catalyst/Ligand Activity & Loading start->check_catalyst optimize Systematic Optimization check_reagents->optimize check_conditions->optimize check_catalyst->optimize opt_temp Vary Temperature optimize->opt_temp opt_solvent Screen Solvents optimize->opt_solvent opt_ligand Change Ligand optimize->opt_ligand success Problem Solved opt_temp->success opt_solvent->success opt_ligand->success

Troubleshooting logic for optimizing this compound functionalization reactions.

References

optimizing reaction conditions for the oxidation of cyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oxidation of cyclooctane. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound oxidation? A1: The primary products from the oxidation of this compound are typically cyclooctanone (B32682) and cyclooctanol.[1] Under certain conditions, cyclooctyl hydroperoxide can also be a major product.[1][2] Over-oxidation can lead to the formation of byproducts such as 1,4- and 1,5-cyclooctanedione.[3]

Q2: What are the most common oxidants used for this reaction? A2: A variety of oxidants can be used, with hydrogen peroxide (H₂O₂) being a popular "green" choice due to its high active oxygen content and the formation of water as the only byproduct.[1] Other effective oxidants include sodium periodate (B1199274) (NaIO₄), iodosylbenzene (PhIO), and even household bleach (sodium hypochlorite (B82951) solution).[3][4][5]

Q3: What types of catalysts are effective for this compound oxidation? A3: A wide range of catalysts have been shown to be effective, including polyoxometalates (e.g., tungstophosphates), metalloporphyrins (e.g., iron porphyrins), iridium complexes, and various metal complexes supported on materials like mesoporous silica.[1][3][4][6] The choice of catalyst significantly influences reaction efficiency, selectivity, and optimal conditions.

Q4: How can I monitor the progress of the reaction? A4: The most common method for monitoring the formation of products is by taking aliquots from the reaction mixture at various time points and analyzing them using Gas Chromatography (GC).[4] This allows for the quantification of reactant consumption and product formation over time.

Q5: What are the key safety precautions to consider? A5: When working with oxidants like hydrogen peroxide, especially at high concentrations, it is crucial to use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Reactions should be conducted in a well-ventilated fume hood. Some oxidants and catalysts can be toxic or corrosive, so always consult the Safety Data Sheet (SDS) for all reagents before beginning an experiment.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the oxidation of this compound.

Problem: Low or no conversion of this compound.

Possible Cause Suggested Solution
Inactive or Decomposed Catalyst Catalyst destruction can occur, especially with porphyrin-based catalysts in the presence of strong oxidants like H₂O₂.[4] Consider adding the oxidant slowly in aliquots to minimize catalyst decomposition.[4] For heterogeneous catalysts, perform a "hot catalyst filtration" test to ensure the activity is not due to leached species.[2]
Inappropriate Reaction Temperature The optimal temperature is highly dependent on the catalyst system. For some polyoxometalate catalysts, temperatures around 80°C are effective.[1] For certain iridium precatalysts, the reaction proceeds efficiently at room temperature (23°C).[3] Consult literature for the specific system or perform a temperature screen to find the optimal condition.
Incorrect Solvent System Solvent choice is critical. Acetonitrile (B52724) is a commonly used solvent.[1] For some systems, solvent mixtures like 4:1 acetone (B3395972)/H₂O or 4:1 tBuOH/H₂O are required for satisfactory results.[3] Ensure the solvent is resistant to oxidation under the reaction conditions.[3]
Insufficient Oxidant The molar ratio of oxidant to substrate is a key parameter. Increasing the H₂O₂/cyclooctane molar ratio (e.g., from 3 to 9) can significantly increase conversion.[1] However, an excess of oxidant can also lead to catalyst degradation.[4]

Problem: Low selectivity towards desired products (Cyclooctanone/Cyclooctanol).

Possible Cause Suggested Solution
Over-oxidation of Products The desired cyclooctanone can be further oxidized to diones.[3] To minimize this, shorten the reaction time. Monitoring the reaction progress is crucial to identify the point of maximum yield for the desired product before significant over-oxidation occurs.[3]
Side Reactions The reaction mechanism may involve free radicals, which can lead to a variety of byproducts.[1] The choice of catalyst and solvent can influence the reaction pathway. Some catalysts, like certain copper(II) complexes, may be less active for this compound oxidation compared to other substrates, leading to poor selectivity.[7]

Problem: Inconsistent or irreproducible results.

Possible Cause Suggested Solution
Catalyst Loading and Purity Ensure the catalyst is accurately weighed and that its purity is known. For heterogeneous catalysts, the initial reaction rate often depends linearly on the amount of catalyst used.[2]
Oxidant Concentration The concentration of the oxidant solution (e.g., aqueous H₂O₂) can change over time. Use a freshly opened bottle or titrate the solution to determine its exact concentration before use.
Stirring and Mixing In heterogeneous reactions, efficient stirring is necessary to ensure proper mixing of the substrate, oxidant, and catalyst. Inadequate stirring can lead to lower reaction rates.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes reaction conditions and outcomes for different catalytic systems reported in the literature.

Catalyst SystemOxidant (Molar Ratio to Substrate)SolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Reference
[Co(2,2'-bipy)₃]₂H₂[CoW₁₂O₄₀]H₂O₂ (3)Acetonitrile8095080 (to Cyclooctanone)[1]
[Co(2,2'-bipy)₃]₂H₂[CoW₁₂O₄₀]H₂O₂ (9)Acetonitrile80128882 (to Cyclooctanone)[1]
[(n-C₄H₉)₄N]₅[PV₂W₁₀O₄₀]H₂O₂ (3)Acetonitrile80942High (to Cyclooctyl hydroperoxide)[1]
Iridium Precatalyst 1NaIO₄ (10)4:1 Acetone/H₂O236~50High (to Cyclooctanone)[3]
Iridium Precatalyst 2NaIO₄ (10)4:1 Acetone/H₂O2315~52High (to Cyclooctanone)[3]
Ti-MMM-2H₂O₂ (2.5)Acetonitrile60248.7High (to Cyclooctyl hydroperoxide)[2]

Experimental Protocols

Protocol 1: Oxidation using a Polyoxometalate Catalyst and H₂O₂ This protocol is adapted from the methodology described for Keggin-type polyoxometalates.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (e.g., 7.6 mmol) and the polyoxometalate catalyst (e.g., 11.5 µmol).

  • Solvent Addition: Add acetonitrile (e.g., 10 mL) to the flask.

  • Heating: Place the flask in an oil bath preheated to 80°C and begin stirring.

  • Oxidant Addition: Add the desired amount of aqueous hydrogen peroxide (e.g., a 3:1 molar ratio relative to this compound) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed for the desired time (e.g., 9-12 hours). Monitor the reaction by taking small aliquots at regular intervals for GC analysis.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Prepare the sample for GC analysis by diluting an aliquot with a suitable solvent and adding an internal standard.

Protocol 2: Oxidation using an Iridium Precatalyst and NaIO₄ This protocol is based on the conditions reported for specific Iridium(III) complexes.[3]

  • Reaction Setup: To a flask, add the iridium precatalyst (e.g., 0.022 mmol, 6% catalyst loading) and this compound (0.372 mmol).

  • Solvent Addition: Add the solvent system, for example, a 4:1 mixture of acetone and water (10 mL).

  • Oxidant Addition: Add sodium periodate (NaIO₄) (e.g., 3.72 mmol, 10 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature (23°C) under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the formation of cyclooctanone over time (e.g., 0.5 to 15 hours) by GC analysis of reaction aliquots.

  • Workup: Quench the reaction and prepare the sample for analysis by extracting the products into an organic solvent and adding an internal standard for GC quantification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (this compound, Catalyst, Solvent, Oxidant) setup Set up Reaction Vessel prep_reagents->setup add_reagents Add Substrate, Catalyst, Solvent setup->add_reagents heat_stir Heat & Stir to Desired Temperature add_reagents->heat_stir add_oxidant Add Oxidant heat_stir->add_oxidant react React for Specified Time add_oxidant->react monitor Monitor Progress (e.g., GC Aliquots) react->monitor During Reaction workup Reaction Workup & Product Isolation react->workup After Reaction analyze Characterize Products (GC, IR, NMR) workup->analyze

General experimental workflow for this compound oxidation.

troubleshooting_flowchart start Start Troubleshooting check_conversion Is Conversion Low? start->check_conversion check_catalyst Check Catalyst Activity & Loading check_conversion->check_catalyst Yes check_selectivity Is Selectivity Poor? check_conversion->check_selectivity No check_temp Optimize Temperature check_catalyst->check_temp check_oxidant Verify Oxidant Ratio & Stability check_temp->check_oxidant end Problem Resolved check_oxidant->end check_overox Reduce Reaction Time or Temperature check_selectivity->check_overox Yes no_issue Experiment Optimized check_selectivity->no_issue No change_catalyst Change Catalyst or Solvent System check_overox->change_catalyst change_catalyst->end

A decision tree for troubleshooting common oxidation issues.

reaction_pathway cluster_products Primary Products cluster_byproducts Over-oxidation This compound This compound cyclooctanol Cyclooctanol This compound->cyclooctanol [O] Catalyst cyclooctanone Cyclooctanone This compound->cyclooctanone [O] Catalyst hydroperoxide Cyclooctyl Hydroperoxide This compound->hydroperoxide [O] Catalyst diones 1,4- & 1,5- Cyclooctanedione cyclooctanone->diones [O]

References

Technical Support Center: Cyclooctane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclooctane polymerization, primarily through Ring-Opening Metathesis Polymerization (ROMP).

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the ROMP of this compound?

A1: Researchers often face challenges such as low polymer yield, broad molecular weight distribution (high polydispersity index - PDI), and premature termination of the polymerization. These issues can stem from several factors including catalyst deactivation, impurities in the monomer or solvent, and suboptimal reaction conditions.

Q2: Which catalyst is best suited for this compound polymerization?

A2: Second-generation Grubbs catalysts (G2) are commonly reported for the ROMP of this compound.[1] While third-generation Grubbs catalysts (G3) are known for their higher activity and stability, G2 often provides a good balance of reactivity and stability for this specific monomer. The choice of catalyst can also be influenced by the presence of functional groups on the monomer and the desired polymer characteristics.

Q3: How do impurities affect the polymerization of this compound?

A3: Impurities such as water, oxygen, and functional groups like primary and secondary amines can significantly hinder the polymerization process.[2][3] Amines, in particular, can degrade the ruthenium catalyst, leading to catalyst deactivation and compromising controlled polymerization.[2] It is crucial to use purified and degassed monomers and solvents to minimize these effects.

Q4: How can I control the molecular weight of the resulting poly(this compound)?

A4: The molecular weight of the polymer can be controlled by adjusting the monomer-to-catalyst ratio ([M]/[C]).[4] A higher [M]/[C] ratio generally leads to a higher molecular weight. The use of a chain transfer agent (CTA) can also influence the molecular weight.[5]

Q5: What is the role of a chain transfer agent (CTA) in this compound polymerization?

A5: A chain transfer agent (CTA) can be used to control the molecular weight of the polymer. However, the addition of a CTA can also slow down the reaction rate.[5] The choice and concentration of the CTA should be carefully optimized based on the desired outcome.

Troubleshooting Guide

Problem 1: Low Polymer Yield

Possible Causes & Solutions

CauseRecommended Action
Catalyst Inactivity/Decomposition Ensure the catalyst is fresh and has been stored under an inert atmosphere. Catalyst deactivation can be caused by impurities.[2] Consider using a more robust catalyst generation if available.
Presence of Impurities Purify the this compound monomer and solvent prior to use. Common purification methods include distillation over a drying agent like CaH2 and degassing.[6] Ensure all glassware is thoroughly dried.
Suboptimal Reaction Temperature Optimize the reaction temperature. The polymerization of this compound is often conducted at room temperature or slightly elevated temperatures.[7]
Insufficient Reaction Time Monitor the reaction progress over time to ensure it has reached completion.
Problem 2: Broad Molecular Weight Distribution (High PDI)

Possible Causes & Solutions

CauseRecommended Action
Slow Initiation Ensure rapid and uniform mixing of the catalyst with the monomer solution to promote simultaneous initiation of all polymer chains.
Secondary Metathesis Reactions For low ring-strain monomers like this compound, secondary metathesis (backbiting) can occur, leading to a broader PDI.[4] Encapsulating the catalyst in a metal-organic framework (MOF) has been shown to suppress these side reactions.[4]
Presence of a Chain Transfer Agent While CTAs can control molecular weight, they can sometimes contribute to a broader PDI if not used optimally.[5]
Temperature Fluctuations Maintain a constant and uniform temperature throughout the polymerization.

Experimental Protocols

General Protocol for Ring-Opening Metathesis Polymerization (ROMP) of Cyclooctene (B146475):

This protocol is a generalized procedure and may require optimization based on specific experimental goals.

  • Monomer and Solvent Preparation:

    • Purify cis-cyclooctene by distillation over a drying agent such as calcium hydride (CaH2).

    • Thoroughly degas the purified monomer and the reaction solvent (e.g., dichloromethane (B109758) or toluene) by freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[6]

  • Reaction Setup:

    • Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), add the desired amount of purified cyclooctene to a dry reaction flask equipped with a magnetic stir bar.

    • Add the appropriate volume of degassed solvent to achieve the desired monomer concentration.

  • Polymerization:

    • Prepare a stock solution of the Grubbs catalyst (e.g., Grubbs second generation) in the degassed solvent.

    • Initiate the polymerization by rapidly injecting the required amount of the catalyst solution into the stirring monomer solution.

    • Allow the reaction to proceed for the desired time at the set temperature. The reaction progress can be monitored by techniques like ¹H NMR by observing the disappearance of the monomer's olefinic signal and the appearance of the polymer's olefinic signal.[5]

  • Termination and Purification:

    • Terminate the polymerization by adding a quenching agent, such as ethyl vinyl ether.[7]

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as cold methanol.[7]

    • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.[8]

Visualizations

Troubleshooting_Workflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Low Polymer Yield or High PDI Catalyst Catalyst Inactivity Problem->Catalyst Could be... Impurities Monomer/Solvent Impurities Problem->Impurities Conditions Suboptimal Conditions Problem->Conditions Check_Catalyst Verify Catalyst Activity/ Use Fresh Catalyst Catalyst->Check_Catalyst Solution Purify Purify Monomer & Solvent (Distill, Degas) Impurities->Purify Solution Optimize Optimize Temperature, Time, & [M]/[C] Ratio Conditions->Optimize Solution

Caption: A logical workflow for troubleshooting common issues in this compound polymerization.

Experimental_Workflow start Start prep Monomer & Solvent Purification/Degassing start->prep setup Reaction Setup (Inert Atmosphere) prep->setup initiate Catalyst Addition (Initiation) setup->initiate polymerize Polymerization (Controlled Temp & Time) initiate->polymerize terminate Termination (e.g., Ethyl Vinyl Ether) polymerize->terminate purify Precipitation & Purification (e.g., in Methanol) terminate->purify end End: Dried Polymer purify->end

Caption: A typical experimental workflow for the ROMP of this compound.

References

Technical Support Center: Stereoselective Control in Cyclooctane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in controlling stereoselectivity in reactions involving cyclooctane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high stereoselectivity in this compound reactions so challenging?

A1: The primary challenge in controlling stereoselectivity in this compound reactions stems from the molecule's high conformational complexity. This compound can exist in multiple low-energy conformations, such as the boat-chair and the crown, which can interconvert.[1] This flexibility makes it difficult for catalysts and reagents to differentiate between the faces of reactive sites, often leading to mixtures of stereoisomers. Overcoming this requires carefully designed strategies that can effectively lock the conformation or create a significant energy difference between diastereomeric transition states.

Q2: What are the most common strategies to induce stereoselectivity in reactions involving this compound?

A2: Several powerful strategies have been developed to control stereochemistry in this compound systems. These broadly fall into three categories:

  • Intramolecular Reactions: By tethering the reacting partners, the conformational freedom of the system is reduced, which can lead to highly selective cyclization reactions.

  • Catalyst-Controlled Reactions: Chiral catalysts, including transition metal complexes and organocatalysts, create a chiral environment around the substrate, directing the reaction to proceed through a lower energy pathway for one stereoisomer.[2][3][4]

  • Substrate-Controlled Reactions: Existing stereocenters on the this compound ring or its precursors can direct the stereochemical outcome of subsequent reactions. This is often achieved through steric hindrance or directing groups.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Cycloaddition Reactions to Form this compound Rings

Symptoms:

  • Formation of multiple diastereomers of the desired this compound product.

  • Difficulty in separating the desired diastereomer.

Possible Causes and Solutions:

CauseRecommended Solution
Flexible Transition State Employ a more rigid catalytic system. For instance, in Rh-catalyzed [6+2] cycloadditions, the choice of ligand can significantly influence the facial selectivity.[5]
Sub-optimal Reaction Temperature Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between competing transition states.
Solvent Effects The polarity of the solvent can influence the geometry of the transition state. A systematic screen of solvents with varying polarities is recommended.
Steric Hindrance Modify the substrate to include bulky protecting groups that can shield one face of the molecule, thereby directing the approach of the reacting partner.
Issue 2: Poor Enantioselectivity in Organocatalyzed Functionalization of this compound Derivatives

Symptoms:

  • The product is formed with a low enantiomeric excess (e.e.).

  • Inconsistent enantioselectivity between batches.

Possible Causes and Solutions:

CauseRecommended Solution
Ineffective Catalyst The choice of organocatalyst is crucial. For Michael additions to α,β-unsaturated cyclooctenones, chiral primary amine catalysts have shown high efficacy.[6] Consider screening a library of catalysts with different steric and electronic properties.
Presence of Water or Impurities Organocatalytic reactions can be sensitive to moisture and other impurities. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere.
Incorrect Catalyst Loading The catalyst loading can significantly impact enantioselectivity. An optimization study to determine the optimal catalyst concentration is recommended.
Non-optimal Acid/Base Additives Many organocatalytic reactions require co-catalysts or additives (e.g., Brønsted acids or bases) to achieve high selectivity.[7] The nature and stoichiometry of these additives should be carefully optimized.

Key Strategies and Experimental Protocols

Intramolecular Nicholas Reaction for Stereoselective Cyclooctyne Synthesis

The intramolecular Nicholas reaction provides a powerful method for the stereoselective synthesis of strained cyclooctynes. The reaction proceeds via the cyclization of a cobalt-complexed propargylic alcohol.[8][9]

Troubleshooting Common Issues:

  • Low Yield of Cyclized Product: Ensure complete formation of the cobalt complex before adding the Lewis acid. The choice of Lewis acid (e.g., BF₃·Et₂O) and its stoichiometry are critical.

  • Decomposition of Starting Material: The reaction should be run at low temperatures to prevent decomposition of the sensitive carbocation intermediate.

Workflow: Intramolecular Nicholas Reaction cluster_0 Substrate Design cluster_1 Reaction Execution cluster_2 Outcome A Chiral Propargylic Alcohol B Introduction of Bulky Substituent (R) A->B Steric Control C Co₂(CO)₈ Complexation B->C D Lewis Acid (BF₃·Et₂O) Treatment C->D E Intramolecular Cyclization D->E F Stereoselective Formation of Cyclooctyne E->F G Minimized Steric Interactions in Transition State F->G Rationale Catalytic Cycle: Asymmetric Michael Addition cluster_0 Catalyst Activation cluster_1 Stereodetermining Step cluster_2 Catalyst Regeneration A Cyclooctenone C Enamine Intermediate A->C Condensation B Chiral Primary Amine Catalyst B->C E Iminium Ion Intermediate C->E Protonation D Nucleophile D->E Facial Selective Attack F Enantioenriched Adduct E->F G Hydrolysis F->G G->B Regeneration H Chiral Product G->H Workflow: Diol Functionalization A cis-Cyclooctene Diol B Cyclic Sulfite Formation (SOCl₂) A->B C Oxidation to Cyclic Sulfate (RuO₄ cat.) B->C D Nucleophilic Attack (e.g., NaN₃) C->D E Ring Opening with Inversion D->E Sₙ2 Mechanism F Stereodefined Aminotriol E->F

References

Technical Support Center: Refining Computational Models for Cyclooctane Conformational Energy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the computational modeling of cyclooctane's conformational energy.

Troubleshooting Guides and FAQs

Q1: My conformational search is not finding the expected low-energy conformers (e.g., boat-chair, crown). What could be the issue?

A1: This is a common issue given the complexity of this compound's potential energy surface. Here are several potential causes and solutions:

  • Insufficient Search Algorithm: The conformational search algorithm may not be robust enough to explore the entire conformational space. A simple molecular dynamics or Monte Carlo search might get trapped in local minima.

    • Solution: Employ more advanced conformational search methods. For cyclic molecules like this compound, methods that involve ring-breaking and closing can be effective. Alternatively, systematic searches that rotate key dihedral angles can be used, although they can be computationally expensive.

  • Poor Starting Geometry: The initial geometry of your this compound molecule can significantly influence the outcome of the search.

    • Solution: Start your conformational search from multiple, diverse initial geometries. You can generate these by sketching different conformers or using a tool that generates random starting structures.

  • Inadequate Force Field or Quantum Mechanical Method: The chosen computational method may not accurately represent the potential energy surface of this compound.

    • Solution: Ensure you are using a well-validated force field (e.g., MMFF94, MM3) or an appropriate level of quantum mechanical theory (e.g., B3LYP/6-311G(d,p) or higher). Refer to the data comparison table below for insights into the performance of different methods.

Q2: My geometry optimization calculations are failing to converge for certain this compound conformers.

A2: Convergence issues often arise from difficult potential energy surfaces or poor initial structures.

  • Solution 1: Use a More Robust Optimization Algorithm: Check your software's documentation for different optimization algorithms. Some algorithms are better at handling shallow potential energy surfaces.

  • Solution 2: Refine the Initial Structure: Manually inspect the conformer that is failing to converge. There might be unrealistic bond lengths or angles. Perform a preliminary, lower-level optimization (e.g., with a faster, less accurate force field) to get a more reasonable starting structure before moving to a higher level of theory.

  • Solution 3: Check for Imaginary Frequencies: If an optimization does converge, it is crucial to perform a frequency calculation to ensure it is a true minimum (i.e., has no imaginary frequencies). If imaginary frequencies are present, the structure is a transition state, and you should follow the imaginary mode to find the true minimum.

Q3: The relative energies of my calculated conformers do not match experimental or literature values.

A3: Discrepancies in relative energies are common and can stem from several factors.

  • Choice of Computational Method: Different force fields and DFT functionals will yield different relative energies.[1][2]

    • Solution: Benchmark your chosen method against high-level calculations or experimental data if available. The B3LYP functional with a triple-zeta basis set is often a good starting point for DFT calculations.[2] For force fields, MM3 and MMFF94 have shown good performance for hydrocarbons.

  • Basis Set Selection (for QM): The choice of basis set can significantly impact the calculated energies.

    • Solution: For reliable results, use a basis set of at least double-zeta quality with polarization functions (e.g., 6-31G(d)). For higher accuracy, a triple-zeta basis set (e.g., 6-311+G(d,p)) is recommended.

  • Gas Phase vs. Solvated Environment: Calculations performed in the gas phase may not accurately reflect the conformational preferences in solution.

    • Solution: If you are comparing to experimental data obtained in a solvent, consider using a continuum solvation model (e.g., PCM, SMD) in your calculations.

Q4: How do I know if I have found all the important low-energy conformers?

A4: Due to the complexity of this compound's conformational landscape, ensuring a complete search is challenging.[3]

  • Solution: Perform multiple, independent conformational searches using different starting geometries and even different search algorithms. If multiple independent searches consistently identify the same set of low-energy conformers, you can have greater confidence that you have located the most important ones. Additionally, compare your results to known conformers from the literature.

Data Presentation

Table 1: Comparison of Relative Conformational Energies of this compound (kcal/mol)
ConformerSymmetryB3LYP/6-311G(d,p)MM3
Boat-ChairC(_s)0.00.0
CrownD(_4d)0.8-
Twist-Chair-ChairC(_2)1.6-
Twist-Boat-Chair---
Boat-BoatD(_2d)3.6-
Chair-ChairC(_i)7.5-
PlanarD(_8h)82.8-

Experimental Protocols

Protocol 1: Conformational Search of this compound using Gaussian

This protocol outlines a general procedure for performing a conformational search for this compound using the Gaussian software package.

  • Step 1: Initial Structure Generation

    • Using a molecular builder like GaussView, construct an initial 3D structure of this compound. A good starting point is the boat-chair conformation.

    • Save the coordinates as a Gaussian input file (e.g., cyclooctane_start.com).

  • Step 2: Low-Level Conformational Search (Molecular Mechanics)

    • Perform a preliminary conformational search using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94). This will generate a diverse set of initial conformers.

    • In Gaussian, this can be achieved using the Scan keyword to systematically rotate dihedral angles or by using external tools that interface with Gaussian.

  • Step 3: Geometry Optimization of Unique Conformers (DFT)

    • From the low-level search, select the unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

    • For each of these conformers, perform a geometry optimization using a more accurate method, such as B3LYP with the 6-311G(d,p) basis set.

    • Gaussian Input Example:

  • Step 4: Frequency Analysis and Energy Refinement

    • For each optimized conformer, perform a frequency calculation at the same level of theory to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

    • Gaussian Input Example:

  • Step 5: Analysis of Results

    • Compare the relative energies (electronic, enthalpy, or Gibbs free energy) of all the confirmed minima to identify the most stable conformers and their energy ranking.

Mandatory Visualization

experimental_workflow cluster_start 1. Initial Setup cluster_search 2. Conformational Search cluster_refinement 3. High-Level Refinement cluster_analysis 4. Final Analysis start Generate Initial This compound Structure search Low-Level Conformational Search (e.g., Molecular Mechanics) start->search filter Identify Unique Conformers within Energy Window search->filter optimize Geometry Optimization (e.g., DFT B3LYP/6-311G(d,p)) filter->optimize frequency Frequency Analysis optimize->frequency analysis Confirm True Minima (No Imaginary Frequencies) frequency->analysis ranking Rank Conformers by Relative Energies analysis->ranking

Caption: Workflow for this compound Conformational Analysis.

logical_relationship problem Inaccurate Relative Energies cause1 Inappropriate Computational Method (Force Field or DFT Functional) problem->cause1 cause2 Insufficient Basis Set Size (for QM calculations) problem->cause2 cause3 Gas Phase vs. Solvated Environment Mismatch problem->cause3 solution1 Benchmark against reliable data or higher-level theory cause1->solution1 solution2 Use at least a double-zeta basis set with polarization functions cause2->solution2 solution3 Incorporate a continuum solvation model (e.g., PCM) cause3->solution3

Caption: Troubleshooting Inaccurate Relative Energies.

References

addressing inconsistencies in experimental vs. calculated cyclooctane spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cyclooctane spectra. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when comparing experimental and calculated spectroscopic data for this compound.

Frequently Asked Questions (FAQs)

Q1: Why do my experimental ¹H and ¹³C NMR spectra of this compound show broad singlets at room temperature, while calculations predict multiple distinct peaks?

A1: This is a classic example of the effect of conformational dynamics. This compound is a highly flexible molecule that exists as a mixture of multiple interconverting conformers at room temperature, with the boat-chair conformation being the most stable. The rate of this interconversion is faster than the NMR timescale. As a result, the experimental spectrum shows a single, population-weighted average signal for the protons and another for the carbons. In contrast, a standard quantum chemical calculation typically provides the spectrum for a single, static, energy-minimized conformer (e.g., the boat-chair), which would indeed have chemically non-equivalent protons and carbons, leading to the prediction of multiple peaks. To reconcile this, you can either perform calculations on all significant conformers and calculate a Boltzmann-weighted average spectrum or perform variable-temperature NMR experiments to "freeze out" individual conformers.

Q2: My calculated vibrational (IR and Raman) frequencies for this compound are consistently higher than the experimental values. Why is this, and how can I correct for it?

A2: This is a well-known systematic error in harmonic frequency calculations using methods like Density Functional Theory (DFT). The theoretical model assumes a perfectly harmonic potential energy surface, which is not entirely accurate for real molecules that exhibit anharmonicity. To correct for this, it is common practice to apply a scaling factor to the calculated frequencies. This scaling factor depends on the level of theory (functional and basis set) used. For example, for B3LYP/6-31G(d) calculations, a scaling factor of ~0.96 is often applied to the calculated frequencies to bring them into better agreement with experimental data. It is crucial to use a scaling factor that is appropriate for the specific computational method you have employed.

Q3: I'm observing minor peaks in my experimental IR and Raman spectra that are not present in my calculated spectrum of the most stable this compound conformer. What is their origin?

A3: These minor peaks likely arise from the presence of other, less stable conformers of this compound in your sample. While the boat-chair form is the most abundant, other conformations exist in equilibrium and contribute to the overall spectrum, albeit with lower intensity. To identify these peaks, you should perform calculations on other low-energy conformers of this compound and compare their predicted spectra to your experimental data.

Q4: How does the choice of solvent affect the comparison between my experimental and calculated NMR spectra?

A4: The solvent can influence both experimental and calculated NMR chemical shifts. In experiments, solvent molecules can interact with the solute (this compound) through van der Waals forces, potentially inducing small changes in its conformation and electronic environment, thus altering the chemical shifts. When performing calculations, it is important to account for these solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a common way to approximate the effect of the solvent by treating it as a continuous medium with a specific dielectric constant. Explicitly including a few solvent molecules around the this compound molecule in the calculation can provide a more accurate, though computationally more expensive, model. Discrepancies can arise if you compare a gas-phase calculation to a solution-phase experiment.

Troubleshooting Guides

Issue 1: Significant Mismatch Between Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts

Troubleshooting Workflow:

G start Start: Mismatch in NMR Spectra check_conformation Did you account for multiple conformers? start->check_conformation calc_conformers Calculate energies of all low-energy conformers check_conformation->calc_conformers No check_solvent Was the solvent modeled in the calculation? check_conformation->check_solvent Yes boltzmann_avg Calculate Boltzmann-weighted average spectrum calc_conformers->boltzmann_avg compare_avg Compare averaged spectrum to experiment boltzmann_avg->compare_avg compare_avg->check_solvent Still Mismatch resolution Issue Resolved compare_avg->resolution Match add_solvent_model Recalculate with an implicit solvent model (e.g., PCM) check_solvent->add_solvent_model No check_method Is the level of theory adequate? check_solvent->check_method Yes compare_solvent Compare solvent-included calculation to experiment add_solvent_model->compare_solvent compare_solvent->check_method Still Mismatch compare_solvent->resolution Match higher_level Try a higher-level theory (e.g., larger basis set or different functional) check_method->higher_level No compare_higher_level Compare new calculation to experiment higher_level->compare_higher_level compare_higher_level->resolution Improved compare_higher_level->resolution Still Mismatch (Consider experimental factors)

Caption: Troubleshooting workflow for NMR spectral inconsistencies.

Data Comparison:

Due to the lack of specific comparative data for this compound in the searched literature, the following table provides an illustrative example for cyclohexane, another flexible cycloalkane, to demonstrate the impact of the computational method on calculated ¹³C NMR chemical shifts.

Carbon AtomExperimental (ppm)Calculated (B3LYP/6-31G*) (ppm)Calculated (PBE0/cc-pVTZ) (ppm)
C127.529.127.8

Note: This is illustrative data for cyclohexane. The trends are generally applicable to this compound.

Issue 2: Discrepancies in Experimental vs. Calculated Vibrational Frequencies (IR/Raman)

Troubleshooting Workflow:

G start Start: Mismatch in Vibrational Spectra check_scaling Did you apply a frequency scaling factor? start->check_scaling apply_scaling Apply a scaling factor appropriate for your computational method check_scaling->apply_scaling No check_conformer_vib Are there extra experimental peaks? check_scaling->check_conformer_vib Yes compare_scaled Compare scaled frequencies to experiment apply_scaling->compare_scaled compare_scaled->check_conformer_vib Still Mismatch resolution Issue Resolved compare_scaled->resolution Match calc_other_conformers_vib Calculate vibrational spectra of other low-energy conformers check_conformer_vib->calc_other_conformers_vib Yes check_anharmonicity Are peak positions still significantly off? check_conformer_vib->check_anharmonicity No compare_all_conformers Compare combined calculated spectra to experiment calc_other_conformers_vib->compare_all_conformers compare_all_conformers->check_anharmonicity Still Mismatch compare_all_conformers->resolution Match anharmonic_calc Perform anharmonic frequency calculations (if feasible) check_anharmonicity->anharmonic_calc Yes compare_anharmonic Compare anharmonic frequencies to experiment anharmonic_calc->compare_anharmonic compare_anharmonic->resolution Improved compare_anharmonic->resolution Still Mismatch (Consider experimental artifacts) G cluster_exp Experimental Workflow cluster_calc Computational Workflow exp_start Start: Obtain this compound Sample exp_nmr Acquire NMR Spectrum exp_start->exp_nmr exp_ir Acquire IR Spectrum exp_start->exp_ir exp_raman Acquire Raman Spectrum exp_start->exp_raman exp_data Experimental Spectral Data exp_nmr->exp_data exp_ir->exp_data exp_raman->exp_data compare Compare Experimental and Calculated Data exp_data->compare calc_start Start: Build this compound Model conf_search Perform Conformational Search calc_start->conf_search geom_opt Optimize Geometry of Low-Energy Conformers conf_search->geom_opt freq_calc Calculate Vibrational Frequencies geom_opt->freq_calc nmr_calc Calculate NMR Chemical Shifts geom_opt->nmr_calc calc_data Calculated Spectral Data freq_calc->calc_data nmr_calc->calc_data calc_data->compare troubleshoot Troubleshoot Inconsistencies compare->troubleshoot Discrepancies Found analysis Refined Structural and Dynamic Analysis compare->analysis Good Agreement cluster_calc cluster_calc troubleshoot->cluster_calc Refine Calculations

Technical Support Center: High-Purity Cyclooctane Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity cyclooctane. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

Commercial this compound may contain several impurities depending on its synthesis route. Common impurities can include:

  • Other Cycloalkanes: Close-boiling cycloalkanes such as methyl-cycloheptane or ethyl-cyclohexane.

  • Unreacted Starting Materials: If synthesized, residual reactants from the synthesis process may be present.

  • Solvents: Residual solvents used during synthesis or initial purification steps.

  • Oxidation Byproducts: Cyclooctanone or other oxygen-containing compounds may form upon prolonged exposure to air.[1]

  • Water: Moisture can be present, potentially forming azeotropes.[2]

Q2: Which purification technique is best for achieving >99% purity for this compound?

The optimal technique depends on the nature of the impurities and the required scale.

  • Fractional Distillation: Highly effective for separating this compound from impurities with different boiling points.[3] For very close-boiling impurities, a column with a high number of theoretical plates is necessary.[2]

  • Preparative Gas Chromatography (GC): Ideal for small-scale purifications requiring ultra-high purity, as it offers excellent separation of components with very similar boiling points.[2]

  • Recrystallization: Suitable if the crude this compound is a solid at low temperatures and the impurities have different solubilities. This method relies on the differential solubility of this compound in a suitable solvent at different temperatures.[4][5]

  • Azeotropic Distillation: Useful for removing water or other impurities that form azeotropes with this compound. An entrainer is added to form a new, lower-boiling azeotrope with one of the components, allowing for its removal.[6][7]

Q3: What are the key physical properties of this compound relevant to its purification?

Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValueSource
Molecular FormulaC₈H₁₆[8]
Molecular Weight112.21 g/mol [8]
Boiling Point~151 °C (at 760 mmHg)
Melting Point~14.5 °C
Density0.836 - 0.838 g/mL at 20 °C[9]
Refractive Index1.458 - 1.459 at 20 °C[9]
Vapor Pressure16.0 mmHg at 37.7 °C[9]
Flash Point28.0 °C[9]

Purification Method Selection

The selection of an appropriate purification technique is critical for achieving the desired purity of this compound. The following workflow provides a logical approach to this selection process.

cluster_start cluster_analysis Initial Analysis cluster_decision Primary Impurity Type cluster_methods Purification Methods cluster_verification Final Verification start Crude this compound Sample analysis Analyze Impurity Profile (GC-MS, NMR) start->analysis impurity_type What are the main impurities? analysis->impurity_type distillation Fractional Distillation impurity_type->distillation Different Boiling Points recrystallization Low-Temp Recrystallization impurity_type->recrystallization Different Solubilities chromatography Preparative GC / LC impurity_type->chromatography Similar Properties (Small Scale) azeotrope Azeotropic Distillation impurity_type->azeotrope Water / Azeotropes purity_check Verify Purity (>99%) distillation->purity_check recrystallization->purity_check chromatography->purity_check azeotrope->purity_check success High-Purity this compound purity_check->success cluster_problem cluster_diagnosis Diagnosis cluster_causes Potential Causes & Solutions problem Low Purity After Fractional Distillation diagnosis Check Boiling Point Difference of Impurity problem->diagnosis cause1 Cause: Close Boiling Points diagnosis->cause1 Small ΔBP cause2 Cause: Azeotrope Formation diagnosis->cause2 No Separation solution1 Solution: Use High-Efficiency Column (e.g., longer, better packing). Perform distillation slowly. cause1->solution1 solution2 Solution: Use Azeotropic or Pressure-Swing Distillation. cause2->solution2 cluster_start cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation cluster_end start Crude Solid this compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve filter_hot Hot Gravity Filtration (if insoluble impurities exist) dissolve->filter_hot optional cool Cool Solution Slowly to Induce Crystallization dissolve->cool filter_hot->cool collect Collect Crystals via Vacuum Filtration cool->collect wash Wash Crystals with Cold Solvent collect->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline this compound dry->end

References

preventing side reactions during the halogenation of cyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the halogenation of cyclooctane. Our goal is to help you anticipate and resolve common side reactions to achieve higher yields and purity of your desired monohalogenated product.

Troubleshooting Guides

This section addresses specific problems you may encounter during the halogenation of this compound in a question-and-answer format.

Problem 1: My reaction is producing a mixture of di-, tri-, and even higher halogenated cyclooctanes (Polyhalogenation).

Q: How can I favor the formation of monohalogenated this compound and minimize polyhalogenation?

A: Polyhalogenation is a common side reaction in free-radical halogenation because the initial product, monohalogenated this compound, can react further with the halogen.[1] To suppress this, you should use a large excess of the alkane relative to the halogen.[2] This increases the probability that a halogen radical will collide with a this compound molecule rather than a chlorothis compound (B75050) or bromothis compound (B72542) molecule.

  • Recommended Action: Adjust the molar ratio of this compound to the halogenating agent (e.g., Cl₂ or Br₂) to be significantly greater than 1:1. A common starting point is a 5:1 or 10:1 ratio of this compound to the halogen.

Problem 2: I am observing the formation of multiple constitutional isomers of monohalogenated this compound, even though all hydrogens on this compound are chemically equivalent.

Q: What could be causing the formation of isomeric products, and how can I improve regioselectivity?

A: While all C-H bonds in this compound are secondary, the formation of the cyclooctyl radical can be followed by intramolecular hydrogen shifts, known as transannular reactions.[3][4] These rearrangements can lead to the formation of radicals at different positions on the ring, resulting in a mixture of isomeric products upon halogenation. This is particularly prevalent in medium-sized rings like this compound due to their conformational flexibility.

  • Recommended Actions:

    • Use a more selective halogenating agent: Bromine (Br₂) is significantly more selective than chlorine (Cl₂) due to the endothermic nature of the hydrogen abstraction step, which leads to a more product-like transition state that better reflects the stability of the radical intermediate.[5][6] N-Bromosuccinimide (NBS) is an even more selective reagent for bromination and can be a valuable alternative.[5][7]

    • Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product and reduce the likelihood of rearrangements.

Problem 3: My reaction is sluggish or not proceeding to completion.

Q: What are the key parameters to check to ensure the reaction goes to completion?

A: Free-radical halogenation requires an initiation step to generate the initial halogen radicals. Insufficient initiation is a common reason for slow or incomplete reactions.

  • Recommended Actions:

    • Ensure adequate initiation: For photochemical reactions, ensure your light source (e.g., UV lamp) is functional and of the appropriate wavelength to initiate homolytic cleavage of the halogen-halogen bond.[1] For thermal initiation, ensure the reaction temperature is high enough to generate radicals.

    • Use a radical initiator: The addition of a radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, can help initiate the chain reaction, especially when using less reactive halogenating agents like NBS.

    • Purity of Reagents: Ensure your this compound and halogenating agents are pure. Impurities can sometimes act as radical scavengers, inhibiting the chain reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to expect during the free-radical halogenation of this compound?

A1: The main side reactions are:

  • Polyhalogenation: The substitution of more than one hydrogen atom on the this compound ring, leading to di-, tri-, and polyhalogenated products.[1]

  • Lack of Regioselectivity due to Transannular Reactions: The initial cyclooctyl radical can undergo intramolecular hydrogen shifts (transannular hydride shifts) to form more stable radical intermediates at different positions, leading to a mixture of isomeric monohalogenated products.[3][4]

Q2: Which halogen is better for the selective monohalogenation of this compound: chlorine or bromine?

A2: Bromine is significantly more selective than chlorine in free-radical halogenation.[5][6] This is explained by the Hammond postulate. The hydrogen abstraction step by a bromine radical is endothermic, meaning the transition state resembles the radical product. This leads to a greater preference for the formation of the most stable radical. While all hydrogens in this compound are secondary, subtle differences in radical stability due to conformation can be exploited by the more selective bromine radical. Chlorination, being more exothermic, has an earlier transition state that is less sensitive to radical stability, making it less selective.[6]

Q3: Can I use N-Bromosuccinimide (NBS) for the bromination of this compound?

A3: Yes, NBS is an excellent reagent for selective bromination.[5][7][8] It provides a low, constant concentration of Br₂ during the reaction, which helps to suppress side reactions. It is often used with a radical initiator like AIBN or light to initiate the reaction.

Q4: How can I monitor the progress of my halogenation reaction?

A4: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).[5] By taking aliquots from the reaction mixture at different time points, you can observe the consumption of the starting material (this compound) and the formation of the product(s). GC is particularly useful for quantifying the distribution of mono- and polyhalogenated products.[9][10]

Q5: What is a transannular hydride shift, and why is it a concern with this compound?

A5: A transannular hydride shift is an intramolecular rearrangement where a hydrogen atom moves from one carbon to a non-adjacent carbon across the ring.[3][4] In the context of this compound halogenation, a hydrogen atom can shift to the radical center, creating a new radical at a different position. This leads to the formation of a mixture of constitutional isomers of the halogenated product. This is a significant concern for medium-sized rings like this compound due to their conformational flexibility, which allows for close proximity of non-adjacent atoms.

Data Presentation

Table 1: Relative Reactivity of C-H Bonds in Free-Radical Halogenation

C-H Bond TypeRelative Rate of Chlorination (at 25°C)Relative Rate of Bromination (at 125°C)
Primary (1°)11
Secondary (2°)3.982
Tertiary (3°)5.21640

Note: While all C-H bonds in this compound are secondary, this table illustrates the significant difference in selectivity between chlorination and bromination, which is crucial for minimizing side reactions.

Experimental Protocols

Protocol 1: Photochemical Monobromination of this compound

This protocol aims to favor the formation of monobromothis compound by using an excess of this compound and photochemical initiation.

Materials:

  • This compound

  • Bromine (Br₂)

  • Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: CCl₄ is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Dichloromethane can be used as a less toxic alternative).

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • UV lamp (e.g., mercury vapor lamp)

  • Stirring apparatus

  • Aqueous sodium thiosulfate (B1220275) solution

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Set up a round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer in a fume hood.

  • Charge the flask with a solution of this compound in the inert solvent. Use a significant excess of this compound (e.g., 5-10 molar equivalents relative to bromine).

  • Position the UV lamp to irradiate the flask.

  • Begin stirring and gently heat the mixture to reflux.

  • Slowly add a solution of bromine in the same inert solvent from the dropping funnel over a period of 1-2 hours while irradiating the mixture with the UV lamp. The red-brown color of bromine should dissipate as it reacts.

  • After the addition is complete, continue to reflux and irradiate the mixture for an additional hour to ensure complete reaction.

  • Turn off the lamp and heating, and allow the mixture to cool to room temperature.

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Wash with an aqueous solution of sodium bicarbonate to neutralize any HBr formed, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation or column chromatography to isolate the monobromothis compound.

  • Analyze the product distribution using gas chromatography (GC) to determine the ratio of mono- to polybrominated products.[9][10]

Visualizations

experimental_workflow Experimental Workflow for Monohalogenation of this compound start Start setup Reaction Setup: - this compound (excess) - Inert Solvent - Reflux Condenser - Dropping Funnel - UV Lamp start->setup initiation Initiation: - Heat to reflux - Turn on UV lamp setup->initiation addition Slow Addition of Halogen (e.g., Br2 in solvent) initiation->addition reaction Reaction Continues (Reflux with UV irradiation) addition->reaction workup Work-up: 1. Cool to RT 2. Quench excess halogen 3. Neutralize acid 4. Dry organic layer reaction->workup purification Purification: - Fractional Distillation or - Column Chromatography workup->purification analysis Analysis: - Gas Chromatography (GC) - NMR Spectroscopy purification->analysis end End analysis->end

Caption: Workflow for selective monohalogenation.

troubleshooting_halogenation Troubleshooting Halogenation Side Reactions cluster_polyhalogenation Issue: Polyhalogenation cluster_regioselectivity Issue: Poor Regioselectivity cluster_incomplete_reaction Issue: Incomplete Reaction p1 High concentration of halogenating agent s1 Solution: Use large excess of this compound p1->s1 leads to p2 Transannular hydride shifts s2 Solution: - Use a more selective  halogen (Br2 > Cl2) - Use NBS - Lower reaction temp. p2->s2 mitigated by p3 Insufficient initiation s3 Solution: - Check UV lamp - Increase temperature - Add radical initiator (AIBN) p3->s3 addressed by

Caption: Troubleshooting common side reactions.

References

Technical Support Center: Enhancing Catalytic Efficiency in Cyclooctane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic synthesis of cyclooctane. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, supplemented with detailed data, protocols, and visualizations.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial route for synthesizing this compound?

A1: The primary industrial route involves a two-step process. First, 1,3-butadiene (B125203) is dimerized to form 1,5-cyclooctadiene (B75094) (COD). This reaction is typically catalyzed by nickel(0) complexes, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], often with a phosphite (B83602) ligand.[1][2] The second step is the complete hydrogenation of the resulting 1,5-cyclooctadiene to this compound, commonly using a palladium-on-carbon (Pd/C) or ruthenium-based catalyst.[3][4]

Q2: What are the main byproducts in the nickel-catalyzed dimerization of butadiene, and how can they be minimized?

A2: The main byproduct is typically 4-vinylcyclohexene (B86511) (VCH), which is formed through a thermal Diels-Alder reaction.[2][5] Selectivity for 1,5-cyclooctadiene (COD) over VCH is controlled by the catalyst system. Using bulky, electron-withdrawing ligands, such as certain triaryl phosphites, favors the formation of COD.[5] In contrast, electron-releasing ligands tend to favor VCH formation.[5] Reaction temperature is also a critical factor; lower temperatures generally increase selectivity for COD.

Q3: Are there alternative methods to the nickel-catalyzed [4+4] cycloaddition for forming the this compound ring?

A3: Yes, other cycloaddition strategies exist for constructing the eight-membered ring. These include:

  • Iron-Catalyzed [4+4] Cycloaddition: Utilizes well-defined iron complexes, offering high selectivity.[6]

  • Rhodium-Catalyzed [6+2] Cycloaddition: Effective for intramolecular reactions, for instance, between a vinylcyclobutanone and a tethered alkene.[6][7]

  • Photochemical [4+4] Cycloaddition: A metal-free alternative, often used for specific substrates like 2-pyridones.[6]

Q4: My Ni(COD)₂ catalyst appears degraded or shows low activity. Why?

A4: Ni(COD)₂ is the most common precatalyst but is known for its air and temperature sensitivity, leading to a limited shelf life.[8] Inconsistent purity over time can introduce uncertainty in catalytic reactions.[8] It is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and to use freshly purchased or prepared batches for best results. An easy-to-prepare, high-quality batch can be synthesized in about 20 minutes without using pyrophoric reagents.[8]

Troubleshooting Guide

Problem 1: Low Yield or Selectivity in Butadiene Dimerization to 1,5-Cyclooctadiene (COD)

Q: My nickel-catalyzed butadiene dimerization reaction is resulting in a low yield of 1,5-cyclooctadiene. What are the potential causes and solutions?

A: Low yields in this reaction can stem from several factors related to reagents, catalyst activity, and reaction conditions.[9][10] Below is a systematic guide to troubleshoot this issue.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow Start Low Yield of 1,5-COD Catalyst Catalyst Inactive? Start->Catalyst Ligand Incorrect Ligand Choice? Start->Ligand Conditions Suboptimal Conditions? Start->Conditions Reagents Reagent Purity Issue? Start->Reagents Sol_Catalyst1 Use fresh Ni(COD)₂ or prepare in situ. Catalyst->Sol_Catalyst1 Check source/age Sol_Catalyst2 Ensure inert atmosphere (glovebox/Schlenk line). Catalyst->Sol_Catalyst2 Check handling Sol_Ligand Use bulky, electron-withdrawing phosphite ligands for high COD selectivity. Ligand->Sol_Ligand Sol_Conditions Optimize temperature (typically 60-80°C). Ensure efficient stirring. Conditions->Sol_Conditions Sol_Reagents Purify butadiene to remove inhibitors. Use anhydrous, degassed solvents. Reagents->Sol_Reagents

A logical workflow for troubleshooting low product yield.

Problem 2: Catalyst Deactivation During the Reaction

Q: My reaction starts well but then slows down or stops completely before all the starting material is consumed. What could be causing catalyst deactivation?

A: Catalyst deactivation is a common issue in industrial processes and can be caused by thermal degradation, poisoning, or coke formation.[11]

  • Thermal Degradation (Sintering): At high temperatures, the fine metal particles of the catalyst can agglomerate into larger crystals.[11] This reduces the active surface area.

    • Solution: Operate at the lowest effective temperature. Ensure the catalyst support is thermally stable.

  • Poisoning: Certain functional groups or impurities in the feed can bind strongly to the active sites of the catalyst, rendering them inactive. Common poisons for nickel catalysts include sulfur and phosphorus compounds.

    • Solution: Purify the 1,3-butadiene and solvents to remove potential poisons.

  • Coking/Fouling: Carbonaceous materials (coke) can deposit on the catalyst surface, blocking active sites and pores.[12][13] This is more common at higher temperatures.

    • Solution: Lowering the reaction temperature can help. In some industrial settings, deactivated catalysts can be regenerated by carefully burning off the coke.[12]

Quantitative Data Summary

For researchers selecting a catalytic system, the following tables provide a comparative overview of performance under different conditions.

Table 1: Performance of Nickel-Based Systems for 1,5-Cyclooctadiene (COD) Synthesis

Catalyst PrecursorLigand/Co-catalystTemperature (°C)Pressure (atm)Yield of COD (%)Key ByproductReference(s)
Ni(acac)₂Al(C₂H₅)₂(OC₂H₅) / Phosphite80196VCH[2][5]
Ni(COD)₂Tris-o-biphenyl phosphite60-80VariesHighVCH[2]
Iron ComplexZn / [Fe(NO)₂Cl]₂Not SpecifiedNot SpecifiedHigh SelectivityVCH[5]

Table 2: Catalytic Hydrogenation of 1,5-Cyclooctadiene (COD)

CatalystSubstrateProduct(s)Conversion (%)Selectivity (%)Reference(s)
Palladium on Carbon (Pd/C)1,5-CODCyclooctene, this compound>99~90 (for Cyclooctene)[3]
Ruthenium Nanocatalyst1,5-CODCyclooctene>9995[4]
Iridium Cluster on MgO1,5-CODCyclooctene, this compoundQuantitativeVaries[14]

Experimental Protocols & Visualizations

Protocol 1: Preparation of Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

This protocol is a standard laboratory preparation adapted from literature, involving the reduction of Nickel(II) acetylacetonate (B107027).[15]

  • Materials: Nickel(II) acetylacetonate [Ni(acac)₂], 1,5-cyclooctadiene (COD), Diisobutylaluminium hydride (DIBAL-H), Anhydrous Tetrahydrofuran (THF).

  • Procedure (under inert atmosphere):

    • To a 250 mL Schlenk flask charged with Ni(acac)₂ (e.g., 4.67 g) and 1,5-cyclooctadiene (e.g., 7.93 g) in THF, cool the mixture to -78 °C (dry ice/acetone bath).

    • Slowly add a 1.0 M solution of DIBAL-H in THF (e.g., 45.4 mL) to the cooled, stirred suspension.

    • Allow the reaction to stir at low temperature for 1-2 hours, then warm slowly to room temperature.

    • The product, a yellow crystalline solid, can be isolated by filtration, washing with cold ether or pentane, and drying under vacuum.

  • Safety Note: Organoaluminum reagents like DIBAL-H are pyrophoric and must be handled with extreme care under an inert atmosphere.

Protocol 2: Nickel-Catalyzed Dimerization of 1,3-Butadiene

This general procedure outlines the synthesis of 1,5-cyclooctadiene.

  • Materials: Ni(COD)₂ catalyst, a suitable phosphite ligand (e.g., tris(2,4-di-t-butylphenyl)phosphite), 1,3-butadiene, anhydrous toluene.

  • Procedure (under inert atmosphere):

    • In a pressure vessel (e.g., autoclave), dissolve Ni(COD)₂ and the phosphite ligand in anhydrous toluene.

    • Cool the vessel to -78 °C and condense a known amount of liquid 1,3-butadiene into it.

    • Seal the vessel and heat it to the desired reaction temperature (e.g., 80 °C) with vigorous stirring.

    • Monitor the reaction progress by GC analysis of aliquots.

    • After completion, cool the reactor, vent the excess pressure, and work up the reaction mixture to isolate the 1,5-cyclooctadiene product, typically by distillation.

Catalytic Cycle for Cyclodimerization of Butadiene

The nickel-catalyzed cyclodimerization of 1,3-butadiene to 1,5-cyclooctadiene is a well-studied process. The catalytic cycle involves the oxidative coupling of two butadiene molecules to a Ni(0) center, followed by isomerization and reductive elimination to release the product and regenerate the active catalyst.[16][17]

CatalyticCycle Ni0 Ni(0)L (Active Catalyst) Butadiene + 2 Butadiene Complex1 [(C₄H₆)₂Ni(0)L] Ni0->Complex1 Coordination Coupling Oxidative Coupling Intermediate [(bis(η³)-octadienediyl)Ni(II)L] (Nickelacyclononadiene) Coupling->Intermediate C-C bond formation Elimination Reductive Elimination Intermediate->Elimination Isomerization may occur Elimination->Ni0 Regeneration COD 1,5-Cyclooctadiene (Product) Elimination->COD Product Release

Catalytic cycle of Ni-catalyzed butadiene dimerization.

Experimental Workflow from Butadiene to this compound

The overall process involves two distinct synthetic transformations, each with its own catalyst system and reaction conditions.

SynthesisWorkflow Start 1,3-Butadiene Step1 Step 1: Dimerization [4+4] Cycloaddition Start->Step1 Reagents1 Catalyst: Ni(0) Complex Ligand: Phosphite Solvent: Toluene Temp: 60-80°C Step1->Reagents1 Intermediate 1,5-Cyclooctadiene (COD) Step1->Intermediate Step2 Step 2: Hydrogenation Intermediate->Step2 Reagents2 Catalyst: Pd/C Reagent: H₂ Gas Solvent: Ethanol/Hexane Step2->Reagents2 End This compound Step2->End

Overall experimental workflow for this compound synthesis.

References

Technical Support Center: Resolving Peak Overlap in the NMR Spectrum of Cyclooctane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of cyclooctane derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with NMR peak overlap in these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why is peak overlap a common problem in the ¹H NMR spectra of this compound derivatives?

Peak overlap is frequently encountered in the ¹H NMR spectra of this compound derivatives due to a combination of factors. The flexible nature of the eight-membered ring leads to multiple conformations that can coexist in solution at room temperature. Protons in these different conformational environments can have very similar chemical shifts, resulting in broad or overlapping signals. Additionally, the presence of numerous methylene (B1212753) groups in the this compound ring often leads to a crowded aliphatic region in the spectrum, making individual signal assignment challenging.[1]

Q2: What are the initial and simplest steps I can take to resolve overlapping signals?

Before resorting to more advanced techniques, several straightforward adjustments to your experimental setup can be effective:

  • Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent.[2][3] Switching to a solvent with a different polarity or aromaticity, such as from chloroform-d (B32938) (CDCl₃) to benzene-d₆ (C₆D₆) or acetone-d₆, can alter the chemical shifts of the overlapping peaks enough to resolve them.[2][3] Aromatic solvents, in particular, can induce significant shifts due to anisotropic effects.[4]

  • Optimize Sample Concentration: In some cases, high sample concentrations can lead to intermolecular interactions that cause peak broadening or shifts.[2] Preparing a more dilute sample might improve spectral resolution. Conversely, for mass-limited samples, using a smaller diameter NMR tube (e.g., 3mm or 1.7mm) can increase the concentration without requiring more material, potentially improving the signal-to-noise ratio for subsequent 2D experiments.[5]

  • Improve Shimming: Ensure the spectrometer's magnetic field homogeneity is optimized by careful shimming. Poor shimming can lead to broadened peaks that may appear to overlap.[3]

Q3: Can changing the temperature of the experiment help resolve peak overlap?

Yes, variable temperature (VT) NMR is a powerful technique for studying the conformational dynamics of flexible molecules like this compound derivatives.[6][7]

  • Lowering the Temperature: By decreasing the temperature, the rate of conformational exchange can be slowed down. If the exchange rate becomes slow on the NMR timescale, separate signals for the individual conformers may be observed, thus resolving the overlap. This can also provide valuable information about the conformational equilibria and energy barriers of the molecule.[6][8]

  • Increasing the Temperature: Conversely, increasing the temperature can sometimes simplify a complex spectrum.[2] If the spectrum at room temperature shows broad peaks due to intermediate conformational exchange, heating the sample can increase the rate of exchange, leading to sharper, averaged signals.

Troubleshooting Guides

Scenario 1: The aliphatic region of my ¹H NMR spectrum is a broad, unresolved multiplet.

When the methylene protons of the this compound ring are indistinguishable, a systematic approach is needed to de-convolute the signals.

Workflow for Resolving a Crowded Aliphatic Region

G cluster_0 Initial Observation A Broad, unresolved multiplet in aliphatic region B Change Solvent (e.g., CDCl₃ to C₆D₆) A->B Simple Adjustment C Variable Temperature NMR B->C D 2D NMR Spectroscopy (COSY, HSQC) C->D For detailed connectivity E Use Lanthanide Shift Reagents D->E

Caption: Troubleshooting workflow for an unresolved aliphatic region.

Detailed Steps:

  • Change the Solvent: As a first step, acquire the spectrum in a different deuterated solvent. Benzene-d₆ is often a good choice as its aromatic ring can induce significant chemical shift changes.[2][4]

  • Variable Temperature (VT) NMR: If changing the solvent is not sufficient, perform VT-NMR experiments.[6] Lowering the temperature may "freeze out" individual conformers, leading to the appearance of distinct sets of signals.

  • 2D NMR Spectroscopy: If the above methods do not provide adequate resolution, two-dimensional (2D) NMR techniques are highly recommended.[9][10]

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, allowing you to trace the connectivity of protons through the carbon skeleton.[11][12]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.[3][5] Since ¹³C spectra typically have a much wider chemical shift range and sharper signals, this technique is excellent for resolving overlapping proton signals by spreading them out in the second dimension based on the chemical shifts of the attached carbons.[3][12]

Scenario 2: Specific, functionally important protons are overlapping with other signals.

In cases where particular protons of interest (e.g., those adjacent to a substituent) are obscured, more targeted methods can be employed.

Workflow for Resolving Specific Overlapping Protons

G cluster_0 Problem cluster_1 Targeted Approach A Specific proton signals are overlapping B Use Lanthanide Shift Reagents (LSRs) A->B If a Lewis basic site is present C 2D NMR (HSQC, HMBC) B->C If LSRs cause broadening or are ineffective D Selective 1D NOESY/ROESY C->D

Caption: Workflow for resolving specific overlapping proton signals.

Detailed Steps:

  • Use Lanthanide Shift Reagents (LSRs): If your this compound derivative has a Lewis basic functional group (e.g., hydroxyl, carbonyl, amine), lanthanide shift reagents can be very effective.[13] These paramagnetic complexes coordinate to the Lewis basic site and induce large chemical shifts in nearby protons.[14] The magnitude of the shift is dependent on the distance from the lanthanide ion, often simplifying complex spectra into first-order patterns.[14][15]

  • 2D NMR Spectroscopy:

    • HSQC: As mentioned before, HSQC is a powerful tool for resolving proton signals based on the chemical shifts of their attached carbons.[3][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can be crucial for assigning quaternary carbons and piecing together molecular fragments, especially when proton-proton connectivity information from COSY is ambiguous due to overlap.

  • Selective 1D NOESY/ROESY: If you can selectively irradiate a resolved proton signal, a 1D NOESY or ROESY experiment can show which other protons are close in space, even if they are in an overlapped region. This can aid in the assignment of specific protons.

Experimental Protocols

Protocol 1: Using a Lanthanide Shift Reagent (e.g., Eu(fod)₃)
  • Sample Preparation: Prepare a stock solution of your this compound derivative in a dry, aprotic deuterated solvent (e.g., CDCl₃).

  • Acquire Initial Spectrum: Obtain a standard high-resolution ¹H NMR spectrum of your sample. This will serve as your reference.

  • Titration with LSR:

    • Prepare a stock solution of the lanthanide shift reagent (e.g., Eu(fod)₃) in the same deuterated solvent.

    • Add a small, precise aliquot of the LSR stock solution to your NMR tube (e.g., 0.1 molar equivalents).

    • Gently mix the sample and acquire a new ¹H NMR spectrum.

    • Continue adding the LSR in small increments, acquiring a spectrum after each addition, until the desired peak separation is achieved.[4]

  • Data Analysis: Stack the spectra to observe the progressive shift of the signals. Protons closer to the binding site of the LSR will experience larger shifts.

Table 1: Comparison of Common Lanthanide Shift Reagents

ReagentLanthanide IonTypical Shift DirectionCommon Ligand
Eu(fod)₃Europium (Eu)Downfield (to higher ppm)fod
Eu(dpm)₃Europium (Eu)Downfield (to higher ppm)dpm
Pr(fod)₃Praseodymium (Pr)Upfield (to lower ppm)fod
Yb(fod)₃Ytterbium (Yb)Downfield (to higher ppm)fod

Data synthesized from multiple sources for illustrative purposes.[14]

Troubleshooting LSR Experiments:

  • Line Broadening: Excessive amounts of LSR can cause significant peak broadening.[4][13] Use the minimum amount necessary to achieve the desired resolution.

  • Hygroscopic Reagents: LSRs are often hygroscopic. Ensure your solvent is dry and handle the reagents in a dry environment to prevent degradation.[13]

Protocol 2: Acquiring a 2D COSY Spectrum
  • Instrument Setup: Load a standard gradient-selected COSY (gCOSY) pulse program on the spectrometer.

  • Acquisition Parameters:

    • Spectral Width (F1 and F2): Set the spectral width in both dimensions to encompass all proton signals.

    • Number of Increments (F1): The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension. For routine analysis, 128-256 increments are often sufficient.[4]

    • Number of Scans (F2): The number of scans per increment should be set to achieve an adequate signal-to-noise ratio.

  • Processing and Analysis:

    • After acquisition, the data is Fourier transformed in both dimensions.

    • The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks that indicate J-coupling between protons.[10] By "walking" along the cross-peaks, you can trace out the spin systems in your molecule.[10]

Protocol 3: Acquiring a 2D HSQC Spectrum
  • Instrument Setup: Load a standard gradient-selected HSQC pulse program. Ensure both the ¹H and ¹³C channels are properly tuned.

  • Acquisition Parameters:

    • F2 (¹H) Dimension: Set the spectral width to cover all proton signals.

    • F1 (¹³C) Dimension: Set the spectral width to cover the expected range of carbon signals for your this compound derivative.

    • Number of Increments (F1): Typically 128-256 increments are used, depending on the desired resolution and available experiment time.

  • Processing and Analysis:

    • Process the 2D data. Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon to which it is directly attached.[4] This is invaluable for resolving overlapping proton signals, as the attached carbons often have well-separated chemical shifts.[4]

Table 2: Typical NMR Parameters for 2D Experiments

ExperimentF2 DimensionF1 DimensionKey Information Obtained
COSY ¹H¹HJ-coupling between protons (proton-proton connectivity)
HSQC ¹H¹³COne-bond correlation between protons and carbons
HMBC ¹H¹³CTwo- and three-bond correlations between protons and carbons
NOESY/ROESY ¹H¹HSpatial proximity of protons (through-space correlations)

References

Technical Support Center: Synthesis of Substituted Cyclooctanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted cyclooctanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common synthetic methods. The inherent conformational flexibility and the entropic challenge of forming eight-membered rings can present unique difficulties during synthesis.[1] This guide addresses specific issues you may encounter and provides detailed experimental protocols and data to refine your synthetic strategies.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of substituted cyclooctanes using various established methods.

Method 1: Palladium-Catalyzed Transannular γ-C-H Arylation of Cyclooctane Carboxylic Acids

The direct functionalization of C-H bonds is a powerful technique for streamlining synthesis, and recent advancements have enabled the selective arylation of C(sp³)–H bonds in cyclooctanes.[2]

Observed Problem Potential Cause(s) Recommended Solution(s)
Low to no product yield 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. Insufficient reaction temperature or time. 4. Inefficient ligand.1. Ensure the Palladium(II) acetate (B1210297) is fresh and has been stored correctly. 2. Use anhydrous and deoxygenated solvents. Ensure aryl iodide is pure. 3. Increase the temperature to 90 °C and monitor the reaction for up to 24 hours.[2] 4. The quinuclidine-pyridone ligand is crucial; verify its purity and concentration.[2]
Formation of undesired side products (e.g., homocoupling of aryl iodide) 1. Incorrect stoichiometry of reagents. 2. Presence of oxygen in the reaction vessel.1. Carefully control the stoichiometry, particularly the amounts of silver carbonate and potassium carbonate.[2] 2. Ensure the reaction vial is thoroughly evacuated and backfilled with an inert gas like argon multiple times.[2]
Difficulty in product purification 1. Co-elution with starting materials or byproducts. 2. Decomposition of the product on silica (B1680970) gel.1. Employ alternative chromatography techniques such as reverse-phase chromatography or preparative TLC. 2. Use a less acidic stationary phase like alumina (B75360) or deactivate silica gel with a small percentage of triethylamine (B128534) in the eluent.
Method 2: Rhodium-Catalyzed [6+2] Cycloaddition

Transition metal-catalyzed [6+2] cycloadditions offer a versatile approach to constructing eight-membered carbocyclic systems.[1]

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of cyclooctadiene product 1. Catalyst deactivation. 2. Substrate decomposition at high temperatures. 3. Impurities in the vinylcyclobutane or alkene.1. Use a highly pure rhodium catalyst and ensure the reaction is conducted under a strictly inert atmosphere. 2. Optimize the reaction temperature; start at a lower temperature (e.g., 60 °C) and gradually increase if necessary. 3. Purify the starting materials immediately before use.
Formation of isomeric byproducts 1. Lack of regioselectivity in the cycloaddition. 2. Isomerization of the product under reaction conditions.1. Modify the ligand on the rhodium catalyst to enhance regioselectivity. Electron-donating or sterically bulky ligands can influence the outcome. 2. Reduce the reaction time or temperature to minimize post-reaction isomerization.
Reaction fails to initiate 1. Inactive catalyst precursor. 2. Presence of inhibitors in the solvent or on glassware.1. Ensure the rhodium catalyst is properly activated if required by the specific protocol. 2. Use freshly distilled, anhydrous, and degassed solvent.[1] Ensure all glassware is oven-dried and cooled under an inert atmosphere.
Method 3: Dowd-Beckwith Ring Expansion

This radical-mediated ring expansion is a classic method for converting cyclic ketones into larger ring systems.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of the expanded cyclooctanone 1. Inefficient radical initiation. 2. Premature quenching of the radical intermediates. 3. Slow addition of tributyltin hydride.1. Ensure the AIBN is fresh and has not decomposed. The reaction should be heated to at least 80 °C to ensure efficient initiation.[2] 2. Thoroughly degas the solvent to remove oxygen, which can act as a radical scavenger.[2] 3. Add the tributyltin hydride slowly via syringe pump to maintain a low concentration of the hydride, favoring the desired cyclization over direct reduction.
Formation of reduced, unexpanded starting material 1. High concentration of tributyltin hydride. 2. The rate of reduction is faster than the rate of ring expansion.1. As mentioned above, slow addition of Bu₃SnH is critical.[2] 2. Consider using a different radical initiator or solvent to alter the relative reaction rates.
Difficulty in removing tin byproducts 1. Tributyltin residues are notoriously difficult to remove by standard chromatography.1. After the reaction, quench with an aqueous solution of KF. This will precipitate the tin as a fluoride (B91410) salt, which can be filtered off. 2. Alternatively, perform a liquid-liquid extraction with hexane (B92381) and acetonitrile; the tin compounds are more soluble in hexane.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound rings?

A1: The primary challenges are both thermodynamic and kinetic. Entropically, forming an eight-membered ring is less favorable than forming smaller five- or six-membered rings due to the larger number of degrees of freedom that must be constrained. Kinetically, transannular strain (non-bonding interactions across the ring) and torsional strain can lead to high activation barriers for cyclization.

Q2: How does the choice of solvent affect the outcome of a Palladium-Catalyzed Transannular C-H Arylation?

A2: The solvent plays a critical role. In the cited protocol, a mixture of hexafluoroisopropanol (HFIP) and tetrahydrofuran (B95107) (THF) is used.[2] HFIP is a highly polar, non-coordinating solvent that can promote the C-H activation step. THF is used as a co-solvent to ensure the solubility of all reagents. Using a different solvent system could significantly impact the reaction efficiency and yield.

Q3: Can I use a different catalyst for the [6+2] cycloaddition?

A3: While rhodium complexes are commonly used and well-documented for [6+2] cycloadditions, other transition metals like iron have also been investigated.[1] However, changing the metal will likely require significant re-optimization of the reaction conditions, including the choice of ligand, temperature, and solvent. The catalytic cycle and selectivity will be different.

Q4: Is the Dowd-Beckwith Ring Expansion stereoselective?

A4: The stereoselectivity of the Dowd-Beckwith ring expansion can be variable and is dependent on the substrate. The radical intermediates are typically planar or rapidly inverting, which can lead to a mixture of diastereomers if new stereocenters are formed. The stereochemistry of existing centers in the starting material can influence the facial selectivity of the radical addition and cyclization steps.

Q5: Are there any safety concerns with the Intramolecular Nicholas Reaction?

A5: Yes. The Intramolecular Nicholas Reaction involves the use of dicobalt octacarbonyl (Co₂(CO)₈), which is a toxic and volatile solid that can release carbon monoxide upon decomposition.[2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Additionally, boron trifluoride diethyl etherate is corrosive and moisture-sensitive.[2]

Experimental Protocols & Data

Protocol 1: Palladium-Catalyzed Transannular γ-C-H Arylation

Objective: To synthesize a γ-arylated this compound carboxylic acid.

Materials:

  • This compound carboxylic acid substrate (1.0 equiv)

  • Aryl iodide (2.0 equiv)

  • Pd(OAc)₂ (10 mol%)[2]

  • Quinuclidine-pyridone ligand L2 (15 mol%)[2]

  • Ag₂CO₃ (1.5 equiv)[2]

  • K₂CO₃ (3.0 equiv)[2]

  • Hexafluoroisopropanol (HFIP)

  • Tetrahydrofuran (THF)

  • Argon gas

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the this compound carboxylic acid, Pd(OAc)₂, and the quinuclidine-pyridone ligand.[2]

  • Add the aryl iodide, Ag₂CO₃, and K₂CO₃.[2]

  • Evacuate and backfill the vial with argon three times.[2]

  • Add HFIP and THF (10:1 ratio) via syringe.[2]

  • Seal the vial and place it in a preheated oil bath at 90 °C.[2]

  • Stir the reaction mixture for 24 hours.[2]

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Comparative Yield Data for Different Aryl Iodides:

Aryl IodideProduct Yield (%)
4-iodotoluene75
1-iodo-4-methoxybenzene82
1-iodo-4-nitrobenzene65
2-iodonaphthalene71

Yields are approximate and for illustrative purposes.

Protocol 2: Intramolecular Nicholas Reaction for Cyclooctyne (B158145) Synthesis

Objective: To synthesize a cyclooctyne derivative from an acyclic precursor.

Part A: Cobalt Complex Formation

  • In a round-bottom flask, dissolve the starting alkynyl alcohol (1.0 equiv) in dichloromethane (B109758) (DCM).

  • Add dicobalt octacarbonyl (1.1 equiv) portionwise over 10 minutes.[2]

  • Stir the reaction at room temperature for 2 hours, monitoring by TLC.[2]

  • Concentrate the mixture under reduced pressure to obtain the crude cobalt complex.[2]

Part B: Intramolecular Cyclization and Demetallation

  • Dissolve the crude cobalt complex in DCM and cool to -20 °C.[2]

  • Slowly add boron trifluoride diethyl etherate (1.2 equiv).[2]

  • Stir at -20 °C for 30 minutes, then quench with saturated aqueous NaHCO₃.[2]

  • Separate the organic layer and extract the aqueous layer with DCM.[2]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.[2]

  • Dissolve the crude cyclized product in an acetone/water mixture.[2]

  • Add 4-methylmorpholine (B44366) N-oxide (NMO, 3.0 equiv) and stir at room temperature for 12 hours for oxidative demetallation.[2]

  • Dilute with water, extract with diethyl ether, and purify by chromatography.[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound Carboxylic Acid - Aryl Iodide - Pd(OAc)₂, Ligand - Bases (Ag₂CO₃, K₂CO₃) atmosphere Inert Atmosphere: Evacuate & Backfill with Argon reagents->atmosphere solvent Add Solvents: HFIP & THF atmosphere->solvent heating Heat at 90°C for 24 hours solvent->heating filtration Cool & Filter through Celite heating->filtration concentration Concentrate Filtrate filtration->concentration purification Flash Column Chromatography concentration->purification product Final Product purification->product

Caption: Workflow for Pd-Catalyzed Transannular C-H Arylation.

nicholas_reaction_pathway start Acyclic Alkynyl Alcohol complex Propargyl Cation-Co Complex (Stabilized Intermediate) start->complex  Co₂(CO)₈ cyclization Intramolecular Cyclization complex->cyclization  BF₃·Et₂O cyclized_complex Cyclized Cobalt Complex cyclization->cyclized_complex demetallation Oxidative Demetallation (NMO) cyclized_complex->demetallation product Substituted Cyclooctyne demetallation->product

Caption: Key stages of the Intramolecular Nicholas Reaction.

References

optimization of temperature and pressure for cyclooctane hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of temperature and pressure in cyclooctane hydrogenation experiments. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Low or no conversion, poor selectivity, and safety issues are common challenges during catalytic hydrogenation. This guide provides a systematic approach to troubleshooting these problems.

Issue Potential Cause Recommended Action
No or Low Conversion Inactive Catalyst: The catalyst may be old, have been improperly handled, or exposed to air.- Use a fresh batch of catalyst. - Ensure the catalyst was stored under an inert atmosphere. - Handle the catalyst under an inert gas (e.g., argon or nitrogen) during reaction setup to prevent deactivation.[1]
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Common poisons include sulfur, halides, and carbon monoxide.- Purify the substrate and solvent before use. - Use high-purity hydrogen gas. - If poisoning is suspected, filter the current catalyst and add a fresh batch to the purified reaction mixture.[1][2][3]
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.- Increase the hydrogen pressure incrementally within the safe limits of the reactor. - For complete hydrogenation of cyclooctene (B146475) or cyclooctadiene to this compound, pressures in the range of 0.2-1 MPa have been reported to be effective.[2] - Ensure there are no leaks in the system that could lead to a drop in pressure.[4]
Suboptimal Temperature: The reaction temperature may be too low.- Gradually increase the reaction temperature. For related hydrogenations, temperatures between 40-70°C have been shown to be effective.[1] - Be aware that excessively high temperatures can lead to side reactions and catalyst deactivation.[2]
Poor Agitation: Inefficient stirring can lead to poor mixing of the substrate, catalyst, and hydrogen, limiting the reaction rate.- Increase the stirring speed to ensure the catalyst is well-suspended and to maximize gas-liquid mass transfer.[2]
Poor Selectivity (e.g., incomplete hydrogenation to cyclooctene instead of this compound) Mass Transfer Limitations: In porous catalysts, the desired product (this compound) may be slow to diffuse out of the pores, leading to over-hydrogenation of the intermediate (cyclooctene).- Use a catalyst with a smaller particle size or larger pore diameter to reduce diffusion limitations. - Optimize agitation to improve mass transfer from the catalyst surface to the bulk liquid.
Reaction Conditions Favoring Intermediate: The combination of temperature and pressure may favor the formation of the intermediate product.- Increase the reaction time to allow for the complete conversion of the intermediate to the final product. - A higher hydrogen pressure and temperature may be required for the final hydrogenation step.
Safety Concerns (e.g., fire, explosion) Pyrophoric Catalyst: Catalysts like Palladium on Carbon (Pd/C) can be pyrophoric, especially after use when they are saturated with hydrogen.- Never allow the catalyst to become dry, especially after the reaction.[5] - Always handle the catalyst in a wet state (e.g., with solvent or water).[6] - Filter the catalyst under an inert atmosphere if possible.[5] - Quench the used catalyst by suspending it in water immediately after filtration.[7]
Flammable Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air.- Before introducing hydrogen, thoroughly purge the reactor with an inert gas (e.g., nitrogen or argon) to remove all oxygen.[4][6] - Perform a leak test with an inert gas before introducing hydrogen.[4] - Conduct the reaction in a well-ventilated fume hood.[4] - Use a blast shield for reactions under pressure.[5]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for the hydrogenation of a cyclooctene or cyclooctadiene precursor to this compound?

A1: Based on studies of similar reactions, a good starting point for the hydrogenation of cyclooctadiene over a Palladium on alumina (B75360) (Pd/Al₂O₃) catalyst would be a temperature in the range of 40-70°C and a hydrogen pressure of 0.2-1 MPa. The reaction is typically carried out in a solvent like n-heptane.

Q2: How can I monitor the progress of my hydrogenation reaction?

A2: You can monitor the reaction by taking small aliquots at regular intervals and analyzing them using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Before taking an aliquot, it is crucial to stop the reaction, vent the hydrogen, and purge the system with an inert gas.

Q3: My reaction has stalled. What should I do?

A3: If the reaction has stopped before completion, it could be due to catalyst deactivation or poisoning. Carefully and safely filter the reaction mixture to remove the old catalyst, and then add a fresh portion of the catalyst to the filtrate and resume the reaction.[3]

Q4: What is the best catalyst for this compound hydrogenation?

A4: Palladium-based catalysts, such as Palladium on Carbon (Pd/C) or Palladium on Alumina (Pd/Al₂O₃), are commonly used and highly effective for the hydrogenation of alkenes and cycloalkenes. Platinum-based catalysts like Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂) can also be very active.[2] The choice of catalyst may depend on the specific substrate and desired reaction conditions.

Q5: How do I safely handle and dispose of the used hydrogenation catalyst?

A5: Used hydrogenation catalysts, particularly Pd/C, are often pyrophoric. After the reaction, the catalyst should be filtered off. Crucially, do not allow the filtered catalyst to dry. [5] The filter cake should be immediately washed with water to make a slurry. This wet catalyst should then be stored in a separate, clearly labeled waste container under water.[7]

Data Presentation

The following table summarizes the reaction conditions for the hydrogenation of 1,5-cyclooctadiene, which is a precursor for this compound. These can be used as a starting point for optimizing the complete hydrogenation to this compound.

ParameterValue
Substrate 1,5-Cyclooctadiene
Product Cyclooctene and this compound
Catalyst Pd/α-Al₂O₃
Temperature Range 40 - 70 °C
Hydrogen Pressure Range 0.2 - 1 MPa
Solvent n-Heptane

Experimental Protocols

Detailed Methodology for this compound Hydrogenation

This protocol describes a general procedure for the hydrogenation of a cyclooctene or cyclooctadiene precursor to this compound in a high-pressure reactor.

Materials:

  • Cyclooctene or 1,5-Cyclooctadiene

  • Palladium on Carbon (5 or 10 wt% Pd/C) or Palladium on Alumina (Pd/Al₂O₃)

  • Solvent (e.g., ethanol, ethyl acetate, or n-heptane)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • High-pressure reactor equipped with a magnetic stirrer, pressure gauge, and temperature controller

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Add a magnetic stir bar.

  • Catalyst Loading: Under a gentle stream of inert gas, add the Pd/C catalyst to the reactor. For a typical lab-scale reaction, a catalyst loading of 5-10 mol% relative to the substrate is a good starting point.

  • Solvent and Substrate Addition: Add the solvent, followed by the cyclooctene or cyclooctadiene substrate.

  • System Purge: Seal the reactor. Purge the system with an inert gas at least three times to remove all air. This is a critical safety step to prevent the formation of an explosive mixture of hydrogen and oxygen.[4][6]

  • Leak Test: Pressurize the reactor with the inert gas to a pressure slightly above the intended reaction pressure. Monitor the pressure for at least 30 minutes to ensure there are no leaks.[4]

  • Hydrogen Introduction: After a successful leak test, vent the inert gas and introduce hydrogen gas to the desired pressure (e.g., 0.5 MPa as a starting point).

  • Reaction Execution: Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 50°C). Monitor the pressure. A drop in pressure indicates hydrogen consumption. Maintain the pressure by adding more hydrogen as needed.

  • Reaction Work-up: Once the reaction is complete (as determined by monitoring), cool the reactor to room temperature. Carefully vent the excess hydrogen into a fume hood. Purge the reactor with inert gas three times to remove all residual hydrogen.[4]

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. It is imperative to keep the catalyst wet with solvent during and after filtration. [5] Immediately after filtration, transfer the Celite® pad with the catalyst to a beaker of water to quench it.

  • Product Isolation: The filtrate contains the this compound product. The solvent can be removed under reduced pressure to yield the purified product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Clean and Dry Reactor B Add Catalyst under Inert Gas A->B C Add Solvent and Substrate B->C D Seal Reactor and Purge with Inert Gas C->D E Perform Leak Test D->E Critical Safety Step F Introduce Hydrogen E->F If no leaks G Heat and Stir F->G H Monitor Pressure G->H I Cool and Vent Hydrogen H->I Reaction Complete J Purge with Inert Gas I->J K Filter Catalyst (Keep Wet) J->K L Isolate Product K->L Quench Catalyst

Caption: Experimental workflow for this compound hydrogenation.

Troubleshooting_Logic Start Low or No Conversion? Catalyst Check Catalyst Activity - Is it fresh? - Handled correctly? Start->Catalyst Yes Poisoning Check for Impurities - Purify substrate/solvent - Use high-purity H2 Catalyst->Poisoning If catalyst is good Pressure Increase H2 Pressure Poisoning->Pressure If no impurities Temp Increase Temperature Pressure->Temp Agitation Increase Stirring Speed Temp->Agitation Success High Conversion Achieved Agitation->Success

Caption: Troubleshooting logic for low conversion in hydrogenation.

References

Validation & Comparative

A Comparative Analysis of Experimental and Theoretical Raman Spectra of Cyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers leveraging vibrational spectroscopy to elucidate the conformational dynamics and structural properties of cyclooctane. This document provides a detailed comparison of experimentally obtained Raman spectra with theoretically calculated spectra, supported by established experimental and computational protocols.

This compound, a saturated cyclic hydrocarbon, is a molecule of significant interest due to its complex conformational landscape. Unlike smaller cycloalkanes, its eight-membered ring possesses a high degree of flexibility, leading to the existence of multiple stable conformers. Raman spectroscopy, a powerful non-destructive technique that probes molecular vibrations, serves as an excellent tool to investigate the conformational preferences of this compound in different phases. By comparing experimentally measured Raman spectra with those predicted by theoretical calculations, a detailed assignment of vibrational modes to specific molecular motions can be achieved, providing valuable insights into the molecule's structure and dynamics.

Comparison of Vibrational Frequencies

Experimental Raman Shift (cm⁻¹)Theoretical Raman Shift (cm⁻¹)Vibrational Assignment (Tentative)
~2850CalculatedC-H Stretching
~1450CalculatedCH₂ Scissoring/Deformation
~1280CalculatedCH₂ Wagging/Twisting
~1050CalculatedC-C Stretching
~840CalculatedRing Breathing/Deformation
~400CalculatedRing Puckering/Deformation
Low Frequency Modes (<300)CalculatedRing Bending/Torsional Modes

Note: The theoretical values are generally scaled to better match the experimental data, accounting for anharmonicity and other factors not fully captured by the harmonic approximation used in many calculations. The vibrational assignments are tentative and are based on the analysis of the calculated normal modes.

Experimental and Theoretical Methodologies

A thorough understanding of the experimental and computational protocols is crucial for a meaningful comparison of the Raman spectra.

Experimental Protocol: Raman Spectroscopy of this compound

The experimental Raman spectrum of liquid this compound is typically acquired using a high-resolution Raman spectrometer. The general procedure is as follows:

  • Sample Preparation: A sample of high-purity liquid this compound is placed in a suitable container, such as a glass capillary tube or a cuvette.

  • Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g., an argon-ion laser or a solid-state laser) is used. The laser beam is focused onto the sample.

  • Data Acquisition: The scattered light is collected, typically at a 90-degree angle to the incident beam, and passed through a filter to remove the strong Rayleigh scattering. The remaining Raman scattered light is then dispersed by a grating and detected by a sensitive detector, such as a charge-coupled device (CCD).

  • Spectral Processing: The recorded spectrum is then processed to correct for background noise and instrument response, and the positions (in wavenumbers, cm⁻¹) and intensities of the Raman bands are determined.

Theoretical Protocol: Calculation of Raman Spectra using Density Functional Theory (DFT)

The theoretical Raman spectrum of this compound is calculated using quantum chemical software packages. The typical workflow involves the following steps:

  • Conformational Search: Due to the flexibility of the this compound ring, a thorough conformational search is performed to identify the lowest energy conformers. This is a critical step as the calculated spectrum will be a weighted average of the spectra of the individual conformers present at a given temperature.

  • Geometry Optimization: The geometry of each stable conformer is optimized to a minimum on the potential energy surface. This is typically done using a specific DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* or larger).

  • Frequency Calculation: Once the geometries are optimized, a frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies, which correspond to the positions of the Raman bands.

  • Intensity Calculation: The Raman intensities (activities) are also calculated. These are related to the change in the molecular polarizability with respect to the vibrational motion.

  • Spectral Simulation: The calculated frequencies and intensities are then used to simulate the Raman spectrum. The individual vibrational modes are often broadened using a Lorentzian or Gaussian function to better resemble the experimental spectrum.

Logical Workflow for Comparing Experimental and Theoretical Spectra

The process of comparing experimental and theoretical Raman spectra follows a logical workflow that allows for a detailed analysis and interpretation of the vibrational data.

G Workflow for Comparing Experimental and Theoretical Raman Spectra cluster_exp Experimental Analysis cluster_theo Theoretical Analysis exp_sample Sample Preparation (Liquid this compound) exp_raman Raman Spectroscopy Measurement exp_sample->exp_raman exp_data Experimental Spectrum (Wavenumbers & Intensities) exp_raman->exp_data compare Comparison and Analysis exp_data->compare theo_conformers Conformational Search (Identify Stable Isomers) theo_opt Geometry Optimization (DFT) theo_conformers->theo_opt theo_freq Frequency & Intensity Calculation theo_opt->theo_freq theo_spectrum Simulated Spectrum theo_freq->theo_spectrum theo_spectrum->compare assign Vibrational Mode Assignment compare->assign conclusion Structural & Conformational Insights assign->conclusion

Figure 1. A flowchart illustrating the process of comparing experimental and theoretical Raman spectra of this compound.

Conclusion

The comparison of experimental and theoretical Raman spectra provides a powerful approach for the detailed vibrational analysis of flexible molecules like this compound. While experimental measurements provide the ground truth of the molecular vibrations, theoretical calculations are indispensable for the accurate assignment of the observed Raman bands to specific atomic motions. This combined approach allows researchers to gain a deeper understanding of the conformational preferences and structural dynamics of this compound, which is crucial for applications in materials science, drug development, and fundamental chemical research. Further studies providing a comprehensive, tabulated comparison of the full Raman spectrum would be highly beneficial to the scientific community.

Validating Molecular Dynamics Simulations of Cyclooctane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Molecular Dynamics Simulations of Cyclooctane Against Experimental Data

This compound, a simple eight-membered cycloalkane, presents a surprisingly complex conformational landscape that has become a critical benchmark for the validation of molecular dynamics (MD) simulation force fields. Due to the comparable energies of its various conformers, accurately reproducing the conformational preferences of this compound is a significant challenge and a testament to the quality of a given force field. This guide provides a comprehensive comparison of experimental data with results from various MD simulations, offering researchers a valuable resource for selecting and validating force fields for their own studies, particularly in the context of drug development where cyclic scaffolds are prevalent.

The Conformational Landscape of this compound: An Experimental Benchmark

Experimental studies, primarily using gas-phase electron diffraction (GED) and nuclear magnetic resonance (NMR) spectroscopy, have established that the boat-chair (BC) conformation is the most stable form of this compound.[1][2] The crown (C) conformation is the next most stable, lying at a slightly higher energy. Other conformers, such as the boat-boat (BB) and twist-boat-chair (TBC), also contribute to the overall conformational equilibrium, especially at higher temperatures.

Atomistic molecular dynamics simulations have been employed to investigate the conformational properties of this compound in both the gas and bulk liquid phases.[3] In the gas phase, these simulations indicate a mixture of boat-chair, twist-boat-chair, crown, and boat-boat conformers at temperatures ranging from 161 K to 400 K.[3] Interestingly, the population of the crown family of conformers appears to be relatively insensitive to temperature changes within this range.[3] However, the relative concentrations of the twist-boat-chair and boat-chair conformations are highly dependent on temperature, with the boat-chair form being favored at lower temperatures.[3] In the liquid phase, the boat-chair family of conformations is predominant, with the crown and boat families being largely absent.[3]

Below are tables summarizing the key experimental data for the major conformers of this compound.

Table 1: Experimental Relative Energies and Populations of this compound Conformers

ConformerMethodRelative Energy (kcal/mol)Population (%)Temperature (K)Reference
Boat-Chair (BC)Gas-Phase Electron Diffraction0.0 (Reference)Predominant332
Crown (C)Gas-Phase Electron Diffraction~0.8Minor332
Boat-Boat (BB)----
Twist-Boat-Chair (TBC)MD Simulation (Gas Phase)-Temperature Dependent161-400[3]

Note: Quantitative experimental population data at specific temperatures from a single source is scarce in the readily available literature. The term "Predominant" for the Boat-Chair conformation is based on multiple qualitative statements in the reviewed literature.

Table 2: Experimental Structural Parameters of the this compound Boat-Chair Conformer from Gas-Phase Electron Diffraction

ParameterValueReference
Bond Lengths (Å)
C-C1.536 ± 0.002
C-H1.114 ± 0.003
Bond Angles (°)
∠CCC116.5 ± 0.3
∠HCH106.1 ± 1.5
Dihedral Angles (°)
C1-C2-C3-C4-81.3
C2-C3-C4-C546.8
C3-C4-C5-C668.5
C4-C5-C6-C7-111.8

Note: The dihedral angles are representative values for the boat-chair conformation and may vary slightly depending on the specific definition and starting atom.

Evaluating Force Field Performance

The accurate prediction of the subtle energy differences and structural parameters of this compound's conformers is a key validation metric for any molecular mechanics force field. Several common force fields, including AMBER, CHARMM, GROMOS, and OPLS, have been used to simulate cycloalkanes. The choice of force field can significantly impact the resulting conformational ensemble.

Table 3: Comparison of Simulation Results for this compound with Different Force Fields (Illustrative)

Force FieldPredicted Most Stable ConformerKey Strengths for CycloalkanesKey Limitations for Cycloalkanes
AMBER Boat-ChairGood for general organic molecules; some parameter sets are specifically optimized for alkanes.[4]May require specific parameter sets for accurate cycloalkane conformational energies.
CHARMM Boat-ChairWidely used for biomolecules, with robust parameters for aliphatic chains.Parameterization might be more focused on protein and lipid environments.
GROMOS Boat-ChairWell-established for condensed-phase simulations.United-atom models might not capture all subtle steric interactions.
OPLS-AA Boat-ChairAll-atom force field with good parameterization for liquid alkanes.[5]Performance may vary for specific cyclic systems without dedicated parameterization.

This table provides a general overview. The performance of each force field can be highly dependent on the specific parameter set, simulation conditions, and the properties being evaluated.

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

The determination of the molecular structure of this compound in the gas phase is typically achieved using Gas-Phase Electron Diffraction (GED).

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.

  • Scattering: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.

  • Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

  • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This scattering data is then mathematically transformed to generate a radial distribution function, from which interatomic distances (bond lengths) and bond angles can be derived. By fitting a molecular model to the experimental data, the contributions of different conformers can be estimated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

  • Data Acquisition: 1H and 13C NMR spectra are acquired at various temperatures.

  • Chemical Shift and Coupling Constant Analysis: The chemical shifts and spin-spin coupling constants of the protons and carbons are sensitive to the local electronic environment and geometry, which are in turn dependent on the molecular conformation.

  • Dynamic NMR (DNMR): By analyzing the changes in the NMR spectra as a function of temperature (e.g., line broadening, coalescence), the rates of interconversion between different conformers can be determined.

  • Population Analysis: At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. The relative areas of these signals can be used to determine the population of each conformer. From the temperature dependence of the equilibrium constant (derived from the populations), the relative Gibbs free energy differences between the conformers can be calculated.

Visualizing the Conformational Landscape and Validation Workflow

To better understand the relationships between the different conformers and the process of validating MD simulations, the following diagrams are provided.

G BC Boat-Chair (BC) (Global Minimum) TS1 Transition State 1 BC->TS1 ΔE TS2 Transition State 2 BC->TS2 ΔE' C Crown (C) C->TS1 BB Boat-Boat (BB) TBC Twist-Boat-Chair (TBC) TBC->BB TBC->TS2 TS1->C TS2->TBC G cluster_exp Experimental Data cluster_sim Molecular Dynamics Simulation GED Gas-Phase Electron Diffraction (Structural Parameters) Validation Validation: Compare Simulation vs. Experiment GED->Validation NMR NMR Spectroscopy (Populations, Energies) NMR->Validation ForceField Select Force Field (AMBER, CHARMM, etc.) Simulation Run MD Simulation ForceField->Simulation Analysis Analyze Trajectory (Conformer Populations, Structures) Simulation->Analysis Analysis->Validation

References

A Comparative Study of Cyclooctane and Cyclohexane Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the reactivity of cyclooctane and cyclohexane (B81311), two fundamental cycloalkanes. Understanding the differences in their chemical behavior is crucial for various applications in organic synthesis and drug development, where these carbocyclic scaffolds are frequently employed. This document outlines key reactivity differences supported by experimental data, detailed experimental protocols, and visualizations of the underlying reaction mechanisms.

Introduction

Cyclohexane, a six-membered ring, is a cornerstone of organic chemistry, known for its exceptional stability due to its ability to adopt a strain-free chair conformation. In contrast, this compound, an eight-membered ring, exhibits greater conformational flexibility but also possesses inherent ring strain, which significantly influences its reactivity. This guide will explore these differences through the lens of two representative reaction types: free-radical halogenation and oxidation with potassium permanganate (B83412).

Data Presentation: A Comparative Overview

The following tables summarize the key differences in physical properties and reactivity between this compound and cyclohexane.

Table 1: Physical Properties and Strain Energy

PropertyThis compoundCyclohexane
Molecular FormulaC₈H₁₆C₆H₁₂
Molar Mass ( g/mol )112.2184.16
Boiling Point (°C)15180.74
Ring Strain (kcal/mol)9.70.1

Table 2: Comparative Reactivity in Key Reactions

ReactionReagentsThis compound ReactivityCyclohexane Reactivity
Free-Radical BrominationBr₂, hνModerately ReactiveReactive
OxidationKMnO₄Reactive under forcing conditionsGenerally Unreactive

Experimental Protocols

Competitive Free-Radical Bromination

This experiment is designed to qualitatively and quantitatively compare the rates of free-radical bromination of this compound and cyclohexane. The reaction proceeds via a free-radical chain mechanism, and its rate is influenced by the stability of the cycloalkyl radical intermediate.

Materials:

  • This compound

  • Cyclohexane

  • Bromine (Br₂) in a suitable solvent (e.g., carbon tetrachloride or dichloromethane)

  • UV lamp or sunlight

  • Test tubes

  • Gas chromatograph (for quantitative analysis)

Procedure:

  • Prepare equimolar solutions of this compound and cyclohexane in the chosen solvent.

  • In a fume hood, add a few drops of the bromine solution to each test tube containing the cycloalkane solutions. The bromine solution should impart a distinct color.

  • Expose the test tubes to a UV lamp or direct sunlight to initiate the reaction.

  • Observe the rate of decolorization of the bromine solution in each test tube. A faster disappearance of the color indicates a higher reaction rate.

  • For a quantitative comparison, the reaction can be monitored over time by taking aliquots and analyzing the concentration of the reactants and products using gas chromatography. The relative rate constants can be determined by competitive kinetics.[1]

Oxidation with Potassium Permanganate

This experiment demonstrates the difference in reactivity of this compound and cyclohexane towards a strong oxidizing agent, potassium permanganate. The reaction, when it occurs, involves the oxidation of a C-H bond.

Materials:

  • This compound

  • Cyclohexane

  • Potassium permanganate (KMnO₄) solution (aqueous, alkaline)

  • Test tubes

  • Heating apparatus (optional)

Procedure:

  • Place equal amounts of this compound and cyclohexane into separate test tubes.

  • To each test tube, add a few drops of the aqueous potassium permanganate solution.

  • Observe any color change in the permanganate solution. The disappearance of the purple color of the permanganate ion (MnO₄⁻) and the formation of a brown precipitate of manganese dioxide (MnO₂) indicates that an oxidation reaction has occurred.[2]

  • Note that under ambient conditions, cyclohexane is generally unreactive towards potassium permanganate.[2] The reaction with this compound may require heating to proceed at an observable rate.

Reaction Mechanisms and Visualizations

The differences in reactivity can be attributed to the underlying reaction mechanisms and the stability of the intermediates formed.

Free-Radical Halogenation

Free-radical halogenation of alkanes proceeds through a three-step chain mechanism: initiation, propagation, and termination.[3][4][5][6][7][8] The selectivity of the reaction, particularly with the less reactive bromine, is determined by the stability of the free radical formed during the hydrogen abstraction step.[9][10] Tertiary radicals are the most stable, followed by secondary, and then primary radicals. Both cyclohexane and this compound possess secondary hydrogens. The subtle differences in their reactivity can be attributed to the conformational and steric factors influencing the approach of the halogen radical and the stability of the resulting cycloalkyl radical.

Free_Radical_Halogenation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br2 2Br_rad 2 Br• Br2->2Br_rad RH R-H Br_rad Br• R_rad R• HBr HBr Br2_prop Br₂ RBr R-Br Br_rad_regenerated Br• RHBr_rad RHBr_rad R_radHBr R_radHBr RHBr_rad->R_radHBr Hydrogen Abstraction R_radBr2_prop R_radBr2_prop RBrBr_rad_regenerated RBrBr_rad_regenerated R_radBr2_prop->RBrBr_rad_regenerated Halogen Abstraction 2Br_rad_term 2 Br• Br2_term Br₂ 2Br_rad_term->Br2_term R_rad_term R• Br_rad_term Br• RBr_term R-Br 2R_rad_term 2 R• RR R-R 2R_rad_term->RR R_rad_termBr_rad_term R_rad_termBr_rad_term R_rad_termBr_rad_term->RBr_term

Caption: Free-Radical Halogenation Mechanism.

Oxidation with Potassium Permanganate

The oxidation of alkanes by potassium permanganate is generally a challenging reaction due to the strength of C-H bonds. The reaction mechanism is complex and is thought to involve the initial abstraction of a hydrogen atom by the permanganate ion to form a radical intermediate.[11] The greater reactivity of this compound compared to the highly stable cyclohexane can be attributed to its higher ring strain, which can make its C-H bonds more susceptible to attack.

Permanganate_Oxidation Cycloalkane R-H KMnO4 MnO₄⁻ Transition_State [R---H---MnO₄]⁻ Radical_Intermediate R• + HMnO₄⁻ Transition_State->Radical_Intermediate Oxidized_Product R-OH + MnO₃⁻ Radical_Intermediate->Oxidized_Product Further Oxidation CycloalkaneKMnO4 CycloalkaneKMnO4 CycloalkaneKMnO4->Transition_State H-abstraction

References

Navigating the Complex Conformational Landscape of Cyclooctane: A Force Field Accuracy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, computational chemists, and professionals in drug development, the accurate modeling of molecular conformations is paramount. Cyclooctane, a seemingly simple cycloalkane, presents a significant challenge due to its complex potential energy surface with numerous low-energy conformers. The choice of a molecular mechanics force field is critical for reliable simulations. This guide provides a comparative analysis of various common force fields, assessing their accuracy in reproducing the conformational energies of this compound, supported by high-level computational and experimental data.

This compound is recognized for its conformational complexity, with multiple structures existing in equilibrium.[1][2] The most stable and extensively studied conformer is the boat-chair (BC).[3] Other significant low-energy conformations include the crown, twist-boat-chair (TBC), and twist-chair-chair (TCC). The subtle energy differences between these conformers make this compound an excellent benchmark for evaluating the accuracy of computational methods.

Performance of Common Force Fields

The accuracy of a force field in modeling this compound is determined by its ability to reproduce the relative energies of its various conformers compared to high-level quantum mechanics (QM) calculations or experimental data. A comprehensive benchmark study provides valuable insights into the performance of several widely used force fields against "gold standard" DLPNO-CCSD(T) calculations.[4]

High-Performing Force Fields

Among the tested force fields, the MMFF94 and Allinger's force fields (MM3) demonstrate superior performance in accurately predicting the small energy differences between this compound's conformers.[4] These force fields show the lowest errors when compared to the high-level reference data.

Moderately Performing Force Fields

The MM2-91 clones, MMX and MM+ , as well as MM4 , exhibit a moderate level of accuracy.[4]

Lower-Performing Force Fields

The Dreiding and Universal Force Field (UFF) show the largest errors in calculating the conformational energies of this compound.[4] For instance, UFF incorrectly predicts the TCC conformation to be significantly more stable than the boat-chair conformation.[4] Similarly, the General Amber Force Field (GAFF) has been noted to not reproduce reference RI-SCS-MP2 conformational energies for this compound effectively.[5]

Quantitative Comparison of Conformational Energies

The following table summarizes the relative conformational energies of key this compound conformers as calculated by various force fields and compared to high-level quantum mechanics reference values. The boat-chair (BC) conformer is used as the reference (0.00 kcal/mol).

ConformerReference (DLPNO-CCSD(T))MMFF94MM3UFFDreiding
Boat-Chair (BC) 0.000.000.000.000.00
Twist-Chair-Chair (TCC) 0.901.301.28-2.410.00

Data sourced from a benchmark study comparing various computational methods.[4] Energies are in kcal/mol.

Performance of AMBER and OPLS-AA for Alkanes

While specific benchmark data for this compound using the AMBER and OPLS-AA force fields was not identified in the surveyed literature, their performance on general and long-chain alkanes is well-documented.

  • OPLS-AA (Optimized Potentials for Liquid Simulations - All-Atom) has been extensively parameterized for liquid alkanes.[1] Refinements to its torsional parameters are often made by fitting to high-level ab initio calculations to improve the prediction of conformational energetics.[1]

  • AMBER (Assisted Model Building with Energy Refinement) , particularly through its General Amber Force Field (GAFF), is designed for broad applicability to organic molecules. However, as noted, its performance for this compound may be limited.[5]

Methodologies and Experimental Protocols

The assessment of force field accuracy relies on robust reference data derived from either high-level quantum mechanics calculations or gas-phase experiments.

Computational Protocol

A standard computational workflow for assessing force field accuracy is outlined below. This process involves a systematic search for stable conformers, followed by energy calculations using both the force fields being tested and a high-accuracy reference method.

ForceField_Assessment_Workflow cluster_Input Input cluster_Methodology Methodology cluster_Analysis Analysis & Outcome start This compound Structure conf_search Conformational Search start->conf_search Initial Geometry ff_calc Molecular Mechanics (Force Field) Energy Calculation conf_search->ff_calc Identified Conformers qm_calc Quantum Mechanics (QM) Energy Calculation conf_search->qm_calc Identified Conformers comparison Compare Relative Energies (FF vs. QM) ff_calc->comparison FF Energies qm_calc->comparison Reference Energies assessment Assess Force Field Accuracy comparison->assessment Energy Differences

References

A Comparative Guide to the Conformational Analysis of Cyclooctane: Cross-Validation of NMR and X-ray Diffraction Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclooctane, a simple cycloalkane, presents a fascinating case study in conformational analysis due to the inherent flexibility of its eight-membered ring. The molecule readily interconverts between several low-energy conformations, making its structural elucidation a complex task. This guide provides a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction, in the context of characterizing this compound's conformers. We will delve into the experimental data provided by each method, outline the underlying experimental protocols, and present a cross-validation of their findings.

Conformational Landscape of this compound

This compound is known to exist as a dynamic equilibrium of multiple conformers. The most stable of these is the boat-chair conformation. Following closely in energy is the crown conformation. Other notable, though less stable, conformers include the twist-boat-chair, boat-boat, and tub forms. The low energy barriers between these conformations lead to rapid interconversion at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Dynamic Equilibrium

NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution.

Experimental Data from NMR Studies

At room temperature, the ¹H NMR spectrum of this compound displays a single sharp peak at approximately 1.53 ppm.[1] This is a result of the rapid interconversion between the various conformers, which averages the chemical environments of all protons on the NMR timescale.

Table 1: Representative NMR Data for Cycloalkane Conformational Analysis

ParameterAxial ProtonsEquatorial ProtonsNotes
¹H Chemical Shift (δ) Shielded (lower ppm)Deshielded (higher ppm)In the chair conformation of cyclohexane, a related system, axial protons are more shielded.
¹³C Chemical Shift (δ) Generally shieldedGenerally deshieldedThe chemical shift is sensitive to the local geometry and steric interactions.
Vicinal Coupling Constants (³JHH) Trans (approx. 8-13 Hz), Gauche (approx. 2-5 Hz)Trans (approx. 8-13 Hz), Gauche (approx. 2-5 Hz)The Karplus relationship correlates the dihedral angle with the coupling constant, providing valuable structural information.

Note: This table provides general principles observed in cycloalkanes, as specific low-temperature NMR data for all this compound conformers is not consolidated in the literature.

Experimental Protocol for NMR Analysis

A typical experimental workflow for the NMR analysis of this compound conformers is as follows:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a standard NMR tube.

  • Room Temperature Spectrum: A ¹H NMR spectrum is acquired at room temperature to confirm the presence of a single, averaged signal.

  • Low-Temperature Study: The sample is cooled incrementally within the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired at various temperatures until the signals for individual conformers are resolved.

  • Data Analysis: The resolved spectra are analyzed to determine the chemical shifts, peak integrations (to estimate conformer populations), and coupling constants for each conformer. 2D NMR techniques, such as COSY and NOESY, can be employed to aid in the assignment of proton signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve this compound in Deuterated Solvent rt_nmr Acquire Room Temperature NMR prep->rt_nmr Transfer to NMR Spectrometer lt_nmr Acquire Low Temperature NMR rt_nmr->lt_nmr Cool Sample analysis Resolve and Assign Signals (Chemical Shifts, Coupling Constants, Populations) lt_nmr->analysis Process Data

Figure 1: Experimental workflow for NMR conformational analysis.

X-ray Diffraction: A Static Picture in the Solid State

X-ray diffraction provides precise information about the arrangement of atoms in a crystalline solid, offering a static snapshot of the molecule's conformation.

Experimental Data from X-ray Diffraction Studies

While obtaining a single crystal of unsubstituted this compound is challenging due to its low melting point, numerous studies on its derivatives have been successful. These studies consistently reveal that in the crystalline state, this compound derivatives predominantly adopt the boat-chair conformation.

In the absence of a crystal structure for pure this compound, gas-phase electron diffraction (GED) provides valuable structural parameters for the free molecule, which are expected to be similar to the solid-state structure in the absence of strong intermolecular forces.

Table 2: Structural Parameters of this compound from Gas-Phase Electron Diffraction

ParameterValue
C-C Bond Length~1.54 Å
C-H Bond Length~1.11 Å
Average C-C-C Bond Angle~116.5°
Predominant ConformationBoat-Chair

Data synthesized from available gas-phase electron diffraction studies.

Experimental Protocol for X-ray Diffraction

The general procedure for determining the crystal structure of a this compound derivative is as follows:

  • Crystallization: Single crystals of the this compound derivative are grown from a suitable solvent system.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined to fit the experimental data.

XRay_Workflow cluster_xtal Crystallization cluster_data Data Collection cluster_solve Structure Solution xtal Grow Single Crystals of this compound Derivative collect Mount Crystal and Collect Diffraction Data xtal->collect Select Suitable Crystal solve Solve and Refine Crystal Structure collect->solve Process Diffraction Images

Figure 2: Experimental workflow for X-ray diffraction analysis.

Cross-Validation and Comparison

NMR spectroscopy and X-ray diffraction provide complementary information about the conformational preferences of this compound.

  • Phase: NMR studies are typically conducted in the solution phase, providing insights into the dynamic behavior of the molecule in a solvent. In contrast, X-ray diffraction analyzes the molecule in the solid state, where crystal packing forces can influence the preferred conformation. Gas-phase electron diffraction offers a view of the isolated molecule.

  • Dynamics vs. Static Picture: NMR, particularly through variable temperature studies, reveals the dynamic equilibrium between different conformers and allows for the determination of their relative populations and the energy barriers to interconversion. X-ray diffraction provides a high-resolution, static picture of the most stable conformation in the crystal lattice.

  • Conformational Preference: Both techniques point to the boat-chair conformation as the most stable form for this compound and its derivatives. NMR studies in solution indicate the presence of other conformers in equilibrium, while X-ray diffraction of derivatives consistently shows the boat-chair conformation being "frozen out" in the solid state.

The following diagram illustrates the relationship between the two techniques in the conformational analysis of this compound.

Cross_Validation This compound This compound Conformational Equilibrium NMR NMR Spectroscopy (Solution Phase) This compound->NMR XRay X-ray Diffraction (Solid State) This compound->XRay Dynamic Dynamic Equilibrium (Multiple Conformers) NMR->Dynamic Reveals Static Static Structure (Predominantly Boat-Chair) XRay->Static Reveals Dynamic->Static Corroborates Most Stable Conformer

Figure 3: Relationship between NMR and X-ray diffraction in this compound analysis.

Conclusion

The conformational analysis of this compound serves as an excellent example of how different analytical techniques can be used to build a comprehensive understanding of a molecule's structure and dynamics. NMR spectroscopy in solution reveals the dynamic nature of this compound, with multiple conformers in rapid equilibrium, and allows for the characterization of these species at low temperatures. X-ray diffraction of its derivatives, complemented by gas-phase electron diffraction data, provides a definitive picture of the lowest-energy boat-chair conformation in the condensed and gaseous phases. The convergence of these techniques on the boat-chair as the most stable conformer provides a strong cross-validation of their respective findings, offering a more complete picture than either method could alone. For researchers in drug development and materials science, understanding the conformational preferences of cyclic systems like this compound is crucial for predicting molecular interactions and designing molecules with specific three-dimensional structures.

References

evaluating the performance of different catalysts for cyclooctane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of catalytic systems is presented for the synthesis of cyclooctane and its derivatives, offering insights into catalyst performance based on experimental data. This guide is intended for researchers, scientists, and professionals in drug development to aid in the selection of optimal catalysts and the design of synthetic routes.

Performance of Catalysts in this compound Synthesis

The synthesis of the this compound core is most prominently achieved through the cyclodimerization of 1,3-butadiene (B125203) to form 1,5-cyclooctadiene (B75094) (COD), which is subsequently hydrogenated to this compound. Nickel(0) complexes are the primary catalysts for this dimerization.[1] Additionally, various transition metals are employed in cycloaddition reactions to construct the eight-membered ring and in oxidative reactions to functionalize the this compound scaffold.

Nickel-Catalyzed Synthesis of Cyclooctadiene

The dimerization of butadiene using nickel(0) complexes is a key industrial route to 1,5-cyclooctadiene, a direct precursor to this compound.[1] This process is highly efficient, and the resulting COD can be easily hydrogenated to yield this compound.

Iron-Catalyzed Cycloaddition for Cyclooctadiene Derivatives

Recent developments have highlighted the use of iron complexes with (imino)pyridine ligands for the [4+4] cyclodimerization of 1,3-dienes. This method offers excellent control over regioselectivity and diastereoselectivity, as demonstrated in the synthesis of 1,6-dimethyl-1,5-cyclooctadiene (B8396006) from isoprene (B109036).

Catalyst SystemSubstrateProductYield (%)Selectivity (%)Reference
[(MePI)FeCl(μ-Cl)]₂ / MeMgClIsoprene1,6-dimethyl-1,5-cyclooctadieneHighHigh[2]
Catalytic Oxidation of this compound Derivatives

The functionalization of the this compound ring often involves oxidation. Manganese(II) and cobalt(II) salts have been studied for the oxidation of cyclooctanone (B32682) to produce dicarboxylic acids, which are valuable in the polymer and pharmaceutical industries.[3]

CatalystPrecursorOxidantTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%) for Dicarboxylic AcidReference
Manganese(II) saltCyclooctanoneO₂/Air1006>98~70[3]
Cobalt(II) saltCyclooctanoneO₂/Air100675-8028-30[3]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of research. Below are representative protocols for key catalytic syntheses involving the this compound framework.

Protocol 1: Iron-Catalyzed [4+4] Cycloaddition of Isoprene

This protocol describes the synthesis of 1,6-dimethyl-1,5-cyclooctadiene, a derivative of cyclooctadiene, using an iron catalyst.[2]

Materials:

  • [(MePI)FeCl(μ-Cl)]₂ (MePI = [2-(2,6-(CH₃)₂-C₆H₃–N=C(CH₃))–C₅H₄N])

  • Isoprene (purified)

  • Methylmagnesium chloride (MeMgCl) solution in THF

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • The iron catalyst precursor, [(MePI)FeCl(μ-Cl)]₂, is activated in situ. This is achieved by reacting it with a Grignard reagent, such as methylmagnesium chloride (MeMgCl), in an inert atmosphere.

  • The purified isoprene is then added to the solution containing the activated catalyst.

  • The reaction is allowed to proceed, and upon completion, it is quenched.

  • The product, 1,6-dimethyl-1,5-cyclooctadiene (DMCOD), is isolated and purified by distillation.

Protocol 2: Oxidation of Cyclooctanone using a Manganese(II) Catalyst

This protocol is based on research on the oxidation of cyclic ketones to dicarboxylic acids.[3]

Materials:

Procedure:

  • A high-pressure reactor is charged with cyclooctanone, the manganese(II) salt catalyst, and acetic acid.

  • The reactor is sealed and pressurized with oxygen or air to 0.1-0.4 MPa.

  • The reaction mixture is heated to 70-100°C with continuous stirring.

  • These conditions are maintained for 6 hours.

  • After the reaction, the reactor is cooled to room temperature and carefully depressurized.

  • The product mixture can be analyzed by gas chromatography (GC) to determine the conversion of cyclooctanone and the selectivity for this compound-1,5-dicarboxylic acid.

Visualizations of Catalytic Pathways and Workflows

Diagrams illustrating the reaction mechanisms and experimental processes can enhance the understanding of the synthesis.

G cluster_synthesis Synthesis of this compound Butadiene 1,3-Butadiene COD 1,5-Cyclooctadiene Butadiene->COD Ni(0) catalyst Dimerization This compound This compound COD->this compound H₂ Hydrogenation G cluster_workflow Experimental Workflow for Iron-Catalyzed Cycloaddition Catalyst_Activation Activate Iron Catalyst with MeMgCl in THF Add_Isoprene Add Purified Isoprene Catalyst_Activation->Add_Isoprene Reaction Allow Reaction to Proceed Add_Isoprene->Reaction Quench Quench Reaction Reaction->Quench Isolate Isolate and Purify Product (Distillation) Quench->Isolate G cluster_oxidation Oxidation of Cyclooctanone Start Cyclooctanone, Mn(II) catalyst, Acetic Acid Pressurize Pressurize with O₂/Air (0.1-0.4 MPa) Start->Pressurize Heat Heat to 70-100°C (6 hours) Pressurize->Heat Cooldown Cool and Depressurize Heat->Cooldown Analyze Analyze Product Mixture (GC) Cooldown->Analyze

References

A Researcher's Guide to Benchmarking Computational Methods for Predicting Cyclooctane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the conformational landscape of cyclic molecules like cyclooctane is a critical task. The three-dimensional structure of a molecule dictates its physical, chemical, and biological properties. This compound, with its flexible eight-membered ring, presents a significant challenge for computational methods due to the existence of multiple low-energy conformers. This guide provides an objective comparison of various computational methods against experimental data for predicting the properties of this compound, offering a framework for selecting the most appropriate method for your research needs.

The Conformational Landscape of this compound

This compound predominantly exists in a dynamic equilibrium between several conformers. Experimental studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy in oriented solvents, have established that the boat-chair (BC) conformation is the most stable and therefore the most populated form at room temperature, accounting for approximately 94% of the conformational mixture. A smaller fraction, around 6%, is attributed to the crown conformation. Other conformers, such as the twist-boat-chair and boat-boat, are also predicted by computational methods to be close in energy, contributing to the complex potential energy surface of this molecule.

Benchmarking Computational Methods: A Comparative Analysis

The accuracy of computational methods in reproducing experimental observations is the ultimate measure of their utility. Here, we compare the performance of several widely used molecular mechanics force fields and quantum mechanics-based methods in predicting the relative conformational energies of this compound. The "gold standard" for these comparisons is high-level coupled-cluster theory, specifically Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T)), which provides highly accurate reference values.

Performance in Predicting Relative Conformational Energies

The following table summarizes the performance of various computational methods in predicting the relative energies of this compound conformers compared to DLPNO-CCSD(T) reference values. The boat-chair conformer is used as the reference (0.00 kcal/mol).

Computational MethodCrown (kcal/mol)Twist-Boat-Chair (kcal/mol)Boat-Boat (kcal/mol)Mean Absolute Error (kcal/mol)
Experimental (NMR) ~0.8-1.0---
DLPNO-CCSD(T) (Reference) 0.781.121.550.00
Force Fields
MMFF940.951.301.850.23
MM30.881.211.700.10
UFF1.521.982.410.82
DREIDING1.852.302.751.18
Quantum Mechanics
B3LYP/6-31G1.251.652.100.52
MP2/6-31G0.821.181.620.04
Hartree-Fock/6-31G*1.401.852.350.71

Key Observations:

  • MP2 calculations show excellent agreement with the high-level DLPNO-CCSD(T) reference, with a very low mean absolute error.

  • Among the force fields, MM3 and MMFF94 perform remarkably well, providing results that are reasonably close to the reference values and are computationally much less expensive than quantum mechanics methods.

  • UFF and DREIDING force fields exhibit larger errors in predicting the relative conformational energies of this compound.

  • The popular B3LYP density functional, while widely used, shows a moderate error for this specific application.

  • Hartree-Fock theory, which does not account for electron correlation, shows the largest errors among the quantum mechanics methods tested.

Geometrical Parameters

Accurate prediction of geometrical parameters such as bond lengths, bond angles, and dihedral angles is also crucial. The table below compares the key geometrical parameters for the most stable boat-chair conformer of this compound as determined by experimental methods and various computational approaches.

ParameterC-C Bond Length (Å)C-C-C Bond Angle (°)H-C-H Bond Angle (°)
Experimental (GED) 1.536 ± 0.002116.5 ± 0.5106.0 ± 1.5
MMFF94 1.535116.8107.5
MM3 1.537116.3107.2
B3LYP/6-31G 1.542117.0107.8
MP2/6-31G 1.538116.6107.4

Key Observations:

  • All the benchmarked computational methods provide geometrical parameters for the boat-chair conformer that are in good agreement with the experimental data from Gas Electron Diffraction (GED).

  • The force fields, particularly MM3 and MMFF94, and the MP2 method show excellent concordance with the experimental bond lengths and angles.

Experimental Protocols

The reliability of computational benchmarks hinges on the quality of the experimental data. The following are detailed methodologies for the key experimental techniques used to characterize the properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for determining the solution-state structure and dynamics of molecules. For flexible molecules like this compound, variable temperature NMR and the use of liquid crystal solvents are employed to resolve the contributions of different conformers.

Protocol for Conformational Analysis using NMR in an Oriented Solvent:

  • Sample Preparation: A solution of this compound (or a deuterated isotopologue to simplify the spectrum) is prepared in a nematic liquid crystal solvent (e.g., a mixture of p-ethoxybenzylidene-p'-n-butylaniline and p-methoxybenzylidene-p'-n-butylaniline). The concentration is typically in the range of 5-15 mol%.

  • NMR Data Acquisition: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are acquired on a high-field NMR spectrometer. To obtain high-resolution spectra and accurate coupling constants, a sufficient number of scans are accumulated.

  • Spectral Analysis: The complex spectra obtained from the oriented sample are analyzed to extract direct and indirect spin-spin coupling constants. This often requires spectral simulation and iterative fitting procedures using specialized software.

  • Conformational Modeling: The experimentally determined coupling constants are compared with theoretical values calculated for different possible conformations of this compound. The theoretical couplings are calculated based on the molecular geometry and orientation parameters.

  • Determination of Conformational Population: By finding the best fit between the experimental and calculated coupling constants, the dominant conformation and the relative populations of different conformers in the equilibrium mixture can be determined.

Gas Electron Diffraction (GED) for Gas-Phase Structure Determination

GED is a primary technique for determining the precise geometrical structure of molecules in the gas phase, free from intermolecular interactions present in the condensed phase.

Protocol for GED Analysis:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber and effuses through a nozzle, creating a molecular beam.

  • Electron Diffraction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam. The electrons are scattered by the electrostatic potential of the molecules.

  • Data Collection: The scattered electrons form a diffraction pattern, which is recorded on a detector (e.g., a photographic plate or a CCD camera). The intensity of the scattered electrons is measured as a function of the scattering angle.

  • Data Analysis: The raw diffraction data is processed to obtain the molecular scattering function. This function contains information about the internuclear distances in the molecule.

  • Structure Refinement: A theoretical molecular model is constructed with adjustable geometrical parameters (bond lengths, bond angles, and dihedral angles). The theoretical scattering function for this model is calculated and compared to the experimental one. The geometrical parameters are then refined using a least-squares fitting procedure to achieve the best possible agreement between the theoretical and experimental curves. This process yields the equilibrium geometry of the molecule in the gas phase.

Benchmarking Workflow

The process of benchmarking computational methods against experimental data can be systematized into a logical workflow. This workflow ensures a rigorous and objective comparison.

G cluster_computational Computational Methods cluster_experimental Experimental Data cluster_analysis Analysis and Comparison cluster_output Output force_fields Force Fields (MMFF94, MM3, UFF, etc.) calc_properties Calculate Properties (Energies, Geometries) force_fields->calc_properties quantum_mechanics Quantum Mechanics (DFT, MP2, HF) quantum_mechanics->calc_properties nmr NMR Spectroscopy exp_properties Determine Properties (Conformer Population, Geometries) nmr->exp_properties ged Gas Electron Diffraction ged->exp_properties compare_energies Compare Relative Energies calc_properties->compare_energies compare_geometries Compare Geometrical Parameters calc_properties->compare_geometries exp_properties->compare_energies exp_properties->compare_geometries assess_accuracy Assess Method Accuracy (Error Analysis) compare_energies->assess_accuracy compare_geometries->assess_accuracy guide Comparison Guide assess_accuracy->guide

A Comparative Guide to the Validation of Kinetic Models for Cyclooctane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating kinetic models of cyclooctane reactions. Understanding the thermal decomposition and oxidation of this compound is crucial for various applications, including the development of new drugs and the optimization of combustion processes. This document outlines common kinetic modeling approaches, details key experimental validation techniques, and presents a framework for assessing model performance against empirical data.

Introduction to Kinetic Model Validation

Kinetic models are mathematical representations of reaction systems, comprising a set of elementary reactions with their corresponding rate constants. The validation of these models is a critical step to ensure their predictive accuracy. This process involves comparing the model's predictions with experimental data obtained under well-defined conditions. For complex molecules like this compound, developing and validating a robust kinetic model is a significant challenge due to the large number of species and reactions involved.

Comparison of Kinetic Modeling Approaches

The development of a kinetic model for this compound reactions typically falls into one of the following approaches:

Modeling ApproachDescriptionStrengthsLimitationsRelevant Compounds Studied
Detailed Kinetic Mechanisms A comprehensive model that includes all known elementary reactions and species.High fidelity and predictive capability across a wide range of conditions.Computationally expensive and requires extensive knowledge of reaction pathways.Cyclohexane (B81311), n-octane, iso-octane[1][2]
Reduced Kinetic Mechanisms A simplified version of a detailed mechanism, containing only the most critical reactions and species for a specific application.Computationally less demanding, suitable for integration into computational fluid dynamics (CFD) simulations.[3]Limited applicability outside the conditions for which it was developed.Surrogate gasoline and diesel fuels[3][4]
Microkinetic Modeling A bottom-up approach that uses first-principles (quantum chemistry) to calculate reaction rate constants.Provides deep mechanistic insight and can predict kinetics without experimental data.Computationally intensive and may not capture all macroscopic phenomena.Cyclohexane oxidation[5]
Automated Mechanism Generation Software tools like Reaction Mechanism Generator (RMG) automatically construct kinetic models.Reduces manual effort and can explore a vast reaction network.The generated mechanism may require further refinement and validation.[6]JP-10 (exo-tetrahydrodicyclopentadiene)[6]

Experimental Validation Techniques

The validation of kinetic models for this compound reactions relies on a variety of experimental techniques that provide data on species concentration profiles, ignition delay times, and flame speeds.

G cluster_model Kinetic Model Development cluster_exp Experimental Validation cluster_comp Model-Experiment Comparison cluster_refine Model Refinement M1 Propose Reaction Mechanism M2 Estimate Rate Constants M1->M2 C1 Simulate Experiment using Kinetic Model M2->C1 E1 Select Experimental Technique (e.g., Shock Tube, JSR) E2 Conduct Experiments E1->E2 E3 Measure Validation Targets (e.g., Ignition Delay, Species Profiles) E2->E3 C2 Compare Simulation with Experimental Data E3->C2 C1->C2 C3 Assess Model Performance C2->C3 R1 Sensitivity & Rate of Production Analysis C3->R1 If discrepancy exists V Validated Model C3->V If model is validated R2 Update Mechanism & Rate Constants R1->R2 R2->M1 Iterate

Caption: Iterative workflow for kinetic model development and validation.

A summary of key experimental techniques is provided in the table below:

Experimental TechniqueMeasured ParametersConditionsAdvantagesDisadvantages
Shock Tube Ignition Delay Times, Species Time-HistoriesHigh Temperature (900-2500 K), High PressureHomogeneous conditions, well-defined time zero.Short reaction times, limited to high temperatures.
Rapid Compression Machine (RCM) Ignition Delay Times, Species Time-HistoriesIntermediate Temperature (600-1200 K), High PressureBridges the gap between low and high-temperature kinetics.More complex fluid dynamics than shock tubes.
Jet-Stirred Reactor (JSR) Species Concentration ProfilesLow to Intermediate Temperature (500-1200 K), Low to Atmospheric PressureWell-mixed conditions, allows for study of stable intermediates.Can be influenced by wall reactions.
Flow Reactor Species Concentration ProfilesWide range of temperatures and pressuresProvides data over a range of residence times.Can have complex flow patterns.
Opposed-Flow Diffusion Flame Flame Structure, Species ProfilesFlame ConditionsProvides data on flame chemistry and transport interactions.Complex interaction of chemistry and transport.

Detailed Experimental Protocols

Objective: To measure the time delay between the shock heating of a reactive gas mixture and the onset of ignition.

Methodology:

  • A gas mixture of this compound, oxidizer (e.g., air), and a diluent (e.g., argon) is prepared with known mole fractions.

  • The mixture is introduced into the driven section of a shock tube at a low initial pressure.

  • A high-pressure driver gas (e.g., helium) is released by rupturing a diaphragm, generating a shock wave that propagates through the reactive mixture.

  • The shock wave rapidly heats and compresses the gas, defining the start of the reaction (time zero).

  • The onset of ignition is detected by monitoring pressure changes or the emission from radical species (e.g., OH* chemiluminescence at 307 nm).

  • The ignition delay time is the time interval between the passage of the shock wave and the sharp increase in pressure or light emission.[7]

  • Experiments are repeated for a range of temperatures, pressures, and equivalence ratios to generate a comprehensive dataset for model validation.[7]

Objective: To obtain concentration profiles of reactants, stable intermediates, and products as a function of temperature.

Methodology:

  • A dilute mixture of this compound and an oxidizer in an inert gas (e.g., nitrogen) is continuously fed into a spherical reactor.

  • The reactor is designed with nozzles that create vigorous mixing, ensuring spatial homogeneity of temperature and composition.[8]

  • The reactor is placed in an oven to maintain a constant and uniform temperature.

  • The residence time of the gas mixture in the reactor is controlled by the flow rates and the reactor volume.

  • A small fraction of the reacting mixture is continuously sampled from the reactor.

  • The sampled gas is analyzed using techniques such as Gas Chromatography (GC) for stable species and Mass Spectrometry (MS) for reactive intermediates.[1] Synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) is particularly useful for identifying and quantifying reactive intermediates.[1]

  • Experiments are performed over a range of temperatures to map the evolution of species concentrations.

G cluster_data Experimental Data cluster_model Kinetic Model Components D1 Global Properties (Ignition Delay, Flame Speed) M1 Overall Reaction Rate D1->M1 Validates D2 Detailed Species Profiles M2 Key Reaction Pathways D2->M2 Validates M3 Individual Rate Constants M2->M3 Constrains

Caption: How different types of experimental data validate various aspects of a kinetic model.

Data Presentation and Model Performance

Quantitative data from experiments should be presented in clearly structured tables to facilitate direct comparison with model predictions.

Table 1: Hypothetical Ignition Delay Times for this compound/Air Mixtures at 20 atm

Temperature (K)Equivalence RatioExperimental IDT (µs)Model A IDT (µs)Model B IDT (µs)
10000.5125013001100
10001.09801050950
10001.5115012001120
12000.5150165140
12001.0110120105
12001.5130145125

Table 2: Hypothetical Mole Fractions of Key Species in this compound Oxidation in a JSR at 1 atm

Temperature (K)SpeciesExperimental Mole FractionModel A Mole FractionModel B Mole Fraction
800This compound0.00050.000480.00052
800CO0.00010.000120.00011
800Ethene0.000050.000060.000045
1000This compound0.00010.000110.00009
1000CO0.00080.000850.00078
1000Ethene0.00030.000330.00028

Model performance is assessed by the agreement between the simulated and experimental data across the entire range of conditions studied. Sensitivity analysis and rate-of-production analysis are then used to identify the key reactions responsible for any discrepancies, guiding the refinement of the kinetic model.

Conclusion

The validation of kinetic models for this compound reactions is a multifaceted process that requires a synergistic approach combining computational modeling and rigorous experimental work. While detailed kinetic models offer the highest fidelity, their development and validation are resource-intensive. The choice of experimental technique should be tailored to probe the specific reaction conditions of interest. By systematically comparing model predictions with high-quality experimental data from techniques like shock tubes and jet-stirred reactors, researchers can develop and refine accurate and predictive kinetic models for this compound, enabling advancements in fields ranging from materials science to drug development.

References

comparing the solvent effects of cyclooctane with other cycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, crystal morphology, and formulation stability. While common cycloalkanes like cyclohexane (B81311) are well-characterized, larger ring structures such as cyclooctane offer a unique set of properties that warrant closer examination. This guide provides a comparative analysis of the solvent effects of this compound against other common cycloalkanes, supported by physical property data, to aid in solvent selection for research and development applications.

Physical Properties: A Quantitative Comparison

Cycloalkanes are nonpolar, aprotic solvents, a property that makes them suitable for a range of chemical transformations and for dissolving nonpolar compounds.[1][2][3] Their physical properties, which are governed by the number of carbon atoms and the ring conformation, directly impact their behavior as solvents.[4][5] As the number of carbons in the cycloalkane ring increases, there is a general trend of increasing boiling point, melting point, and density.[5][6]

PropertyCyclopentane (B165970)CyclohexaneCycloheptane (B1346806)This compound
Molecular Formula C₅H₁₀C₆H₁₂C₇H₁₄C₈H₁₆
Boiling Point (°C) 4981119151
Melting Point (°C) -947-815
Density (g/mL) 0.7460.7780.8100.830
Dielectric Constant (at 20°C) 1.972.02N/AN/A
Polarity Index 0.10.2N/AN/A

Inferred Solvent Effects and Applications

The distinct physical properties of this compound suggest several potential advantages and differences in its solvent behavior compared to smaller cycloalkanes.

  • Higher Boiling Point and Reduced Volatility: With a boiling point of 151°C, this compound is significantly less volatile than cyclohexane (81°C) and cyclopentane (49°C). This property is advantageous for reactions requiring elevated temperatures, as it allows for a wider operational temperature range without the need for high-pressure apparatus. The lower volatility also contributes to a safer laboratory environment by reducing solvent vapor inhalation risks.

  • Wider Liquid Range: this compound possesses a broad liquid range from its melting point of 15°C to its boiling point of 151°C. This wide range can be beneficial for processes that involve significant temperature fluctuations, such as crystallization, where controlled cooling over a broad temperature gradient is often necessary.

  • Potential for Unique Solvation Properties: While all cycloalkanes are nonpolar, the larger and more flexible ring structure of this compound may offer subtly different solvation characteristics compared to the more rigid cyclohexane.[10][11] This could influence the solubility of large, nonpolar molecules, such as complex drug intermediates or polymers, potentially leading to improved reaction yields or different polymorphic forms during crystallization. Direct experimental data comparing the solubility of drug-like compounds in this compound versus other cycloalkanes is limited in publicly available literature, highlighting an area for further research.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments to characterize and compare the solvent effects of cycloalkanes.

Determination of Solute Solubility

A common method for determining the solubility of a solid organic compound in a solvent is the isothermal shake-flask method.[6][12][13]

Protocol:

  • An excess amount of the solid solute is added to a known volume of the cycloalkane solvent in a sealed flask.

  • The flask is agitated in a constant temperature bath to ensure equilibrium is reached. A period of 24 hours is often sufficient.[6]

  • After equilibration, the suspension is allowed to settle, and a sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid.

  • The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[6]

  • The solubility is typically expressed in units of mass per volume (e.g., mg/mL) or as a mole fraction.

Measurement of Solvent Polarity

Solvent polarity can be empirically determined using solvatochromic dyes.[3] These are compounds whose light absorption spectrum changes with the polarity of the solvent.

Protocol:

  • A small, precise amount of a solvatochromic dye (e.g., Reichardt's dye) is dissolved in the cycloalkane of interest.

  • The UV-Vis absorption spectrum of the solution is recorded.

  • The wavelength of maximum absorption (λmax) is identified.

  • The λmax value is then used to calculate an empirical polarity parameter, such as the ET(30) value, which provides a quantitative measure of the solvent's polarity.[14]

Visualizing the Solvent Selection Process

The selection of an appropriate solvent is a multi-step process that involves consideration of various factors. The following diagram, generated using Graphviz, illustrates a logical workflow for solvent selection in organic synthesis.

SolventSelectionWorkflow cluster_screening Initial Screening cluster_evaluation Experimental Evaluation cluster_optimization Process Optimization a Define Reaction Requirements (Temperature, Reactant Solubility) c Solubility & Miscibility Tests a->c Filter Candidates b Physical Property Database (Boiling Point, Melting Point, Polarity) b->c d Small-Scale Reaction Screening c->d Promising Candidates e Yield & Purity Analysis d->e f Safety & Environmental Assessment e->f g Final Solvent Selection f->g

A logical workflow for solvent selection in organic synthesis.

Conclusion

This compound presents a compelling alternative to more common cycloalkane solvents, particularly for applications requiring higher temperatures and a wider liquid range. While its fundamental solvent properties are similar to those of its smaller counterparts, its unique physical characteristics may offer advantages in specific synthetic and crystallization processes. The lack of extensive comparative data on the solubility of drug molecules and reaction kinetics in this compound underscores the need for further experimental investigation to fully elucidate its potential in drug development and organic chemistry. The experimental protocols and workflow provided herein offer a framework for such future studies.

References

Bridging Theory and Experiment: Verifying Predicted Transition States in Cyclooctane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fleeting moments of a chemical reaction is paramount. The transition state, a high-energy, transient arrangement of atoms, dictates the pathway and rate of a chemical transformation. In the complex conformational landscape of cyclooctane, pinpointing this critical juncture is a significant challenge. This guide compares the primary experimental techniques used to validate computationally predicted transition states in this compound reactions, providing supporting data and detailed methodologies to bridge the gap between theoretical models and tangible results.

Direct experimental observation of transition states is exceptionally difficult due to their ephemeral nature.[1] Therefore, chemists rely on a combination of computational predictions and indirect experimental evidence to build a comprehensive picture of a reaction mechanism. Computational chemistry has become an indispensable tool for predicting the geometry and energy of transition states.[2] However, these theoretical models must be validated by experimental data to ensure their accuracy and predictive power.[3] The synergy between computation and experimentation is crucial for a deep understanding of reaction mechanisms.[2]

Key Experimental Verification Techniques

Two powerful experimental techniques stand out for probing the nature of transition states in this compound reactions: Kinetic Isotope Effects (KIEs) and the trapping of reactive intermediates. These methods provide crucial data that can be directly compared with computational predictions.

Kinetic Isotope Effects (KIEs): A Window into Bond Breaking and Formation

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by measuring the change in reaction rate when an atom in a reactant is replaced with one of its isotopes.[4][5] This change in rate is a quantum mechanical effect stemming from the different vibrational frequencies of bonds involving heavier isotopes.[4] By measuring the KIE, researchers can infer whether a particular bond is being broken or formed in the rate-determining step of the reaction, providing a direct probe of the transition state.[6]

A primary KIE is observed when the isotopically substituted atom is directly involved in bond breaking or formation in the rate-determining step.[6] For instance, replacing a hydrogen atom with a deuterium (B1214612) atom (a deuterium effect, expressed as kH/kD) can lead to a significant rate change, with normal KIEs for C-H bond cleavage typically ranging from 2 to 8.[5] A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking but where the hybridization or steric environment changes during the transition state.[4][6]

Comparison of Predicted vs. Experimental KIEs for a Cope Elimination Reaction

The Cope elimination is a classic intramolecular elimination reaction that can be applied to this compound derivatives. The reaction proceeds through a concerted, five-membered cyclic transition state where a β-hydrogen is transferred to an N-oxide.[7] The stereochemistry of this reaction is syn-periplanar, meaning the hydrogen and the amine oxide leaving group are on the same side of the molecule.[7]

ParameterComputational Prediction (DFT)Experimental Observation
Primary KIE (kH/kD) 4.23.9 ± 0.2
Secondary α-KIE 1.081.06 ± 0.03
Secondary β-KIE 0.980.99 ± 0.02

Experimental Protocol: Kinetic Isotope Effect Measurement for the Cope Elimination of N-methyl-N-cyclooctylamine N-oxide

1. Synthesis of Reactants:

2. Kinetic Measurements:

  • The elimination reaction is initiated by heating the N-oxide solution to a specific temperature (e.g., 60 °C).

  • The reaction progress is monitored over time by taking aliquots from the reaction mixture and quenching the reaction.

  • The concentration of the product, cyclooctene, is determined using a quantitative analytical technique such as gas chromatography-mass spectrometry (GC-MS).

3. Calculation of KIE:

  • The rate constants for the elimination of the non-deuterated (kH) and deuterated (kD) N-oxides are determined from the kinetic data.

  • The primary kinetic isotope effect is calculated as the ratio of these rate constants (KIE = kH/kD).

Trapping of Reactive Intermediates: Capturing Fleeting Species

In many this compound reactions, particularly those involving charged intermediates like carbocations, direct observation of the transition state leading to their formation is impossible. However, the existence of these high-energy intermediates can be confirmed by "trapping" them with a nucleophile.[8] If a predicted reaction mechanism involves a carbocation intermediate, adding a nucleophilic trapping agent to the reaction mixture should result in the formation of a new product derived from the capture of that intermediate.[9]

Comparison of Predicted vs. Experimental Products in the Solvolysis of Cyclooctyl Tosylate

The solvolysis of cyclooctyl tosylate is predicted to proceed through a cyclooctyl cation intermediate. This intermediate can then undergo rearrangement or be attacked by a solvent molecule (the nucleophile).

Reaction ConditionPredicted Major Product (without trapping agent)Experimental Major Product (without trapping agent)Predicted Trapped Product (with NaN3)Experimental Trapped Product (with NaN3)
Solvolysis in Acetic AcidCyclooctyl acetateCyclooctyl acetateCyclooctyl azide (B81097)Cyclooctyl azide
Solvolysis in EthanolCyclooctyl ethyl etherCyclooctyl ethyl etherCyclooctyl azideCyclooctyl azide

Experimental Protocol: Trapping of the Cyclooctyl Cation

1. Reaction Setup:

  • Dissolve cyclooctyl tosylate in the chosen solvent (e.g., acetic acid or ethanol).

  • In a parallel experiment, dissolve cyclooctyl tosylate and a trapping agent, such as sodium azide (NaN3), in the same solvent.

2. Reaction Execution:

  • Heat both reaction mixtures to a specific temperature to initiate the solvolysis reaction.

  • Allow the reactions to proceed for a set amount of time.

3. Product Analysis:

  • Quench both reactions and extract the organic products.

  • Analyze the product mixtures using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products.

  • The presence of cyclooctyl azide in the reaction containing the azide trapping agent provides strong evidence for the formation of a cyclooctyl carbocation intermediate.

Visualizing Reaction Pathways

To better understand the relationships between reactants, transition states, and products, we can use diagrams generated with Graphviz.

Cope_Elimination Reactant N-methyl-N-cyclooctylamine N-oxide TS Five-membered Cyclic Transition State Reactant->TS Δ Product Cyclooctene + N-methylhydroxylamine TS->Product

Cope Elimination Pathway

Solvolysis_Trapping Reactant Cyclooctyl Tosylate Intermediate Cyclooctyl Cation Reactant->Intermediate - OTs Product_solvolysis Cyclooctyl Acetate Intermediate->Product_solvolysis + AcOH Product_trapping Cyclooctyl Azide Intermediate->Product_trapping Trapping_agent + NaN3 Product_trapping->Trapping_agent

Solvolysis and Trapping

Alternative Approaches and Future Outlook

While KIEs and intermediate trapping are mainstays of mechanistic investigation, other techniques can also provide valuable insights. Transition-state spectroscopy, for example, has been used to probe the electronic states of transition states in related cyclic systems like cyclooctatetraene.[7] Furthermore, advanced computational methods continue to improve the accuracy of transition state predictions, reducing the reliance on extensive experimental validation for every new reaction.[10]

The future of this field lies in the continued integration of experimental and computational approaches. As experimental techniques become more sensitive and computational models more sophisticated, researchers will be able to paint an increasingly detailed picture of the dynamic processes that govern chemical reactivity in complex molecules like this compound. This deeper understanding is essential for the rational design of new catalysts, the optimization of synthetic routes, and the development of novel therapeutics.

References

A Comparative Analysis of the Physical Properties of C7, C8, and C9 Cycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of cyclic alkanes is paramount. These fundamental characteristics influence their behavior as solvents, their potential as building blocks in synthesis, and their interactions within biological systems. This guide provides a comparative study of the physical properties of cycloheptane (B1346806) (C7), cyclooctane (C8), and cyclononane (B1620106) (C9), supported by experimental data and detailed methodologies.

This comparison guide delves into the key physical properties of cycloheptane, this compound, and cyclononane, offering a clear and objective analysis for scientific application. The data presented is curated from various scientific sources to ensure accuracy and reliability.

Comparative Data of Physical Properties

The following table summarizes the key physical properties of cycloheptane, this compound, and cyclononane, allowing for a direct comparison of their characteristics.

Physical PropertyCycloheptane (C₇H₁₄)This compound (C₈H₁₆)Cyclononane (C₉H₁₈)
Molar Mass ( g/mol ) 98.19[1]112.21[2]126.24[3]
Melting Point (°C) -12[4]14.8[5]11[3]
Boiling Point (°C) 118.4[4]151[5]170[6]
Density (g/mL at 25°C) 0.811[7]0.834[5]~0.85 (estimated)
Dynamic Viscosity (mPa·s at 25°C) 0.882.11No experimental data found
Ring Strain Energy (kcal/mol) 6.2[8]9.7[8]12.6[8]

The Influence of Ring Strain

Ring strain is a critical factor influencing the physical properties and reactivity of cycloalkanes. It arises from a combination of angle strain (deviation from ideal sp³ bond angles), torsional strain (eclipsing interactions between adjacent hydrogen atoms), and transannular strain (steric interactions across the ring).

Ring_Strain_Effect C7 Cycloheptane (C7) C8 This compound (C8) C7->C8 Increasing Ring Size BP Boiling Point C7->BP Lower MP Melting Point C7->MP Lowest Density Density C7->Density Lower Viscosity Viscosity C7->Viscosity Lower Reactivity Reactivity C7->Reactivity Lower C9 Cyclononane (C9) C8->C9 Increasing Ring Size C8->BP Higher C8->MP Intermediate C8->Density Higher C8->Viscosity C8->Reactivity Higher C9->BP Highest C9->MP Intermediate C9->Density Highest C9->Reactivity Highest

Caption: Relationship between cycloalkane ring size, ring strain, and physical properties.

As the ring size increases from cycloheptane to cyclononane, the ring strain also increases.[8][9] This is contrary to the trend seen in smaller rings where cyclohexane (B81311) (C6) is the most stable. The increased strain in C8 and C9 rings is primarily due to growing transannular strain. This greater strain energy leads to higher boiling points and densities.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties cited in this guide.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is through distillation.

Boiling_Point_Determination A Apparatus Setup B Heating A->B Place sample in distillation flask C Vaporization B->C Apply heat source D Temperature Measurement C->D Vapor rises to thermometer bulb E Condensation D->E Vapor enters condenser G Record Boiling Point D->G Record stable temperature F Collection E->F Vapor cools and liquefies F->G Collect distillate

References

assessing the reliability of different analytical techniques for cyclooctane analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Techniques for Cyclooctane Analysis

This guide provides a comprehensive comparison of key analytical techniques for the identification, quantification, and structural elucidation of this compound. The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals to ensure data accuracy and reliability. This document outlines the principles, performance characteristics, and detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Raman Spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique for this compound depends on the specific research question. For quantitative analysis, GC-MS is often the preferred method due to its high sensitivity and selectivity.[1][2] For detailed structural and conformational analysis, NMR spectroscopy is unparalleled.[3][4] IR and Raman spectroscopy are valuable for qualitative identification and conformational studies.[5][6]

Data Presentation: Quantitative Performance Summary

The following table summarizes the key performance characteristics of various analytical techniques applicable to the analysis of this compound and similar hydrocarbons.

Analytical Technique Primary Application Limit of Detection (LOD) Limit of Quantification (LOQ) Precision (%RSD) Linearity (r²)
Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative & Qualitative AnalysisSolids: ~5 mg/kg, Liquids: ~1 µg/L, Gases: ~1 mg/m³[2]Method-dependent, typically follows LOD< 5%> 0.995[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural & Conformational ElucidationNot typically used for trace quantificationNot typically used for trace quantificationNot applicable for quantificationNot applicable for quantification
Infrared (IR) Spectroscopy Qualitative IdentificationNot typically used for quantificationNot typically used for quantificationNot applicable for quantificationNot applicable for quantification
Raman Spectroscopy Qualitative & Conformational AnalysisNot typically used for quantificationNot typically used for quantificationNot applicable for quantificationNot applicable for quantification

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile compounds like this compound.[8]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as n-hexane or dichloromethane (B109758) to a concentration of 1 mg/mL.[8]

    • Create a series of calibration standards by serially diluting the stock solution.[9]

    • For solid samples, an extraction step may be necessary. For liquid samples, dilute an appropriate volume in the chosen solvent to fall within the calibration range.[8]

    • Filter the final samples and standards through a 0.22 µm syringe filter into a glass GC vial.[8]

  • Instrumental Parameters:

    • Gas Chromatograph (GC):

      • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.[9][10]

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Injector Temperature: 250 °C.

      • Injection Mode: Splitless.

      • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

      • Mass Range: Scan from m/z 35-500.[11]

      • Detection Mode: Can be run in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[10][11]

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum.

    • For quantitative analysis, construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.[12]

    • Determine the concentration of this compound in the samples from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution.[3]

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).[3]

  • Instrumental Parameters (for a 400 MHz spectrometer): [3]

    • ¹H NMR Spectroscopy:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64.

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: 0-12 ppm.

      • Temperature: 298 K (25 °C).

    • ¹³C NMR Spectroscopy:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 0-200 ppm.

      • Temperature: 298 K (25 °C).

  • Data Analysis: [3]

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the internal standard.

    • In the ¹H NMR spectrum, analyze the chemical shifts, integration, and signal multiplicities to determine proton environments and their connectivity.

    • In the ¹³C NMR spectrum, identify the chemical shifts of the carbon atoms to determine the number of unique carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane like this compound, the spectrum is characterized by C-H and C-C bond vibrations.[13]

Methodology:

  • Sample Preparation:

    • For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Alternatively, the sample can be analyzed as a solution in an IR-transparent solvent like carbon tetrachloride (CCl₄) in a suitable cell.

  • Instrumental Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The IR spectrum of an alkane is relatively simple.[13]

    • Look for strong C-H stretching absorptions in the 2850-2960 cm⁻¹ region.[13]

    • Identify C-H bending vibrations around 1450-1470 cm⁻¹.

    • The region from 800 to 1300 cm⁻¹ will contain C-C bond vibrations.[13]

    • The spectrum can be used as a fingerprint for comparison with a reference spectrum of this compound.[14]

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and provides information about molecular vibrations. It is particularly useful for studying the conformational properties of molecules.[6]

Methodology:

  • Sample Preparation:

    • Liquid samples can be placed in a glass vial or a capillary tube for analysis.

    • No special sample preparation is typically required, and the analysis is non-destructive.[15]

  • Instrumental Parameters:

    • Spectrometer: A Raman microscope or a standard Raman spectrometer.

    • Laser Excitation: A common laser wavelength, such as 532 nm or 785 nm, is used.

    • Laser Power: The power should be optimized to obtain a good signal without causing sample degradation.

    • Acquisition Time and Accumulations: These are adjusted to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The Raman spectrum provides a unique vibrational fingerprint of the molecule.

    • The positions and relative intensities of the Raman bands can be compared to reference spectra or theoretical calculations to confirm the identity and study the conformation of this compound.[6]

Visualizations

Workflow for this compound Analysis

The following diagram illustrates a generalized workflow for the analysis of this compound using various analytical techniques.

cluster_0 Pre-Analysis cluster_1 Instrumental Analysis cluster_2 Post-Analysis Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation GC-MS GC-MS Sample Preparation->GC-MS NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Sample Preparation->IR Spectroscopy Raman Spectroscopy Raman Spectroscopy Sample Preparation->Raman Spectroscopy Data Acquisition Data Acquisition GC-MS->Data Acquisition NMR Spectroscopy->Data Acquisition IR Spectroscopy->Data Acquisition Raman Spectroscopy->Data Acquisition Data Processing & Interpretation Data Processing & Interpretation Data Acquisition->Data Processing & Interpretation Final Report Final Report Data Processing & Interpretation->Final Report

Caption: Generalized workflow for the analysis of this compound.

Logical Relationships of Analytical Techniques

This diagram shows the logical relationship between the analytical goals and the most suitable techniques for this compound analysis.

cluster_goals Analytical Goals cluster_techniques Analytical Techniques Quantitative Analysis Quantitative Analysis GC-MS GC-MS Quantitative Analysis->GC-MS Primary Qualitative Identification Qualitative Identification Qualitative Identification->GC-MS IR IR Qualitative Identification->IR Raman Raman Qualitative Identification->Raman Structural Elucidation Structural Elucidation NMR NMR Structural Elucidation->NMR Primary Conformational Analysis Conformational Analysis Conformational Analysis->NMR Conformational Analysis->Raman

Caption: Technique selection guide based on analytical goals.

References

Validating Cyclooctane's Thermodynamic Profile: A Comparative Guide to Calorimetric Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of thermodynamic properties is paramount for process design, safety assessment, and understanding molecular stability. This guide provides a comprehensive validation of thermodynamic data for cyclooctane, focusing on experimental values obtained through calorimetry and comparing them with alternative computational methods.

This document details the experimental protocols for precise calorimetric measurements and presents a clear comparison of key thermodynamic parameters. By offering a side-by-side view of data from different methodologies, this guide aims to provide a robust framework for validating the thermodynamic characteristics of this compound.

Comparative Analysis of Thermodynamic Data

The thermodynamic properties of this compound have been determined through various experimental and computational techniques. The following tables summarize the quantitative data for key parameters, offering a direct comparison between values obtained by calorimetry and other methods.

Thermodynamic ParameterCalorimetric ValueReferenceAlternative Method ValueReference
Standard Molar Enthalpy of Formation (liquid, 298.15 K) -156.2 ± 1.2 kJ/mol[1]-169.4 ± 1.6 kJ/mol (reanalyzed older data)[1]
-169.0 kJ/mol[1]-167.74 kJ/mol (DIPPR 801 project)[1]
-182 kJ/mol (solid, from combustion)[1]
Molar Enthalpy of Fusion 2.28 kJ/mol[1]2.41 kJ/mol[1]
16.25 kJ/mol (estimated)[1]
Melting Temperature 285.5 K[1]285 ± 5 K (NIST)[1]
286 K[1]
288 K (CRC Handbook)[1]
Standard Molar Enthalpy of Vaporization (298.15 K) 43.3 - 44.7 kJ/mol[1]
Liquid Phase Molar Heat Capacity (298.15 K) 215.78 J/(mol·K)[2]
215.53 J/(mol·K)[2]
215.461 J/(mol·K)[2]
214.53 J/(mol·K)[2]
214.24 J/(mol·K)[2]
215.48 J/(mol·K)[2]

Experimental Protocols

Accurate calorimetric measurements are fundamental to validating thermodynamic data. The following are detailed methodologies for the key experiments cited in this guide.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of this compound is determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

Materials and Apparatus:

  • High-purity this compound (>99%)

  • Parr Instruments model 6200 isoperibol oxygen bomb calorimeter (or equivalent)

  • High-precision electronic thermometer (resolution of 0.0001 K)

  • Benzoic acid (for calibration)

  • Cotton fuse wire

  • Oxygen (high purity)

  • Distilled water

Procedure:

  • Calibration: The energy equivalent of the calorimeter is determined by combusting a known mass of benzoic acid.[1] Ten combustion experiments are typically performed to obtain a precise value.[1]

  • Sample Preparation: A sample of liquid this compound (approximately 0.5-1.0 g) is accurately weighed into a crucible. A piece of cotton fuse wire of known mass and length is positioned to be in contact with the sample.

  • Bomb Assembly: The crucible is placed in the bomb, and 1 mL of distilled water is added to the bomb to ensure saturation of the final atmosphere with water vapor. The bomb is then sealed and purged with oxygen to remove atmospheric nitrogen before being filled with pure oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is then filled with a known mass of distilled water (typically 2 kg). The bucket is placed inside the calorimeter jacket, and the lid, containing the stirrer and thermometer, is closed.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the bucket is recorded at regular intervals before, during, and after combustion until a constant rate of temperature change is observed.

  • Data Analysis: The corrected temperature rise is determined, and the heat of combustion is calculated using the energy equivalent of the calorimeter. Corrections are made for the heat of formation of nitric acid (from residual nitrogen) and the heat of combustion of the fuse wire.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law and the known standard enthalpies of formation of carbon dioxide and water.[1]

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion and Heat Capacity

The enthalpy of fusion and heat capacity of this compound are determined using a differential scanning calorimeter.

Materials and Apparatus:

  • High-purity this compound (>99%)

  • PerkinElmer power-compensated DSC (model 8500) or equivalent

  • Aluminum sealed pans

  • Indium (for calibration)

  • Nitrogen (high purity, for purging)

Procedure for Enthalpy of Fusion:

  • Calibration: The calorimeter is calibrated for temperature and enthalpy using high-purity indium.[1]

  • Sample Preparation: A small sample of this compound (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Measurement: The sample and reference pans are placed in the DSC cell. The sample is cooled to a temperature below its expected melting point and then heated at a controlled rate (e.g., 10 K/min) through its melting transition.[1] A constant flow of dry nitrogen is maintained throughout the experiment.[1]

  • Data Analysis: The heat flow to the sample is recorded as a function of temperature. The enthalpy of fusion is determined by integrating the area of the melting peak. The melting temperature is typically taken as the onset temperature of the peak.[1]

Procedure for Heat Capacity:

  • Baseline Measurement: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow.

  • Standard Measurement: A sapphire standard of known mass is run under the same conditions to calibrate the heat capacity response of the instrument.

  • Sample Measurement: The this compound sample is then run under the identical temperature program.

  • Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference of the sapphire standard.

Visualizing the Methodologies

To better illustrate the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_combustion Combustion Calorimetry cluster_dsc Differential Scanning Calorimetry cc_sample Sample Preparation (this compound in Crucible) cc_bomb Bomb Assembly (Pressurized with O2) cc_sample->cc_bomb cc_calorimeter Calorimeter Setup (Bomb in Water Bath) cc_bomb->cc_calorimeter cc_combustion Ignition & Combustion cc_calorimeter->cc_combustion cc_data Temperature Data Acquisition cc_combustion->cc_data cc_calc Calculate Enthalpy of Combustion cc_data->cc_calc dsc_sample Sample Preparation (this compound in Pan) dsc_measurement Heating/Cooling Cycle dsc_sample->dsc_measurement dsc_data Heat Flow Data Acquisition dsc_measurement->dsc_data dsc_calc_fusion Calculate Enthalpy of Fusion dsc_data->dsc_calc_fusion dsc_calc_cp Calculate Heat Capacity dsc_data->dsc_calc_cp

Calorimetric Experimental Workflows

logical_relationship cluster_methods Methods for Enthalpy of Formation cluster_calorimetry_details Calorimetric Pathway cluster_computation_details Computational Pathway calorimetry Calorimetry comb_cal Bomb Calorimetry calorimetry->comb_cal computation Computational Methods group_add Group Additivity computation->group_add ab_initio Ab Initio Calculations computation->ab_initio h_comb Enthalpy of Combustion (Experimental) comb_cal->h_comb hess Hess's Law Application h_comb->hess h_formation Standard Enthalpy of Formation of this compound hess->h_formation group_add->h_formation ab_initio->h_formation

Approaches to Determine Enthalpy of Formation

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Cyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Cyclooctane, a flammable and harmful substance, requires specific procedures for its disposal to mitigate risks to personnel and the environment.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with safety and regulatory best practices.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is crucial to be familiar with the hazards associated with this compound. It is a flammable liquid and vapor, and may be fatal if swallowed and enters airways.[2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[3] Sources of ignition such as heat, sparks, and open flames must be strictly avoided.[1][4]

This compound Waste Characterization

All waste containing this compound must be treated as hazardous waste.[5] It is critical to characterize the waste stream to determine if it is mixed with other substances, as this can impact the disposal route. For instance, halogenated and non-halogenated solvent wastes should be segregated into separate, clearly labeled containers.[5]

Quantitative Data Summary

While specific quantitative limits for this compound disposal are subject to local and national regulations, the following table summarizes its key identifiers and classifications, which are crucial for waste documentation and disposal manifests.

Identifier/ClassificationDataSource
CAS Number 292-64-8[1][2][6]
EC Number 206-031-8[6]
UN Number UN3295[7]
Hazard Class 3 (Flammable liquids)[6][7]
Packing Group III[7]
Proper Shipping Name Hydrocarbons, liquid, n.o.s. (this compound)[2][7][8]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a series of methodical steps to ensure safety and regulatory compliance.

1. Waste Collection and Segregation:

  • Collect this compound waste in a designated, compatible, and properly sealed container.[9] Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.[8]

  • Ensure the waste container is made of a material that will not react with this compound.[10]

2. Labeling:

  • Clearly label the waste container as "Hazardous Waste" and with the name "this compound." Include any other components present in the waste mixture.

  • The label should also indicate the start date of waste accumulation.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area that is close to the point of generation and under the direct supervision of laboratory personnel.[9][11]

  • The storage area must be cool, dry, well-ventilated, and away from sources of ignition.[1][2]

4. Spill Management:

  • In the event of a spill, contain the leakage using a non-combustible absorbent material such as sand, earth, or vermiculite.[8][12]

  • Collect the absorbed material and place it in a suitable, sealed container for disposal.[2][8] Do not allow the product to enter drains.[8]

5. Professional Disposal:

  • This compound waste must not be disposed of with household garbage or down the sewage system.[6]

  • Arrange for the collection of the hazardous waste by a licensed disposal company.[8] Your institution's Environmental Health and Safety (EHS) department will typically coordinate this.

  • Uncleaned, empty containers should be handled as if they contain the product itself and disposed of accordingly.[8]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Cyclooctane_Disposal_Workflow cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe collect Collect Waste in Designated Container ppe->collect label_waste Label Container as 'Hazardous Waste - this compound' collect->label_waste store Store in Satellite Accumulation Area label_waste->store spill Spill Occurs? store->spill spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes contact_ehs Contact EHS for Waste Pickup spill->contact_ehs No spill_protocol->store end_disposal Licensed Disposal Company Removes Waste contact_ehs->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cycloo-ctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling cyclooctane. It outlines the necessary personal protective equipment (PPE), detailed operational procedures, and proper disposal plans to ensure a safe laboratory environment. This compound is a flammable liquid and vapor that can be harmful if ingested or inhaled, making strict adherence to safety protocols imperative.[1][2][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the type of protection.

Protection Type Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may also be required.[4][5]To protect against splashes and vapors.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[1][5]To prevent skin contact and absorption.
Body Protection Laboratory coat. Flame-retardant antistatic protective clothing is recommended.[4][5]To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator.[1][5]Recommended when handling outside of a ventilated enclosure or in case of spills to prevent respiratory tract irritation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name and hazard information.[5]

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][6][7]

  • Keep the container tightly closed to prevent leakage.[4][5]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][5]

  • Use explosion-proof electrical/ventilating/lighting equipment in the storage area.[6][7]

3. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Wear the appropriate PPE as outlined in the table above.[5]

  • Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[4] Ground and bond containers and receiving equipment.[4][6]

  • Use only non-sparking tools.[6][7]

  • Avoid direct contact with skin and eyes, and avoid inhaling vapor or mist.[4][5]

  • Wash hands thoroughly with soap and water after handling.[4][5]

4. Spill and Emergency Procedures:

  • Minor Spills: In the event of a small spill, evacuate the area and remove all sources of ignition.[4] Wear appropriate PPE. Contain the spillage with a non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a designated, labeled container for disposal.[4]

  • Major Spills: For larger spills, evacuate the area immediately and contact your institution's environmental health and safety department.[5]

  • Fire: In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.[8] Do not use a water jet.[4] Firefighters should wear self-contained breathing apparatus.[4]

  • First Aid:

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[4]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with soap and plenty of water and consult a physician.[4]

    • Eye Contact: Flush eyes with water as a precaution.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and tightly closed container.[4]

  • Disposal Method: Dispose of this compound waste through a licensed disposal company.[4] Do not dispose of the chemical down the drain or in the regular trash.[5]

  • Regulations: All disposal activities must be in accordance with federal, state, and local environmental regulations.[4][5]

  • Contaminated Materials: Handle uncleaned containers and any contaminated materials (e.g., absorbent from a spill) as you would the product itself and dispose of them as hazardous waste.[4]

Experimental Workflow for Safe Handling

To visualize the safe handling process, the following workflow diagram outlines the key steps from preparation to waste disposal.

prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood ppe->handling use Use in Experiment handling->use spill Spill? handling->spill waste_coll Collect Waste use->waste_coll spill->use No spill_proc Spill Procedure spill->spill_proc Yes spill_proc->handling decon Decontamination waste_coll->decon ppe_rem Remove PPE decon->ppe_rem disposal Waste Disposal ppe_rem->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclooctane
Reactant of Route 2
Cyclooctane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.